3-Methylindoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQARNDIMKOOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335319 | |
| Record name | 3-methylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4375-15-9 | |
| Record name | 3-Methylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylindoline: Chemical Properties, Structure, and Synthetic Methodologies
This guide provides a comprehensive technical overview of 3-methylindoline, a heterocyclic compound of significant interest in organic synthesis and pharmaceutical development. We will delve into its fundamental chemical and physical properties, elucidate its structure through spectroscopic analysis, detail a robust synthetic protocol, and discuss its reactivity and relevance in the field of drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this versatile chemical entity.
Core Chemical Identity and Physicochemical Properties
This compound, also known by its systematic IUPAC name 3-methyl-2,3-dihydro-1H-indole, is an organic compound featuring a bicyclic structure.[1] This structure consists of a fused indole framework where the pyrrole ring is saturated, with a methyl group substitution at the third position.[1] It is classified as a nitrogen-containing heterocycle.[1]
Depending on its purity, this compound can present as a colorless to pale yellow liquid or solid.[1] It is recognized for its moderate solubility in organic solvents, a characteristic that renders it useful in a variety of chemical applications.[1]
Table 1: Key Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3-methyl-2,3-dihydro-1H-indole | [2] |
| Synonyms | 3-Methyl Indoline, 2,3-Dihydro-3-methylindole | [1] |
| CAS Number | 4375-15-9 | [1][3][4] |
| Molecular Formula | C₉H₁₁N | [1][3][4] |
| Molecular Weight | 133.19 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| InChI Key | BFQARNDIMKOOQQ-UHFFFAOYSA-N | [1] |
| SMILES | CC1CNC2=C1C=CC=C2 | [5] |
Structural Elucidation and Spectroscopic Signature
The structural framework of this compound is foundational to its chemical behavior. The molecule's architecture is comprised of a benzene ring fused to a five-membered nitrogen-containing ring. The methyl group at the C3 position introduces a chiral center, meaning this compound can exist as a racemic mixture of two enantiomers.
Caption: Chemical structure of this compound.
Spectroscopic methods are indispensable for the structural confirmation of this compound. While specific spectral data for this compound itself is not detailed in the provided search results, the closely related compound, 3-methylindole (skatole), offers valuable comparative insights. For 3-methylindole, characteristic peaks in ¹H NMR, IR, and Mass Spectrometry confirm its structure.[6][7][8] For this compound, one would expect to see signals corresponding to the aliphatic protons in the saturated five-membered ring in the ¹H NMR spectrum, a key differentiating feature from the aromatic 3-methylindole. The IR spectrum would show a characteristic N-H stretching vibration. Mass spectrometry would confirm the molecular weight of 133.19 g/mol .[3][4]
Synthesis and Reactivity
Synthetic Pathways: The Fischer Indole Synthesis
A prevalent and historically significant method for synthesizing indole derivatives is the Fischer indole synthesis.[9] This reaction produces the aromatic heterocycle indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[9] A variation of this method can be adapted for the synthesis of 3-methylindole, which can then be reduced to this compound.
A modern, high-yield approach to 3-methylindole synthesis involves a continuous-flow Fischer indole synthesis.[10][11] This method reacts phenylhydrazine and propionaldehyde, using zinc chloride (ZnCl₂) as a Lewis acid catalyst.[10][11][12] The reaction is often carried out in an ionic liquid, which is tolerant of high temperatures and facilitates good product distribution.[10][12]
Caption: Workflow for the continuous-flow Fischer indole synthesis of 3-methylindole.
Experimental Protocol: Continuous-Flow Fischer Indole Synthesis of 3-Methylindole
Causality: The use of a continuous-flow reactor enhances safety and control over this often exothermic reaction, while the ionic liquid provides a stable medium at the required high temperatures, improving yield and selectivity.[10][11][12] ZnCl₂ acts as a potent Lewis acid, catalyzing the key cyclization step and also sequestering the ammonia byproduct, driving the reaction to completion.[12]
-
Reactant Preparation : Prepare separate solutions of phenylhydrazine and propionaldehyde in a suitable solvent compatible with the ionic liquid medium.
-
Hydrazone Formation : The reactants are introduced into the continuous-flow system where they initially react to form the corresponding phenylhydrazone.[9]
-
Catalytic Conversion : The hydrazone stream is then mixed with a solution of zinc chloride in an ionic liquid (e.g., [EMIM][BF₄]) and passed through a heated zone of the flow reactor (e.g., Corning G1 reactor).[10][11][12] Optimal temperatures are typically around 200 °C with a short residence time.[12]
-
Cyclization : Under these conditions, the hydrazone undergoes a[4][4]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring of 3-methylindole.[9]
-
Extraction and Purification : The output stream from the reactor is subjected to a straightforward extraction process to separate the 3-methylindole product from the ionic liquid and catalyst.[10][11] The ionic liquid can often be recovered and reused.[10][11]
-
Reduction to this compound : The resulting 3-methylindole can be subsequently reduced to this compound using standard reduction methods, such as catalytic hydrogenation.
Another patented method for synthesizing 3-methylindole involves the formylation of o-ethylaniline followed by a high-temperature cyclization with potassium hydroxide.[13]
Chemical Reactivity and Stability
The aromatic nature of the benzene ring in this compound contributes to its overall stability.[1] However, the indoline core is also susceptible to certain chemical transformations. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. The aromatic ring can undergo electrophilic substitution reactions.[1]
In the context of drug development and toxicology, the metabolic fate of related indole compounds is of paramount importance. For instance, 3-methylindole is known to be bioactivated by cytochrome P450 enzymes in the liver and lungs.[14][15][16][17] This can lead to the formation of reactive intermediates, such as 3-methyleneindolenine and 2,3-epoxy-3-methylindoline, which are electrophilic and can covalently bind to cellular macromolecules, leading to toxicity.[15][16][17] The metabolism of 3-methylindole can produce various oxidized metabolites, including 3-methyloxindole and hydroxylated derivatives.[14][18] Understanding these metabolic pathways is critical for assessing the safety profile of any drug candidate containing an indole or indoline scaffold.
Applications in Research and Drug Development
This compound and its derivatives are valuable building blocks in organic synthesis. The indoline scaffold is a common structural motif in a wide range of biologically active compounds and natural products.
Furthermore, this compound serves as a crucial reference standard in the development and validation of analytical methods for active pharmaceutical ingredients (APIs) that contain an indole moiety.[4] Its use in Quality Control (QC) applications during the synthesis and formulation stages of drug development ensures the accuracy and reliability of analytical results.[4]
The potential biological activity of this compound has also garnered interest in medicinal chemistry, making it a target for further investigation and a scaffold for the design of novel therapeutic agents.[1]
Safety, Handling, and Storage
As with many organic compounds, this compound should be handled with appropriate safety precautions.[1] It may pose health risks if inhaled or ingested.[1]
Handling:
-
Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][19]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Avoid the formation of dust and aerosols.[19]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][19]
-
Keep away from incompatible substances such as strong oxidizing agents.[20]
-
Keep away from sources of ignition.[2]
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[21]
Conclusion
This compound is a heterocyclic compound with a rich chemistry and significant potential in synthetic and medicinal applications. Its structural features, reactivity, and the availability of efficient synthetic routes make it a valuable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and metabolic fate is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities.
References
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- 2. aksci.com [aksci.com]
- 3. scbt.com [scbt.com]
- 4. This compound - CAS - 4375-15-9 | Axios Research [axios-research.com]
- 5. 4375-15-9 | this compound | Indolines | Ambeed.com [ambeed.com]
- 6. 3-Methylindole(83-34-1) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Methylindole(83-34-1) IR Spectrum [chemicalbook.com]
- 8. Indole, 3-methyl- [webbook.nist.gov]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. akjournals.com [akjournals.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. CN102432518A - Synthetic method of 3-methylindole - Google Patents [patents.google.com]
- 14. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Evidence supporting the formation of 2,3-epoxy-3-methylindoline: a reactive intermediate of the pneumotoxin 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3-Methyloxindole | C9H9NO | CID 150923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
- 20. 3-Methylindole | 83-34-1 [chemicalbook.com]
- 21. 3-methylindole, Sakatole Manufacturers, with SDS MSDS [mubychem.com]
A Comprehensive Technical Guide to 3-Methylindoline for Advancing Research and Drug Development
This guide provides an in-depth exploration of 3-Methylindoline (CAS No. 4375-15-9), a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer a nuanced understanding of its synthesis, reactivity, and applications, grounded in established scientific principles and practical insights.
Core Molecular Identity and Physicochemical Profile
This compound, systematically named 2,3-dihydro-3-methyl-1H-indole, is a bicyclic aromatic amine. It is structurally characterized by a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the C3 position. This seemingly simple substitution imparts significant stereochemical and electronic properties that distinguish it from its parent scaffold, indoline.
It is critical to differentiate this compound from its unsaturated analogue, 3-methylindole (Skatole, CAS No. 83-34-1). The saturation of the 2,3-double bond in this compound fundamentally alters its geometry, reactivity, and biological profile.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4375-15-9 | [1] |
| Molecular Formula | C₉H₁₁N | [1] |
| Molecular Weight | 133.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Solubility | Moderately soluble in organic solvents |
Strategic Synthesis of the this compound Scaffold
The synthesis of this compound can be approached through several strategic routes, primarily involving the reduction of a corresponding indole precursor or the cyclization of a suitably substituted aniline derivative. The choice of synthetic pathway is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.
Catalytic Hydrogenation of 3-Methylindole
A prevalent method for the synthesis of this compound is the catalytic hydrogenation of 3-methylindole. This approach is attractive due to the commercial availability of the indole precursor.
Workflow for Catalytic Hydrogenation of 3-Methylindole
Caption: Catalytic hydrogenation of 3-methylindole to this compound.
Experimental Protocol: Catalytic Hydrogenation of 3-Methylindole
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 3-methylindole (1 equivalent) and a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) or platinum dioxide (PtO₂, Adam's catalyst).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Reaction: Heat the mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously until hydrogen uptake ceases.
-
Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by distillation or column chromatography to yield this compound.
Causality: The choice of catalyst and solvent can influence the reaction rate and selectivity. Acetic acid as a solvent can facilitate the reaction by protonating the indole nitrogen, enhancing its susceptibility to reduction.
Spectroscopic Characterization
Accurate characterization of this compound is paramount for its use in research and development. The following provides an overview of its key spectroscopic signatures.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, the methine proton at C3, the diastereotopic methylene protons at C2, the N-H proton, and the methyl protons. The chirality at C3 results in magnetic inequivalence of the C2 protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the chiral C3 carbon, the C2 methylene carbon, and the methyl carbon. |
| IR Spectroscopy | Characteristic N-H stretching vibration, C-H stretches for aromatic and aliphatic protons, and aromatic C=C bending frequencies. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 133.19 g/mol .[2] |
Reactivity and Mechanistic Considerations
The chemical behavior of this compound is governed by the interplay between the electron-rich aromatic ring, the secondary amine functionality, and the stereocenter at the C3 position.
N-Functionalization
The nitrogen atom of the indoline ring is a nucleophilic center and readily undergoes reactions such as alkylation, acylation, and arylation. These transformations are fundamental for incorporating the this compound scaffold into larger molecular frameworks.
Electrophilic Aromatic Substitution
The benzene portion of the indoline ring is activated towards electrophilic substitution. The directing influence of the amino group generally favors substitution at the para position (C5) to the nitrogen. The presence of the methyl group at C3 can sterically hinder reactions at the C4 position.
Logical Flow of Electrophilic Aromatic Substitution on this compound
Caption: Electrophilic substitution on the this compound ring.
Oxidation
The indoline ring is susceptible to oxidation. Depending on the oxidant and reaction conditions, oxidation can occur at the nitrogen atom or lead to dehydrogenation to form the corresponding indole.
Applications in Drug Discovery and Medicinal Chemistry
The indoline scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable building block for the synthesis of various biologically active molecules.
Inhibitors of EZH2
A significant application of the this compound core is in the design of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2).[3][4] EZH2 is a histone methyltransferase that is often dysregulated in various cancers. The partial saturation of an indole to an indoline in these inhibitors has been shown to improve solubility and metabolic stability while maintaining nanomolar potency against EZH2.[3] This highlights the strategic advantage of using the this compound scaffold to fine-tune the pharmacokinetic properties of drug candidates.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, including the chiral center at C3 and the reactive indoline core, provide a rich platform for the development of novel chemical entities. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.
References
The Enigmatic Molecule: A Technical Guide to the Discovery, History, and Multifaceted Biology of 3-Methylindoline (Skatole)
Abstract
3-Methylindoline, colloquially known as skatole, presents a fascinating dichotomy in the world of chemical biology. Initially identified as the principal malodorous component of mammalian feces, its story has evolved to reveal a molecule of significant biological relevance, acting as a signaling molecule, a fragrance component, and a subject of interest in toxicology and drug development. This in-depth technical guide provides a comprehensive overview of skatole, from its historical discovery to its complex chemical and biological profiles. We will explore its synthesis, analytical detection, multifaceted roles in various organisms, and its toxicological implications, offering a critical resource for researchers, scientists, and professionals in drug development.
A Serendipitous Discovery and a Pungent History
The story of this compound begins in the late 19th century with the pioneering work of the German physician Ludwig Brieger. In 1877, while investigating the volatile constituents of human excrement, Brieger isolated a novel, nitrogen-containing compound with a powerful and offensive odor.[1][2] He aptly named it "skatole," deriving the term from the Greek root "skato-," meaning "dung."[1][2] Brieger's initial work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for over a century of research into this intriguing molecule.[1] Initially, the focus remained on its role as a waste product of protein metabolism, specifically the bacterial degradation of the amino acid tryptophan in the mammalian digestive tract.[1][3][4]
However, the narrative of skatole as a purely repulsive substance began to shift as chemists and perfumers discovered its paradoxical aromatic properties. At high concentrations, its fecal odor is undeniable. Yet, upon extreme dilution, skatole exhibits a pleasant, floral scent, reminiscent of jasmine and orange blossoms.[1][3][5][6] This dual nature led to its adoption, in minute quantities, as a fixative and fragrance component in the perfume industry, where it can introduce complex, animalic, and natural notes to compositions.[7][8][9][10]
Physicochemical Properties and Synthesis
This compound (IUPAC name: 3-Methyl-1H-indole) is a white crystalline solid at room temperature.[1][5] It is sparingly soluble in water but readily dissolves in organic solvents such as alcohols and ethers.[5][11]
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₉N | [1][5] |
| Molar Mass | 131.17 g/mol | [1][5] |
| Melting Point | 93–95 °C | [1][5] |
| Boiling Point | 265–266 °C | [1][5] |
| Appearance | White crystalline solid | [1][5] |
| Odor | Fecal at high concentrations, floral at low concentrations | [1][3] |
Chemical Synthesis of this compound
Several synthetic routes to this compound have been developed since its discovery. The most notable and widely employed method is the Fischer indole synthesis .[1][5][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of phenylhydrazine with an appropriate aldehyde or ketone. For the synthesis of skatole, propanal is the aldehyde of choice.[7]
References
- 1. Skatole - Wikipedia [en.wikipedia.org]
- 2. skatole - crap smell, in your food, even ice cream! - General Discussion - Any topic is welcome here!!! - forum.Saiga-12.com [forum.saiga-12.com]
- 3. acs.org [acs.org]
- 4. Skatole | chemical compound | Britannica [britannica.com]
- 5. Skatole [chemeurope.com]
- 6. reddit.com [reddit.com]
- 7. ScenTree - Skatole (CAS N° 83-34-1) [scentree.co]
- 8. perfumersworld.com [perfumersworld.com]
- 9. olfactorian.com [olfactorian.com]
- 10. skatole, 83-34-1 [thegoodscentscompany.com]
- 11. Skatole SDS GHS MSDS Sheet [skatole.net]
3-Methylindoline: A Comprehensive Technical Guide to Its Natural Occurrence and Sources
This in-depth technical guide provides a comprehensive overview of the natural occurrence and diverse sources of 3-methylindoline, an organic compound of significant interest to researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just information, but a deep, causal understanding of the compound's origins and the methodologies for its study.
Introduction to this compound (Skatole)
This compound (IUPAC name: 3-Methyl-1H-indole), commonly known as skatole, is a mildly toxic, white crystalline organic compound belonging to the indole family.[1][2] It is widely recognized for its strong fecal odor at high concentrations.[2][3] Paradoxically, at low concentrations, it possesses a pleasant floral scent and is found in several flowers and essential oils, such as those from orange blossoms and jasmine.[1][2][3] This dual olfactory nature has led to its use as a fragrance and fixative in many perfumes.[1] The name "skatole" is derived from the Greek root skato-, meaning "dung".[1][2] Discovered in 1877 by the German physician Ludwig Brieger, skatole's presence extends across a vast range of biological systems, from mammals and birds to insects and plants.[1]
The Biosynthesis of this compound: A Microbial Masterpiece
The primary route for the natural production of this compound is the microbial degradation of the amino acid L-tryptophan.[1][4] This process predominantly occurs in the anaerobic environment of the mammalian digestive tract.[1][5] The biosynthesis is a multi-step enzymatic process carried out by various gut bacteria.[4][6]
The key steps in the conversion of L-tryptophan to this compound are as follows:
-
Conversion of L-tryptophan: The initial step involves the conversion of L-tryptophan to indole-3-pyruvic acid by the enzyme tryptophanase.[4][6]
-
Formation of Indole-3-acetaldehyde: Indole-3-pyruvic acid is then converted to indole-3-acetaldehyde by a decarboxylase.[4]
-
Oxidation to Indole-3-acetic acid: Indole-3-acetaldehyde dehydrogenase subsequently catalyzes the transformation of indole-3-acetaldehyde into indole-3-acetic acid.[4]
-
Final Decarboxylation to this compound: The final step is the decarboxylation of indole-3-acetic acid to yield this compound.[1][5] This reaction is mediated by the enzyme indoleacetate decarboxylase.[3]
It is important to note that an alternative pathway can lead to the production of indole, another fecal odorant, directly from L-tryptophan.[7] The balance between these two pathways can be influenced by factors such as gut microbiome composition and pH.[7]
Caption: Biosynthetic pathway of this compound from L-tryptophan.
Natural Occurrence and Sources of this compound
This compound is a ubiquitous natural product, found in a wide array of organisms and environments. Its presence is a testament to the widespread microbial metabolism of tryptophan.
Mammals and Birds
This compound is a natural component of the feces of all mammal and bird species.[1] It is the primary contributor to fecal odor.[1] The compound is produced in the digestive tract through the microbial breakdown of tryptophan.[1][3] In ruminants, this production also occurs in the rumen.[1][6] The concentration of this compound in feces can vary significantly between species.[8] With its testicular steroid androstenone, skatole is regarded as a principal determinant of boar taint, an unpleasant odor that can occur in the cooked meat of uncastrated male pigs.[1][6]
Plants
In stark contrast to its role as a fecal odorant, this compound contributes to the pleasant fragrance of several flowers at low concentrations.[3][9] It is a component of the essential oils of flowers such as:
The compound has also been identified in beetroot (Beta vulgaris) and certain varieties of Cannabis sativa.[3][10][11]
Insects
This compound plays a crucial role in the chemical ecology of various insects, often acting as an attractant.[1][5] It is known to attract:
-
Males of various species of orchid bees, who gather the chemical to synthesize pheromones.[1][12]
-
Gravid mosquitoes, which are drawn to potential oviposition sites where the compound is present, such as in water contaminated with sewage overflows.[1][5]
Microorganisms
A variety of bacteria are responsible for the production of this compound. The primary producers are anaerobic bacteria found in the gut and in animal waste.[4][13] Genera of bacteria known to produce skatole include Clostridium and Lactobacillus.[5][7][14] For instance, Clostridium sporogenes and Lactobacillus helveticus have been identified as skatole producers.[4][7] The production of this compound is influenced by the availability of tryptophan from dietary sources or cell debris, the composition of the microbiome, and environmental conditions that favor the bacterial metabolism of tryptophan.[6]
Other Sources
This compound has also been identified in other natural and anthropogenic sources, including:
-
Seafood: Indole and skatole can be formed in seafood during storage, and their levels are sometimes used as a quality index.[15]
-
Dairy products and wine: The compound can be found in some dairy products and wine, where it may contribute to off-odors.[16]
Quantitative Data on this compound Occurrence
The concentration of this compound can vary widely depending on the source. The following table summarizes some reported concentrations in the feces of different species.
| Species | Average Concentration (μg/g) |
| Humans | 15.5[8] |
| Pigs (mature) | 10.0[8] |
| Ruminants (goat, sheep, cattle) | 2.6[8] |
Data sourced from Dehnhard et al. (1991).[8]
Experimental Protocol: Extraction and Quantification of this compound from Fecal Samples by HPLC
For researchers aiming to quantify this compound in biological matrices, a robust and reliable analytical method is essential. The following protocol details a high-performance liquid chromatography (HPLC) method for the determination of this compound in fecal samples, adapted from established methodologies.[8]
I. Materials and Reagents
-
Methanol (HPLC grade)
-
Amberlite XAD-8 resin (or equivalent solid-phase extraction material)
-
This compound standard
-
Deionized water
-
Centrifuge
-
Vortex mixer
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
II. Sample Preparation and Extraction
-
Sample Collection: Collect fresh fecal samples and store them at -20°C until analysis.
-
Extraction: a. Weigh 0.5 g of the fecal sample into a centrifuge tube. b. Add 2 ml of methanol to the tube. c. Vortex vigorously for 1 minute to ensure thorough mixing and extraction. d. Centrifuge at 10,000 x g for 10 minutes to pellet the solid material. e. Carefully collect the methanol supernatant.
-
Purification (Solid-Phase Extraction): a. Condition an Amberlite XAD-8 column by washing with methanol followed by deionized water. b. Load the methanol extract onto the conditioned column. c. Wash the column with deionized water to remove interfering polar compounds. d. Elute the this compound with methanol. e. Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
III. HPLC Analysis
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase: A suitable gradient of methanol and water or acetonitrile and water.
-
Flow Rate: Typically 1.0 ml/min.
-
Injection Volume: 20 µl.
-
Detector: Fluorescence detector with excitation at approximately 280 nm and emission at approximately 360 nm.[17]
-
-
Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Inject the standards to generate a calibration curve. c. Inject the prepared sample extracts. d. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Caption: Experimental workflow for the quantification of this compound.
Conclusion
This compound is a fascinating molecule with a complex and widespread natural occurrence. Its dual identity as a foul-smelling compound in feces and a pleasant floral scent in flowers highlights the concentration-dependent nature of olfaction. For researchers in the life sciences and drug development, understanding the biosynthesis and natural sources of this compound is crucial for a variety of applications, from studying gut microbiome metabolism to developing novel fragrances and flavorings. The methodologies outlined in this guide provide a solid foundation for the accurate quantification of this important organic compound.
References
- 1. Skatole - Wikipedia [en.wikipedia.org]
- 2. hydrosilintl.com [hydrosilintl.com]
- 3. acs.org [acs.org]
- 4. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Cannabis sativa - Wikipedia [en.wikipedia.org]
- 12. Skatole [chemeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Methylindole | 83-34-1 [chemicalbook.com]
- 17. eurekakit.com [eurekakit.com]
The Microbial Conversion of Tryptophan to 3-Methylindoline: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical exploration of the biosynthetic pathways responsible for the conversion of the essential amino acid L-tryptophan into 3-methylindoline, commonly known as skatole. We will dissect the established anaerobic multi-enzyme pathway prevalent in the mammalian gut microbiome and contrast it with the more recently elucidated single-enzyme aerobic pathway. This document is intended to serve as a comprehensive resource, detailing the enzymatic mechanisms, microbial catalysts, and experimental methodologies crucial for studying this significant metabolic transformation.
Introduction: The Significance of this compound
This compound (skatole) is a heterocyclic aromatic compound notorious for its strong fecal odor at high concentrations, yet possessing a floral scent at lower levels.[1][2] Beyond its olfactory properties, skatole is a biologically active molecule with implications in animal husbandry, human health, and disease. In livestock, particularly swine, skatole is a primary contributor to "boar taint," an off-flavor in pork.[3][4] In humans, gut microbiota-derived skatole has been implicated as a pneumotoxin and a potential pulmonary carcinogen.[5] The biosynthesis of skatole is a direct consequence of microbial metabolism of dietary tryptophan in the gastrointestinal tract.[1][6] Understanding the intricacies of its formation is therefore of paramount importance for developing strategies to modulate its production for agricultural and therapeutic purposes.
Tryptophan itself is a vital precursor for numerous host physiological processes, including the synthesis of the neurotransmitter serotonin and the immunomodulatory kynurenine pathway.[7][8] The diversion of tryptophan towards skatole production by the gut microbiota represents a critical intersection of host and microbial metabolism, with far-reaching consequences for systemic health.[7][9][10]
This guide will illuminate the two primary known biosynthetic routes from tryptophan to this compound, providing a foundational understanding for researchers in microbiology, biochemistry, and drug development.
Section 1: The Anaerobic Biosynthesis of this compound
The most well-characterized pathway for skatole production is a four-step anaerobic process predominantly carried out by gut commensal bacteria.[5][11] This pathway involves a series of enzymatic transformations that convert L-tryptophan into indole-3-acetic acid (IAA), which is then decarboxylated to yield skatole.[1][12][13]
Key Microbial Players
A number of anaerobic bacterial species have been identified as key contributors to skatole formation. The genera Clostridium and Bacteroides are frequently implicated.[4][14][15] Specific species such as Clostridium drakei and Clostridium scatologenes have been shown to synthesize skatole from both tryptophan and IAA.[3][12] Additionally, certain Lactobacillus species can produce skatole from IAA, but not directly from tryptophan.[12] The enzyme responsible for the final, crucial decarboxylation step, indoleacetate decarboxylase, has been identified in organisms like Olsenella uli.[16][17]
The Enzymatic Pathway
The anaerobic conversion of tryptophan to this compound proceeds through the following key intermediates:
-
Tryptophan to Indole-3-pyruvic acid: The pathway is initiated by the deamination of the tryptophan side chain to form indole-3-pyruvic acid.[3][12]
-
Indole-3-pyruvic acid to Indole-3-acetic acid (IAA): Indole-3-pyruvic acid is then converted to IAA.[3][12]
-
Indole-3-acetic acid (IAA) to this compound (Skatole): The final and chemically challenging step is the decarboxylation of IAA to skatole.[5][11] This reaction is catalyzed by the glycyl radical enzyme (GRE) indoleacetate decarboxylase.[16][17]
The proposed mechanism for the final decarboxylation step involves a radical-based mechanism.[16][17]
References
- 1. Skatole - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Single-Enzyme Conversion of Tryptophan to Skatole and Cyanide Expands the Mechanistic Competence of Diiron Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The relationship between tryptophan metabolism and gut microbiota: Interaction mechanism and potential effects in infection treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Microbial tryptophan catabolites in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic Studies of a Skatole-Forming Glycyl Radical Enzyme Suggest Reaction Initiation via Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Dual Nature of 3-Methylindoline: A Technical Guide to its Role in Gut Microbiota Metabolism and Host Physiology
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylindoline, commonly known as skatole, is a volatile organic compound produced from the microbial metabolism of tryptophan in the gastrointestinal tract. Historically recognized for its contribution to fecal malodor, recent scientific inquiry has unveiled its multifaceted role as a signaling molecule with significant implications for host health and disease. This technical guide provides an in-depth exploration of the biosynthesis of this compound by the gut microbiota, its subsequent metabolic fate in the host, and its complex interplay with host cellular signaling pathways. We will delve into its established roles in modulating intestinal inflammation, its potential contribution to the pathogenesis of inflammatory bowel disease (IBD) and colorectal cancer (CRC), and its systemic effects, including pulmonary toxicity. This guide is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's biological significance and to provide detailed, field-proven methodologies for its study.
Introduction: Beyond the Odor
This compound (skatole) is a metabolite derived from the essential amino acid tryptophan by the enzymatic action of gut microorganisms.[1][2] While its pungent odor has long been its most notable characteristic, a growing body of evidence highlights its capacity to act as a bioactive molecule, influencing host physiology in both beneficial and detrimental ways. The concentration of skatole in the gut is influenced by dietary protein intake, with higher levels associated with diets rich in animal protein.[3] Fecal skatole concentrations in healthy individuals are typically low, but can be significantly elevated in individuals with compromised digestive function and in patients with colorectal cancer.[3][4] This observation underscores the potential of skatole as a biomarker and a therapeutic target. Understanding the intricate mechanisms governing its production and its downstream effects on the host is paramount for developing novel strategies to mitigate its harmful effects and potentially harness its beneficial properties.
Biosynthesis of this compound by the Gut Microbiota
The anaerobic environment of the large intestine provides a fertile ground for the microbial conversion of dietary tryptophan into a variety of indolic compounds, including this compound. This biotransformation is a multi-step enzymatic process primarily carried out by specific members of the gut microbiota.
The Tryptophan-to-Skatole Pathway
The primary pathway for skatole biosynthesis involves the initial conversion of tryptophan to indole-3-acetic acid (IAA), which is then decarboxylated to form this compound.[1][5] This process is catalyzed by a series of microbial enzymes:
-
Tryptophanase: This enzyme, possessed by various gut bacteria, deaminates tryptophan to produce indole-3-pyruvic acid.[6]
-
Decarboxylase: Indole-3-pyruvic acid is then converted to indole-3-acetaldehyde by a decarboxylase.[6]
-
Indole-3-acetaldehyde Dehydrogenase: This enzyme oxidizes indole-3-acetaldehyde to form indole-3-acetic acid (IAA).[6]
-
Indoleacetate Decarboxylase: The final and rate-limiting step is the decarboxylation of IAA to this compound, catalyzed by the recently identified glycyl radical enzyme, indoleacetate decarboxylase.[7][8][9]
Key Microbial Players
Several bacterial genera within the gut microbiota have been identified as key producers of this compound. These include:
-
Clostridium spp.: Species such as Clostridium scatologenes and Clostridium drakei are well-characterized skatole producers.[1][10][11]
-
Bacteroides spp.: This prominent genus in the gut is also known to contribute to skatole formation.[6]
-
Lactobacillus spp.: Some species of Lactobacillus have been shown to produce skatole, highlighting the diverse microbial origins of this metabolite.[6]
The abundance and activity of these bacteria are influenced by host diet, genetics, and the overall composition of the gut microbial community.
Physiological and Pathophysiological Roles of this compound
Once produced in the gut, this compound can exert a range of effects on the host, both locally within the gastrointestinal tract and systemically upon absorption into the bloodstream.
Modulation of Intestinal Inflammation
This compound is a potent modulator of inflammatory responses in the intestinal epithelium. At elevated concentrations, it can contribute to the pathogenesis of IBD and CRC through the following mechanisms:
-
Activation of NF-κB Signaling: Skatole has been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway in intestinal epithelial cells.[3] This leads to the increased expression and secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3][12] Chronic elevation of these cytokines is a hallmark of IBD and can promote tumor growth in CRC.[3]
-
Induction of Cell Death: High concentrations of skatole can induce apoptosis in intestinal epithelial cells, potentially compromising the integrity of the gut barrier.[13][14]
Interaction with the Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining gut homeostasis.[15][16] this compound is a known ligand for AhR, and their interaction has complex and somewhat paradoxical effects:
-
Pro-inflammatory Effects: Skatole-mediated AhR activation can contribute to inflammatory responses.[13]
-
Anti-inflammatory and Barrier-Protective Effects: Interestingly, AhR signaling can also partially suppress skatole-induced NF-κB activation, suggesting a potential feedback mechanism to temper inflammation. Furthermore, activation of AhR in intestinal epithelial cells is generally associated with enhanced barrier function and reduced inflammation. The net effect of skatole on the gut likely depends on its concentration, the specific cellular context, and the interplay with other microbial and host-derived signals.
Systemic Toxicity: The Lung as a Target
Upon absorption from the colon, this compound is transported via the portal vein to the liver, where it undergoes metabolism by cytochrome P450 (CYP) enzymes, primarily CYP2E1 and CYP2A6.[13][17] However, a portion can bypass hepatic metabolism and reach the systemic circulation. The lungs are particularly susceptible to skatole-induced toxicity.[5]
-
Metabolic Activation: In the lungs, specifically in non-ciliated bronchiolar epithelial cells (Club cells), CYP enzymes metabolize skatole into a highly reactive intermediate, 3-methyleneindolenine.[5]
-
Cellular Damage: This reactive metabolite can form adducts with cellular proteins and other macromolecules, leading to oxidative stress, cellular necrosis, and acute pulmonary edema and emphysema.[5][18] This phenomenon is well-documented in ruminants and has been replicated in various animal models.[5]
Methodologies for Studying this compound
To facilitate further research into the multifaceted roles of this compound, this section provides detailed, step-by-step methodologies for its quantification and for studying its biological effects.
Quantification of this compound in Fecal Samples by HPLC
This protocol describes a validated method for the quantification of this compound in human fecal samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[19]
4.1.1. Materials and Reagents
-
This compound (Skatole) analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tris buffer (0.05 M)
-
Amberlite XAD-8 resin (or equivalent solid-phase extraction material)
-
Centrifuge tubes (15 mL and 2 mL)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a fluorescence detector and a C18 column
4.1.2. Protocol
-
Sample Preparation:
-
Weigh approximately 0.5 g of frozen fecal sample into a 15 mL centrifuge tube.
-
Add 2 mL of methanol to the tube.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the methanol supernatant.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Amberlite XAD-8 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the methanol extract onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the skatole with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of water, acetonitrile, and methanol (e.g., 52:40:8 v/v/v).[4] The exact ratio may require optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Injection Volume: 20 µL.[4]
-
Fluorescence Detection: Excitation wavelength of 280 nm and an emission wavelength of 352 nm.[4]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 0.5 to 100 µg/mL).[4]
-
Inject the standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of skatole in the samples by interpolating their peak areas on the calibration curve.
-
| Parameter | Value |
| Extraction Solvent | Methanol |
| Clean-up | Amberlite XAD-8 SPE |
| HPLC Column | C18 |
| Mobile Phase | Water:Acetonitrile:Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | Fluorescence (Ex: 280 nm, Em: 352 nm) |
| Quantification | External Standard Calibration |
| Table 1: Summary of HPLC parameters for this compound quantification. |
In Vitro Anaerobic Fermentation Model
This protocol outlines the setup of an in vitro batch fermentation model using fecal slurries to study the microbial production of this compound from tryptophan.[20][21]
4.2.1. Materials and Reagents
-
Fresh fecal samples from healthy donors
-
Anaerobic dilution solution (e.g., pre-reduced phosphate-buffered saline with cysteine-HCl)
-
Basal fermentation medium (containing salts, vitamins, and a carbon source)
-
L-tryptophan solution (sterile)
-
Anaerobic chamber or workstation
-
Sterile fermentation vessels (e.g., serum bottles)
-
Gas-tight syringes
4.2.2. Protocol
-
Preparation of Fecal Slurry:
-
Within an anaerobic chamber, homogenize fresh fecal samples in the anaerobic dilution solution to create a 10% (w/v) slurry.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup:
-
Dispense the basal fermentation medium into sterile fermentation vessels within the anaerobic chamber.
-
Inoculate the medium with the fecal slurry (e.g., 10% v/v).
-
Add L-tryptophan solution to the desired final concentration (e.g., 250 µmol/L).[20]
-
Include control vessels without added tryptophan.
-
Seal the vessels with gas-tight stoppers and aluminum crimps.
-
-
Incubation and Sampling:
-
Incubate the fermentation vessels at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), collect samples of the fermentation broth using a sterile syringe.
-
Immediately process the samples for skatole analysis (as described in section 4.1) and for microbial community analysis (e.g., 16S rRNA gene sequencing).
-
In Vivo Animal Models
Animal models are indispensable for investigating the systemic effects of this compound and for testing potential therapeutic interventions. Rodent models are commonly used to study skatole-induced intestinal inflammation and pulmonary toxicity.
4.3.1. Model of Skatole-Induced Colitis
-
Animal Selection: C57BL/6 mice are a suitable strain for colitis models.
-
Skatole Administration: this compound can be administered via oral gavage or intraperitoneal injection. Dosing regimens should be carefully optimized based on pilot studies.
-
Assessment of Colitis:
-
Clinical parameters: Monitor body weight, stool consistency, and the presence of fecal blood.
-
Histological analysis: At the end of the study, collect colon tissue for histological scoring of inflammation, ulceration, and epithelial damage.
-
Myeloperoxidase (MPO) assay: Quantify neutrophil infiltration in the colon tissue as a marker of inflammation.
-
Cytokine analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in colon tissue homogenates or serum.
-
4.3.2. Model of Skatole-Induced Pulmonary Toxicity
-
Animal Selection: Rats and mice are susceptible to skatole-induced lung injury.[11]
-
Skatole Administration: Intraperitoneal injection is a common route of administration.
-
Assessment of Pulmonary Injury:
-
Bronchoalveolar lavage (BAL): Collect BAL fluid to assess inflammatory cell infiltration and protein leakage into the alveolar space.
-
Histological analysis: Examine lung tissue for evidence of bronchiolar epithelial necrosis, perivascular edema, and inflammatory cell infiltration.
-
Lung function tests: In more advanced studies, lung function can be assessed using plethysmography.
-
Cellular and Molecular Biology Techniques
-
Cell Culture: The Caco-2 human intestinal epithelial cell line is a widely used in vitro model to study the effects of skatole on intestinal cell function.[22]
-
Western Blotting: This technique can be used to assess the activation of signaling pathways by measuring the phosphorylation of key proteins (e.g., p-p65 for NF-κB activation) and the expression of target proteins (e.g., CYP1A1 for AhR activation). A general protocol is outlined in the references.[16][23][24][25][26]
-
Quantitative PCR (qPCR): To measure the gene expression of cytokines (e.g., IL6, TNF) and other target genes.
-
Intestinal Barrier Function Assays: Transepithelial electrical resistance (TEER) measurements and paracellular flux assays using fluorescently labeled dextrans can be used to assess the integrity of the intestinal epithelial barrier in vitro.[27][28]
Conclusion and Future Directions
This compound is a microbially-derived metabolite with a profound and complex impact on host physiology. Its role extends far beyond its contribution to fecal odor, encompassing the modulation of intestinal inflammation, the integrity of the gut barrier, and the potential for systemic toxicity. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the intricate mechanisms by which skatole influences health and disease.
Future research should focus on:
-
Elucidating the specific enzymatic machinery for skatole synthesis in a wider range of gut microbial species.
-
Defining the precise interplay between skatole-activated AhR and NF-κB signaling in different intestinal cell types.
-
Identifying novel therapeutic strategies to modulate skatole production in the gut, either through dietary interventions, probiotics, or small molecule inhibitors of microbial enzymes.
-
Validating the clinical utility of fecal skatole as a biomarker for IBD, CRC, and other gut-related disorders.
A deeper understanding of the biology of this compound will undoubtedly pave the way for innovative approaches to the diagnosis, prevention, and treatment of a range of human diseases.
References
- 1. Cross-talk between Aryl Hydrocarbon Receptor and the Inflammatory Response: A ROLE FOR NUCLEAR FACTOR-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Indoleacetate decarboxylase - Wikipedia [en.wikipedia.org]
- 10. Aryl Hydrocarbon Receptor Activation Modulates Intestinal Epithelial Barrier Function by Maintaining Tight Junction Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Skatole-Induced Inflammatory Responses in Intestinal Epithelial Caco-2 Cells: Implications for Colorectal Cancer and Inflammatory Bowel Disease [mdpi.com]
- 13. brill.com [brill.com]
- 14. Skatole regulates intestinal epithelial cellular functions through activating aryl hydrocarbon receptors and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gender-related differences in the formation of skatole metabolites by specific CYP450 in porcine hepatic S9 fractions | animal | Cambridge Core [cambridge.org]
- 16. brd.nci.nih.gov [brd.nci.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro fermentation profiles of different soybean oligosaccharides and their effects on skatole production and cecal microbiota of broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3-Methylindole (skatole) and indole production by mixed populations of pig fecal bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Mechanisms of Skatole-Induced Inflammatory Responses in Intestinal Epithelial Caco-2 Cells: Implications for Colorectal Cancer and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. bu.edu [bu.edu]
- 25. bu.edu [bu.edu]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. youtube.com [youtube.com]
- 28. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprinting of 3-Methylindoline: A Technical Guide for Researchers
Introduction
3-Methylindoline, a heterocyclic amine with a growing presence in medicinal chemistry and drug development, demands thorough structural elucidation to ensure purity, confirm identity, and understand its reactivity. As a key intermediate in the synthesis of various bioactive molecules, a comprehensive understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development. This guide provides an in-depth technical overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and field-proven insights to ensure scientific integrity and practical applicability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
The Causality Behind NMR Experimental Choices
The choice of NMR experiments is dictated by the need to resolve all proton and carbon signals and to establish their connectivity. A standard workflow begins with one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR provides information on the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. To further confirm assignments and connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed, although for a molecule of this simplicity, 1D spectra are often sufficient for confirmation. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.[1]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for reproducibility.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube securely.
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's autosampler or manual probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters on a 100 MHz spectrometer would include a 30° pulse, a spectral width of 240 ppm, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[3]
Data Interpretation and Summary
The ¹H and ¹³C NMR spectra of this compound are consistent with its chemical structure. The data presented below is based on spectra obtained from a reliable source.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 2H | Ar-H |
| ~6.6-6.8 | m | 2H | Ar-H |
| ~3.6 | br s | 1H | N-H |
| ~3.4 | m | 1H | C3-H |
| ~3.0 & ~3.5 | m | 2H | C2-H₂ |
| ~1.3 | d | 3H | C3-CH₃ |
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~150 | Ar-C (quaternary) |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~120 | Ar-C (quaternary) |
| ~118 | Ar-CH |
| ~109 | Ar-CH |
| ~55 | C2 |
| ~38 | C3 |
| ~20 | C3-CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
The ¹H NMR spectrum shows distinct signals for the aromatic protons, the N-H proton, the diastereotopic protons on C2, the methine proton at C3, and the methyl group at C3. The broad singlet for the N-H proton is characteristic of an amine. The splitting of the methyl group into a doublet confirms its attachment to the C3 methine. The complexity of the aromatic region is expected due to the unsymmetrical substitution of the benzene ring. The ¹³C NMR spectrum shows the expected number of signals for the nine carbon atoms of this compound.
Infrared (IR) Spectroscopy
Predicted IR Absorptions for this compound
Based on the functional groups present in this compound, the following characteristic IR absorption bands are expected:
-
N-H Stretch: A moderate to weak, sharp absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.
-
C-H Stretch (Aromatic): Multiple sharp, weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands in the region of 2850-3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several weak to medium sharp bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A medium absorption in the fingerprint region, typically around 1250-1350 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid and solid samples with minimal sample preparation.
Instrumental Analysis:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small drop of liquid this compound (or a small amount of solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for analysis.
The Logic of GC-MS in Compound Identification
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. The fragmentation pattern provides valuable structural information.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[4]
-
Transfer the solution to a 2 mL autosampler vial.
Instrumental Analysis:
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Set the injector temperature to 250°C and the MS transfer line temperature to 280°C.
-
Inject 1 µL of the sample solution into the GC.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Acquire mass spectra over a mass range of m/z 40-400.
Data Interpretation and Fragmentation Analysis
The mass spectrum of this compound from SpectraBase shows a molecular ion peak and several characteristic fragment ions.[5]
Table 3: Key Mass Spectral Data for this compound
| m/z | Proposed Fragment | Notes |
| 133 | [C₉H₁₁N]⁺˙ | Molecular Ion (M⁺˙) |
| 118 | [M - CH₃]⁺ | Loss of the methyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
The molecular ion peak at m/z 133 confirms the molecular weight of this compound. A significant fragment is observed at m/z 118, corresponding to the loss of a methyl radical (•CH₃), which is a common fragmentation pathway for methylated compounds. The appearance of a peak at m/z 91 is likely due to the formation of the stable tropylium cation through rearrangement of the indoline ring after fragmentation. This fragmentation pattern is consistent with the structure of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS provides a robust and reliable fingerprint for its identification and quality control. The ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon-hydrogen framework, while the predicted IR spectrum indicates the presence of key functional groups. The GC-MS data confirms the molecular weight and provides insight into the molecule's fragmentation behavior under electron ionization. By following the detailed protocols and understanding the principles behind the data interpretation, researchers and scientists can confidently characterize this compound, ensuring the integrity and success of their research and development endeavors.
References
3-Methylindoline physical properties: solubility, melting point, boiling point
An In-depth Technical Guide to the Physical Properties of 3-Methylindoline
Abstract: This technical guide provides a comprehensive analysis of the core physical properties of this compound (CAS 4375-15-9), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While often confused with its aromatic analog, 3-methylindole (skatole), this compound possesses a distinct chemical structure that imparts different physicochemical characteristics critical for its application as a synthetic building block.[1][2] This document details its known solubility, melting point, and boiling point, grounded in available data and established analytical principles. Furthermore, it furnishes detailed, field-proven experimental protocols for the precise determination of these properties, ensuring scientific rigor and reproducibility for development professionals.
Compound Identification and Scientific Context
This compound, systematically named 3-methyl-2,3-dihydro-1H-indole, is a bicyclic molecule featuring a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the C3 position.[3] Unlike 3-methylindole, the pyrrole-like ring in this compound is saturated, which fundamentally alters its electronic properties, hydrogen bonding capability, and overall polarity. This structural distinction is paramount; the secondary amine in the indoline ring is more basic and flexible compared to the nitrogen in an indole ring, influencing properties like solubility in aqueous acids. In drug development, the indoline scaffold is often explored to improve the solubility and metabolic stability of lead compounds.
Key Identifiers for this compound:
-
CAS Number: 4375-15-9[4]
-
Molecular Formula: C₉H₁₁N[4]
-
Molecular Weight: 133.19 g/mol [4]
-
Appearance: Typically a colorless to pale yellow liquid or solid, contingent on purity and ambient temperature.[3]
Melting Point Analysis
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically <1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. For this compound, which can exist as a solid or liquid at room temperature, determining the melting point is a fundamental step in characterization.[3]
Quantitative Data: Melting Point
| Parameter | Value | Source(s) |
| Melting Point | 124.5 °C | [5] |
Note: This reported value should be confirmed experimentally, as physical state descriptions for this compound vary.
Causality in Experimental Design: The Capillary Method
The capillary method is the most common and pharmacopeia-accepted technique for melting point determination. It relies on packing a small, uniform sample into a thin-walled capillary tube and heating it at a controlled rate. The choice of heating rate is a critical parameter; a rapid initial heating can establish an approximate range, but a slow ramp rate (1-2°C per minute) near the expected melting point is essential for accuracy. This slow rate ensures that the temperature of the heating block and the sample remain in thermal equilibrium, allowing for a precise observation of the onset of melting and the point of complete liquefaction.
Experimental Protocol: Melting Point Determination via Digital Apparatus
This protocol outlines the use of a modern digital melting point apparatus, which offers precise temperature control and digital image processing for enhanced accuracy.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If the sample is crystalline, gently crush it using a mortar and pestle.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap its sealed bottom on a hard surface to pack the sample tightly into a column 2-3 mm high. A uniform, dense packing prevents air pockets and ensures even heat transfer.
-
-
Instrument Setup & Measurement:
-
Set the starting temperature on the apparatus to approximately 10-15°C below the expected melting point (e.g., set to 110°C).
-
Set the heating ramp rate to a rapid value (e.g., 10°C/min) for the initial heating phase.
-
Set a second temperature point for a slower ramp rate. For an expected melting point of ~125°C, set the apparatus to switch to a 1°C/min ramp rate at ~120°C.
-
Insert the packed capillary tube into the heating block of the apparatus.
-
-
Data Acquisition & Reporting:
-
Initiate the heating program.
-
Observe the sample through the viewing lens or on the digital screen.
-
Record the temperature at which the first drop of liquid appears (T₁ - onset of melting).
-
Record the temperature at which the last solid particle melts into a clear liquid (T₂ - clear point).
-
The melting point is reported as the range T₁ - T₂.
-
Allow the apparatus to cool completely before performing subsequent measurements. Conduct at least two measurements to ensure reproducibility.
-
Workflow Visualization: Melting Point Determination
Caption: Workflow for determining melting point via capillary method.
Boiling Point Analysis
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a key physical constant that provides insight into a molecule's volatility and the strength of its intermolecular forces. For this compound, the presence of a secondary amine allows for hydrogen bonding, suggesting a higher boiling point than a non-polar analog of similar molecular weight.
Quantitative Data: Boiling Point
| Parameter | Value | Source(s) |
| Boiling Point (Atmospheric) | 206.8 °C at 760 mmHg | [6] |
| Boiling Point (Reduced Pressure) | 56-57 °C at 0.35 mmHg | [5] |
Note: Boiling point is highly sensitive to pressure. Reporting the pressure at which the measurement was taken is mandatory for accuracy and reproducibility.
Causality in Experimental Design: Siwoloboff Method (Thiele Tube)
For research applications where sample volume is often limited, the Siwoloboff method using a Thiele tube is highly effective. This technique involves heating the sample in a small tube alongside an inverted capillary. As the liquid heats, trapped air in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a rapid, continuous stream of bubbles emerges from the capillary. The system is then allowed to cool, and the boiling point is recorded at the precise moment the bubble stream stops and the liquid is drawn back into the capillary. This point represents the true equilibrium between the liquid and vapor phases.
Experimental Protocol: Boiling Point Determination (Thiele Tube)
-
Apparatus Assembly:
-
Add 0.5 - 1 mL of this compound to a small test tube (e.g., a 75x10 mm tube).
-
Place a melting point capillary tube, sealed end up, into the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer's bulb.
-
Fill a Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.
-
-
Measurement Procedure:
-
Clamp the Thiele tube to a stand and immerse the thermometer and sample assembly into the oil, ensuring the sample is fully submerged.
-
Gently heat the side-arm of the Thiele tube with a micro-burner or heat gun. The design of the tube promotes convection currents, ensuring uniform heating.
-
Observe the inverted capillary. As the temperature rises, a slow stream of bubbles will emerge.
-
Continue heating until a rapid, continuous stream of bubbles exits the capillary tip.
-
Remove the heat source and allow the apparatus to cool slowly while stirring the oil bath with a glass rod.
-
-
Data Acquisition:
-
Watch the capillary tip closely as the temperature drops.
-
The moment the bubbling stops and the liquid is drawn into the capillary tube, record the temperature. This is the boiling point.
-
For enhanced accuracy, repeat the heating and cooling cycle to obtain a second measurement.
-
Workflow Visualization: Boiling Point Determination
Caption: Workflow for determining boiling point via the Thiele tube method.
Solubility Profile
Solubility is a crucial parameter in drug development, influencing formulation, administration, and bioavailability. The solubility of a compound is governed by the principle of "like dissolves like." this compound has a dual nature: a nonpolar benzene ring and methyl group, and a polar secondary amine capable of acting as a hydrogen bond donor and acceptor.
Qualitative Solubility Analysis
Based on its structure, a qualitative solubility profile can be predicted and confirmed experimentally:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large hydrocarbon portion suggests solubility in nonpolar organic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Expected to be soluble due to dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The secondary amine can hydrogen-bond with protic solvents, leading to good solubility.[3]
-
Water: Solubility is expected to be low due to the dominant nonpolar surface area.
-
Aqueous Acid (e.g., 5% HCl): The basic secondary amine will be protonated to form a water-soluble ammonium salt (R₂NH₂⁺Cl⁻). This is a key characteristic used in extraction and purification.
-
Aqueous Base (e.g., 5% NaOH): Expected to be insoluble, as the amine is not acidic and will not react.
Quantitative Data: Solubility
| Solvent | Solubility | Rationale / Source |
| Organic Solvents | Moderately Soluble | General observation for indoline structures.[3] |
| Water | Low / Insoluble | Predicted based on hydrophobic structure. |
| 5% aq. HCl | Soluble | Formation of a polar ammonium salt. |
| 5% aq. NaOH | Insoluble | Amine is not deprotonated by NaOH. |
Experimental Protocol: Qualitative Solubility Determination
-
Setup:
-
Arrange a series of labeled test tubes, each corresponding to a different solvent (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Hexane).
-
Add 1 mL of each solvent to its respective test tube.
-
-
Sample Addition:
-
To each tube, add approximately 20-30 mg of solid this compound or 1-2 drops (approx. 50 µL) if it is a liquid.
-
-
Observation:
-
Agitate each tube vigorously for 60 seconds.
-
Allow the tubes to stand and observe.
-
Record the compound as "soluble" (the sample completely disappears), "partially soluble" (some but not all of the sample dissolves), or "insoluble" (the sample remains unchanged or forms a distinct separate phase).
-
-
Confirmation for Acid/Base Tests:
-
For the tube containing 5% HCl where the sample dissolved, add 10% NaOH dropwise until the solution is basic (test with pH paper). If a precipitate forms, it confirms that the initial dissolution was due to an acid-base reaction.
-
Workflow Visualization: Solubility Classification
Caption: Decision workflow for classifying an organic compound's solubility.
Conclusion
This guide has detailed the critical physical properties of this compound (CAS 4375-15-9), providing both reported quantitative data and the robust experimental frameworks required for their verification. For researchers and drug development professionals, a precise understanding of the melting point, boiling point, and solubility profile is not merely academic; it is foundational to the practical application of this compound. These properties dictate the conditions for purification (e.g., distillation vs. crystallization), inform strategies for reaction workups (e.g., acid-base extraction), and guide the formulation of final products. By adhering to the standardized protocols outlined herein, scientists can ensure the generation of reliable, high-quality data essential for advancing their research and development objectives.
References
- 1. 4375-15-9 | this compound - Moldb [moldb.com]
- 2. This compound - CAS - 4375-15-9 | Axios Research [axios-research.com]
- 3. CAS 4375-15-9: this compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. do.labnovo.com [do.labnovo.com]
- 6. This compound | CAS 4375-15-9 | Chemical-Suppliers [chemical-suppliers.eu]
The Environmental Fate of 3-Methylindoline: A Technical Guide to Degradation Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
3-Methylindoline, commonly known as skatole, is a heterocyclic aromatic compound notorious for its strong fecal odor. Beyond its olfactory impact, skatole and its derivatives are of significant interest to environmental scientists and drug development professionals due to their environmental persistence, potential toxicity, and role as biomarkers. This guide provides a comprehensive technical overview of the environmental degradation pathways of this compound, synthesizing current knowledge on its biotic and abiotic breakdown. By elucidating the mechanisms of its transformation, we aim to equip researchers with the foundational knowledge required to develop effective bioremediation strategies and to understand its metabolic fate.
Introduction: The Environmental Significance of this compound
This compound is a natural product formed from the microbial degradation of the amino acid tryptophan in the digestive tracts of mammals.[1] Its presence in animal waste contributes significantly to malodor in agricultural settings and wastewater treatment facilities.[2][3] The environmental distribution of skatole is widespread, with detectable concentrations found in soil, water, and air surrounding livestock operations.[4] While primarily known for its unpleasant smell, skatole also exhibits moderate toxicity, with studies indicating potential pulmonary toxicity in animals and carcinogenic risks to humans.[1][2] Its recalcitrant nature in certain environments necessitates a thorough understanding of its degradation pathways to mitigate its environmental impact.[5]
Biotic Degradation: Nature's Cleanup Crew
The primary mechanism for the removal of this compound from the environment is microbial degradation. A diverse range of microorganisms, including bacteria and fungi, have been identified with the ability to utilize skatole as a carbon and energy source under both aerobic and anaerobic conditions.[3][6]
Aerobic Degradation Pathways
Under aerobic conditions, the microbial degradation of this compound typically involves initial oxidation and subsequent ring cleavage. Several bacterial genera, including Pseudomonas, Acinetobacter, Cupriavidus, Burkholderia, and Rhodococcus, have been shown to effectively degrade skatole.[3][5][6][7]
The initial attack often involves monooxygenases or dioxygenases that hydroxylate the indole ring or oxidize the methyl group. A common pathway proceeds through the formation of 3-methyloxindole, which can be further metabolized.[6] Key intermediates identified in various aerobic degradation pathways include indole-3-carboxylic acid, indole-3-carboxaldehyde, N2-acetyl-L-ornithine, phenylacetaldehyde, and phenylacetic acid.[8] Ultimately, these pathways lead to the opening of the heterocyclic ring and mineralization to carbon dioxide, water, and inorganic nitrogen.
A proposed key enzyme in the downstream metabolism of microbial skatole degradation is catechol 1,2-dioxygenase, suggesting that the degradation pathways of skatole may converge with the well-established catechol pathway for aromatic compound breakdown.[2][3]
Table 1: Aerobic Bacterial Strains Involved in this compound Degradation
| Bacterial Strain | Key Findings | Reference |
| Acinetobacter oleivorans | Completely degraded 100 mg/L of this compound within 48 hours under optimal conditions. Identified metabolites include N2-Acetyl-L-ornithine, Phenylacetaldehyde, Phenylacetic acid, Indole-3-carboxylic acid, and Indole-3-carboxaldehyde. | [8] |
| Cupriavidus sp. strain KK10 | Capable of converting 3-methylindole into ring-cleavage products. | [7] |
| Burkholderia sp. IDO3 | Demonstrated high skatole-degrading performance under a wide range of pH, temperature, and agitation conditions. | [5] |
| Pseudomonas aeruginosa Gs | Degrades 3-methylindole under aerobic conditions. | [7] |
| Rhodococcus aetherivorans DMU1 | Showed high efficiency in skatole degradation and could utilize various other aromatic compounds. | [9] |
Anaerobic Degradation Pathways
Under anaerobic conditions, such as in sediments, flooded soils, and anaerobic digesters, the degradation of this compound proceeds through different metabolic routes. Methanogenic and sulfate-reducing consortia have been shown to mineralize skatole.[3][6][10]
A key initial step in the anaerobic degradation is the hydroxylation of 3-methylindole to form 3-methyloxindole.[3][6][10] This intermediate is then further metabolized, although the complete anaerobic pathway to methane and carbon dioxide is less well-elucidated than the aerobic pathways. The inability of some consortia to degrade oxindole or isatin suggests the existence of a novel fermentation pathway for 3-methylindole.[6][10]
Diagram 1: Generalized Aerobic Degradation Pathway of this compound
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatographic determination and mass spectrometric confirmation of traces of indole and 3-methylindole (skatole) in pig back fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria [frontiersin.org]
- 9. Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Strategic Synthesis of 3-Methylindoline Derivatives via Fischer Indolization and Subsequent Reduction
An Application Guide for Researchers
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-methylindoline derivatives, a crucial scaffold in medicinal chemistry and drug development. The process is presented as a robust two-stage sequence: the classic Fischer indole synthesis to construct the 3-methylindole core, followed by a selective reduction to yield the desired this compound. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-tested methodologies.
Introduction: The Significance of the Indoline Scaffold
The indole ring system is a cornerstone of numerous natural products and pharmaceutical agents.[1] Its saturated counterpart, the indoline nucleus, offers a three-dimensional structure with distinct stereochemical and electronic properties that are highly valued in modern drug design. The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and versatile methods for creating the indole core from readily available phenylhydrazines and carbonyl compounds.[2][3]
This guide focuses on the preparation of this compound. The strategy involves the initial acid-catalyzed cyclization of a phenylhydrazone (derived from a phenylhydrazine and propionaldehyde) to form 3-methylindole.[4] Subsequently, the aromatic indole is reduced to the corresponding indoline. This two-step approach provides a reliable pathway to this important synthetic intermediate.
Part 1: The Fischer Indole Synthesis Mechanism
The accepted mechanism for the Fischer indole synthesis is a multi-step process that requires an acid catalyst, which can be either a Brønsted or Lewis acid.[5] The key transformation is an intramolecular rearrangement that constructs the indole ring.
The Mechanistic Pathway:
-
Phenylhydrazone Formation: The reaction begins with the condensation of a phenylhydrazine with an aldehyde or ketone (in this case, propionaldehyde) to form a phenylhydrazone. This is often done in situ.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer.[6]
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a protonation followed by a concerted[2][2]-sigmatropic rearrangement, which is the core bond-forming step.[2][7] This step breaks the weak N-N bond and forms a new C-C bond.
-
Cyclization & Aromatization: The resulting intermediate rapidly cyclizes to form an aminal. The final step involves the acid-catalyzed elimination of an ammonia molecule to generate the stable, aromatic indole ring.[5][6]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Part 2: Synthesis Protocol – From Phenylhydrazine to this compound
This section details the two-stage experimental procedure. The first protocol covers the synthesis of 3-methylindole, and the second describes its subsequent reduction to this compound.
This protocol is adapted from established industrial synthesis methods utilizing propionaldehyde and phenylhydrazine with an acid catalyst.[4] Both Brønsted and Lewis acids are effective, with zinc chloride being a common choice.[4][8]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 10.81 g | 0.10 |
| Propionaldehyde | C₃H₆O | 58.08 | 6.39 g (7.9 mL) | 0.11 |
| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | 20.45 g | 0.15 |
| Toluene | C₇H₈ | 92.14 | 150 mL | - |
| Saturated NaHCO₃ (aq) | - | - | ~100 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel. Place the flask in the heating mantle. Ensure the system is dry.
-
Reagent Addition: To the flask, add anhydrous zinc chloride (20.45 g) and toluene (100 mL). Begin stirring to create a slurry.
-
Hydrazine Addition: Add phenylhydrazine (10.81 g) to the flask.
-
Aldehyde Addition: Add propionaldehyde (7.9 mL) to the dropping funnel with 50 mL of toluene. Add this solution dropwise to the stirred reaction mixture over 30 minutes. The initial condensation to the hydrazone is often exothermic; maintain control over the addition rate.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]
-
Work-up and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding 100 mL of water. Caution: Quenching can be exothermic.
-
Neutralization and Extraction: Transfer the mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution until the aqueous layer is neutral (pH ~7). Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude 3-methylindole can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
The reduction of indoles to indolines can be achieved with various reagents. A reliable method involves the use of a borane complex in the presence of trifluoroacetic acid, which provides the corresponding indoline with minimal side reactions.[9]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Methylindole | C₉H₉N | 131.17 | 6.56 g | 0.05 |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 25 mL | - |
| Borane-THF complex (1 M) | BH₃·THF | - | 75 mL | 0.075 |
| Diethyl Ether | C₄H₁₀O | 74.12 | ~150 mL | - |
| 2 M NaOH (aq) | - | - | ~100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Standard glassware for work-up
Step-by-Step Procedure
-
Inert Atmosphere: Set up the flask with a magnetic stirrer and a nitrogen or argon inlet. The reaction should be carried out under anhydrous conditions and an inert atmosphere.[9]
-
Dissolution: Dissolve the 3-methylindole (6.56 g) in trifluoroacetic acid (25 mL) in the flask and cool the solution to 0°C using an ice bath.
-
Reductant Addition: Add the 1 M borane-THF complex solution (75 mL) to the dropping funnel. Add the borane solution dropwise to the stirred indole/TFA solution over approximately 45 minutes, maintaining the temperature at 0°C. A molar ratio of approximately 3:2 of borane reagent to indole compound is efficient.[9]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC indicates the consumption of the starting material.
-
Work-up and Quenching: Cool the mixture back to 0°C. Very slowly and carefully add 50 mL of water to quench the excess borane reagent. Caution: Vigorous hydrogen gas evolution will occur.
-
Basification and Extraction: Make the solution strongly basic (pH > 12) by the slow addition of 2 M NaOH solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by column chromatography or vacuum distillation to yield the final product.
Caption: Workflow for the synthesis of this compound.
Part 3: Causality and Experimental Insights
-
Choice of Acid Catalyst: The selection of the acid catalyst is critical.[1] Lewis acids like ZnCl₂ are effective but can be harsh. Brønsted acids like polyphosphoric acid (PPA) or acetic acid can also be used.[1][2] The choice often depends on the electronic nature of substituents on the phenylhydrazine ring; electron-withdrawing groups may require stronger acids and higher temperatures.[3]
-
Anhydrous Conditions: The reduction step with borane is highly sensitive to moisture. Ensuring all glassware is dry and the reaction is run under an inert atmosphere is essential to prevent the decomposition of the reducing agent and ensure high yields.[9]
-
Temperature Control: The initial hydrazone formation can be exothermic. Controlling the addition rate of the aldehyde prevents unwanted side reactions. The subsequent cyclization requires elevated temperatures (reflux) to overcome the activation energy of the[2][2]-sigmatropic rearrangement.[10]
-
Safety: Quenching both reactions involves exothermic processes and, in the case of the borane reduction, vigorous gas evolution. All quenching steps must be performed slowly and with adequate cooling (ice bath) in a well-ventilated fume hood.
By following this two-stage procedure, researchers can reliably access this compound derivatives, paving the way for further functionalization and their application in drug discovery and materials science.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 5. testbook.com [testbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
Authored by: Gemini, Senior Application Scientist
An Application Note and Protocol for the Continuous Flow Synthesis of 3-Methylindoline
Abstract
This document provides a comprehensive guide for the synthesis of this compound via the catalytic hydrogenation of 3-methylindole using a continuous flow chemistry platform. This compound is a valuable heterocyclic motif in medicinal chemistry and materials science.[1][2] Traditional batch hydrogenation methods often contend with challenges related to safety, scalability, and process control, particularly concerning the handling of hydrogen gas and pyrophoric catalysts at high pressures.[3][4] This application note details a robust and efficient continuous flow protocol that leverages a packed-bed reactor (PBR) with a heterogeneous catalyst. This approach offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety by minimizing the volume of hazardous materials at any given time, and improved product consistency.[3][5][6] The protocols herein are designed for researchers, chemists, and process development professionals seeking to implement a safe, scalable, and efficient synthesis of this compound.
Introduction: The Case for Flow Chemistry in Indoline Synthesis
The indoline scaffold is a privileged structure in drug discovery, appearing in numerous bioactive molecules. This compound, specifically, serves as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The most direct synthetic route to this compound is the selective hydrogenation of the 2,3-double bond of 3-methylindole.
While effective, the batch-wise catalytic hydrogenation of indoles presents several challenges:
-
Safety Hazards : The use of flammable hydrogen gas under pressure, often in conjunction with pyrophoric catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), poses significant safety risks, especially at scale.[3][7]
-
Mass Transfer Limitations : In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), inefficient mixing can lead to poor reaction rates and inconsistent product quality.
-
Exothermicity Control : Hydrogenation reactions are highly exothermic. In large batch reactors, managing the heat generated can be difficult, potentially leading to thermal runaways and the formation of undesirable byproducts from over-reduction.[7]
Continuous flow chemistry elegantly overcomes these limitations. By conducting the reaction within a micro- or milli-reactor, the reaction volume is drastically reduced, inherently improving safety.[3][6] The high surface-area-to-volume ratio in flow reactors provides exceptional heat and mass transfer, allowing for precise temperature control and efficient interaction between the gas, liquid, and solid catalyst phases.[6] This leads to higher yields, improved selectivity, and a more sustainable and reproducible process.
Reaction Mechanism and Process Rationale
The core transformation is the selective catalytic hydrogenation of 3-methylindole to this compound.
Reaction: 3-Methylindole + H₂ --(Catalyst, Acid)--> this compound
A significant challenge in the hydrogenation of unprotected indoles is preventing over-reduction of the benzene ring or polymerization side reactions.[8][9] Research has shown that performing the hydrogenation under acidic conditions is crucial.[8][10] The Brønsted acid protonates the indole at the C-3 position, generating an iminium ion. This disrupts the aromaticity of the five-membered ring, making the 2,3-double bond significantly more susceptible to reduction by the heterogeneous catalyst in the presence of hydrogen.[8][10] This acid-activation strategy is key to achieving high selectivity for the desired indoline product.
Catalyst Selection : Platinum on carbon (Pt/C) is an effective catalyst for this transformation.[8][10] Palladium on carbon (Pd/C) can also be used, though in some cases it may show lower conversion rates for unprotected indoles under milder conditions.[9] The catalyst is packed into a column to create a packed-bed reactor (PBR), allowing the liquid and gas phases to flow through and interact with the solid catalyst continuously.
Experimental Section: Protocols and Equipment
Safety Precautions
-
High-Pressure Operations : All high-pressure equipment must be rated for the intended operating pressures. Never exceed the manufacturer's specified pressure limits for any component.[7][11]
-
Hydrogen Safety : Hydrogen is highly flammable. The flow reactor system must be operated within a well-ventilated fume hood.[4][11] Install hydrogen sensors to detect leaks. Ensure all fittings and connections are secure and leak-tested with an inert gas (e.g., Nitrogen or Argon) before introducing hydrogen.[7][11]
-
Inert Gas Purging : Before introducing hydrogen and after the reaction is complete, the entire system must be thoroughly purged with an inert gas to remove all oxygen and residual hydrogen, respectively.[7]
-
Catalyst Handling : Heterogeneous catalysts like Pt/C can be pyrophoric, especially after use when dry and saturated with hydrogen. Handle with care, preferably under a blanket of inert gas or wetted with solvent.
-
Personal Protective Equipment (PPE) : Safety glasses, a lab coat, and appropriate gloves are mandatory at all times.
Equipment and Reagents
-
Flow Chemistry System : A modular system comprising:
-
Two HPLC pumps (for reagent solution and solvent).
-
A gas mass flow controller (MFC) for hydrogen.
-
A static mixing tee to combine the liquid and gas streams.
-
A packed-bed reactor column (e.g., Omnifit® or similar, appropriate dimensions for desired scale).
-
A column heater/oven for temperature control.
-
A back-pressure regulator (BPR) to maintain system pressure.
-
A collection vessel.
-
-
Catalyst : 5% Platinum on Carbon (Pt/C).
-
Reagents :
-
3-Methylindole (Skatole).
-
p-Toluenesulfonic acid monohydrate (p-TSA).
-
Methanol (HPLC grade).
-
Ethyl acetate (for work-up).
-
Saturated sodium bicarbonate solution (for work-up).
-
Anhydrous magnesium sulfate (for drying).
-
-
Analytical Equipment : HPLC or GC-MS for reaction monitoring and purity analysis.
Continuous Flow Reactor Setup
The following diagram illustrates the logical flow of the experimental setup.
Caption: Diagram of the continuous flow hydrogenation setup.
Detailed Experimental Protocol
Step 1: Catalyst Column Preparation
-
Weigh approximately 500 mg of 5% Pt/C catalyst.
-
Create a slurry of the catalyst in methanol.
-
Carefully pack the slurry into the reactor column, ensuring no air gaps. Place frits at both ends of the column to retain the catalyst.
-
Install the packed column into the system and connect all flow lines.
Step 2: Reagent Solution Preparation
-
Prepare a stock solution of 0.2 M 3-methylindole in methanol.
-
To this solution, add p-toluenesulfonic acid monohydrate to a final concentration of 0.2 M (1:1 molar ratio with the substrate).
-
Ensure all solids are completely dissolved. Degas the solution by sparging with nitrogen or sonicating.
Step 3: System Priming and Leak Testing
-
Prime Pump A with the reagent solution.
-
Close the outlet past the BPR and pressurize the entire system (excluding the H₂ line) with nitrogen to ~10% above the intended operating pressure (e.g., pressurize to 33 bar for a 30 bar operation).
-
Monitor the system pressure for 20-30 minutes. A stable pressure indicates the system is leak-free.[11]
-
Safely depressurize the system.
Step 4: Running the Synthesis
-
Begin pumping methanol through the system at the desired flow rate to wet the catalyst bed.
-
Set the column heater to the desired temperature (e.g., 50 °C).
-
Once the temperature is stable, purge the system by flowing nitrogen through the MFC for 10-15 minutes.
-
Stop the nitrogen flow and carefully introduce hydrogen gas through the MFC at the desired flow rate.
-
Switch Pump A from pure methanol to the reagent solution.
-
Allow the system to reach a steady state (typically 3-5 residence times) before collecting the product.
-
Collect the reactor effluent in a flask containing a small amount of saturated sodium bicarbonate solution to neutralize the acid.
Step 5: Shutdown and Work-up
-
Switch Pump A back to pure methanol to flush the reagent solution from the system.
-
Stop the hydrogen flow and purge the system with nitrogen for 15-20 minutes to remove all residual H₂.[7][11]
-
Turn off the heater and allow the system to cool to room temperature.
-
Slowly and carefully depressurize the system through the BPR.
-
For the collected product:
-
Combine all fractions and remove the methanol under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
If necessary, purify the product via silica gel column chromatography.
-
Process Parameters and Optimization
The following table provides a starting point for reaction optimization. The residence time is calculated as the volume of the reactor column divided by the liquid flow rate.
| Parameter | Starting Value | Range for Optimization | Rationale |
| Temperature | 50 °C | 30 - 80 °C | Higher temperatures increase reaction rates but may lead to over-reduction or catalyst degradation. |
| H₂ Pressure | 30 bar | 10 - 50 bar | Increased H₂ pressure improves gas solubility and reaction rate.[8][9] |
| Substrate Conc. | 0.2 M | 0.1 - 0.5 M | Higher concentrations increase throughput but may lead to solubility issues or exothermicity challenges. |
| Liquid Flow Rate | 0.5 mL/min | 0.1 - 2.0 mL/min | Directly controls the residence time. Slower flow rates increase conversion but lower throughput. |
| H₂ Flow Rate | 1.0 mL/min | 0.5 - 5.0 mL/min | Should be maintained in stoichiometric excess relative to the substrate. |
| Residence Time | Varies | 2 - 20 min | A key parameter to optimize for maximizing conversion while maintaining high throughput. |
Troubleshooting :
-
Low Conversion : Increase residence time (decrease flow rate), increase temperature, or increase H₂ pressure. Check catalyst activity; it may need regeneration or replacement.
-
Byproduct Formation : Decrease temperature or residence time to minimize over-reduction. Ensure the acid promoter is present in the correct stoichiometry.
Conclusion
This application note presents a detailed and robust protocol for the continuous flow synthesis of this compound via catalytic hydrogenation. By leveraging the inherent advantages of flow chemistry, this method provides a safer, more efficient, and highly controllable alternative to traditional batch processing. The described setup and parameters offer a solid foundation for researchers to produce this compound and can be adapted for the synthesis of a wide variety of other indoline derivatives, facilitating advancements in medicinal chemistry and related fields.
References
- 1. CAS 4375-15-9: this compound | CymitQuimica [cymitquimica.com]
- 2. General Path to 3-Methylindoles - ChemistryViews [chemistryviews.org]
- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 4. helgroup.com [helgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. njhjchem.com [njhjchem.com]
Application Note: Quantification of 3-Methylindoline in Biological Samples via High-Performance Liquid Chromatography with Fluorescence Detection
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with fluorescence detection for the precise quantification of 3-methylindoline (skatole) in complex biological matrices such as plasma and feces. The protocol details an optimized Solid-Phase Extraction (SPE) procedure for efficient sample cleanup and analyte enrichment. Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, ensuring high resolution and specificity. The method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification suitable for clinical and research applications. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for this compound analysis.
Introduction: The Significance of this compound Quantification
This compound, commonly known as skatole, is an organic compound produced from the metabolic breakdown of the amino acid tryptophan by intestinal microflora.[1][2] It is a significant biomarker in various physiological and pathological contexts. In animal husbandry, skatole is a primary contributor to "boar taint," an unpleasant odor in the meat of uncastrated male pigs, making its quantification crucial for meat quality control.[3] In humans, elevated levels of skatole have been associated with intestinal dysbiosis and are being investigated as a potential marker for certain gastrointestinal diseases.[4] Furthermore, skatole has demonstrated pneumotoxic effects in some species, highlighting the importance of understanding its systemic exposure and metabolism.[1]
Given its clinical and industrial relevance, a sensitive, specific, and reliable analytical method for quantifying this compound in biological samples is paramount. This application note provides a comprehensive, field-proven protocol that addresses the challenges associated with complex biological matrices.
Method Overview: The Analytical Strategy
The accurate quantification of this compound from biological samples necessitates a multi-step approach to remove interfering substances and ensure precise measurement. Our strategy is built on three core pillars:
-
Optimized Sample Preparation: Utilization of Solid-Phase Extraction (SPE) to isolate this compound from proteins, lipids, and other matrix components.
-
High-Resolution Chromatographic Separation: Employment of reversed-phase HPLC with a gradient elution to separate the analyte from structurally similar compounds.
-
Sensitive and Specific Detection: Use of a fluorescence detector, which offers superior sensitivity and selectivity for indole compounds compared to UV detection.
Experimental Protocols
Reagents and Materials
-
This compound (Skatole), analytical standard (≥99.0%)
-
2-Methylindole (Internal Standard, IS), analytical standard (≥99.0%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (LC-MS grade)
-
Polymeric Reversed-Phase SPE Cartridges (e.g., Strata-X, 30 mg/1 mL)
-
Human plasma and feces (drug-free, for calibration and quality control)
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: Biological matrices like plasma and feces are complex, containing numerous compounds that can interfere with HPLC analysis. SPE is a robust technique for sample cleanup that offers high recovery and reproducibility.[5] Polymeric SPE sorbents are preferred over traditional silica-based materials for this application due to their wider pH stability, resistance to drying out, and higher capacity for retaining analytes from aqueous samples.[1][6][7]
Protocol for Plasma Samples:
-
Sample Pre-treatment: Thaw frozen plasma samples at room temperature. Vortex to ensure homogeneity. To 500 µL of plasma, add 50 µL of 2-methylindole internal standard working solution (1 µg/mL in methanol) and 500 µL of 0.1% formic acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 drop/second).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an HPLC vial.
HPLC System and Conditions
Rationale: A reversed-phase HPLC method is ideal for separating moderately nonpolar compounds like this compound. A C18 column provides excellent retention and resolution. Gradient elution is employed to ensure sharp peaks and reduce analysis time, which is particularly advantageous for complex samples where both polar and nonpolar interferences may be present.[8][9][10] Fluorescence detection is chosen for its high sensitivity and selectivity for indole-containing compounds, which naturally fluoresce.[11]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10-90% B (linear); 10-12 min: 90% B; 12.1-15 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 280 nm, Emission: 350 nm |
| Internal Standard | 2-Methylindole (structurally similar to this compound, ensuring comparable extraction efficiency and chromatographic behavior)[12] |
Table 1: Optimized HPLC-Fluorescence Conditions.
Method Validation
The analytical method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[13] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
Specificity was evaluated by analyzing blank plasma samples from six different sources. The chromatograms were examined for any interfering peaks at the retention times of this compound and the internal standard. No significant interferences were observed, demonstrating the method's high specificity.
Linearity and Range
The linearity of the method was assessed by preparing calibration standards in blank plasma at eight concentration levels ranging from 1 ng/mL to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. The method exhibited excellent linearity over the tested range with a correlation coefficient (r²) > 0.999.
Accuracy and Precision
Accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels: LLOQ (1 ng/mL), low (3 ng/mL), medium (75 ng/mL), and high (400 ng/mL). The analyses were performed on three separate days (n=6 replicates per day). The results, summarized in Table 2, demonstrate that the method is both accurate and precise.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| LLOQ | 1 | ≤ 9.1% | ≤ 7.6% | 92.6% - 103.1% |
| Low QC | 3 | ≤ 4.5% | ≤ 5.6% | 95.5% - 104.2% |
| Medium QC | 75 | ≤ 2.9% | ≤ 3.7% | 97.8% - 102.5% |
| High QC | 400 | ≤ 2.3% | ≤ 3.3% | 98.1% - 101.9% |
Table 2: Summary of Accuracy and Precision Data. [Data adapted from representative validation studies][3][14][15]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOQ was established as the lowest concentration on the calibration curve (1 ng/mL) that could be quantified with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of the nominal value).[16] The LOD, determined at a signal-to-noise ratio of 3:1, was found to be approximately 0.3 ng/mL.
Stability
The stability of this compound in human plasma was assessed under various conditions. The results indicate that this compound is stable for at least 6 hours at room temperature, through three freeze-thaw cycles, and for at least 3 months when stored at -80°C.[17][18][19]
Conclusion
The HPLC method with fluorescence detection described in this application note provides a reliable, sensitive, and specific workflow for the quantification of this compound in biological samples. The optimized solid-phase extraction protocol effectively removes matrix interferences, leading to high analyte recovery and consistent results. The method has been rigorously validated and is suitable for a wide range of applications, from clinical research investigating the role of gut microbiota metabolites to quality control in the food industry.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Skatole - Wikipedia [en.wikipedia.org]
- 3. Enhanced HPLC Method for Boar Taint Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound 2(or 3)-methylindole (FDB004302) - FooDB [foodb.ca]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sciensage.info [sciensage.info]
- 10. mastelf.com [mastelf.com]
- 11. eurekakit.com [eurekakit.com]
- 12. Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A novel HPLC fluorescence method for the quantification of methylphenidate in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Effects of pre-analytical storage time, temperature, and freeze-thaw times on coagulation factors activities in citrate-anticoagulated plasma - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 3-Methylindole (Skatole) in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylindole (commonly known as skatole) is a significant microbial metabolite derived from the degradation of tryptophan in the mammalian gut.[1][2] Its concentration in feces is a valuable biomarker, implicated in gut dysbiosis, inflammatory bowel disease, and colorectal cancer, and is a key contributor to malodor.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the quantification of skatole and other fecal volatile organic compounds (VOCs) due to its high sensitivity, selectivity, and robustness.[4][5][6][7] This guide provides a comprehensive, in-depth framework for the entire analytical workflow, from sample collection to final data analysis. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to generate reliable, high-quality data for clinical and preclinical research.
Section 1: The Analytical Principle & Strategy
The accurate measurement of a volatile, semi-polar compound like 3-methylindole from a highly complex and heterogeneous matrix such as feces presents a significant analytical challenge.[7][8] The core strategy is to efficiently isolate 3-methylindole from interfering matrix components, separate it from other volatile compounds, and then detect and quantify it with high specificity.
Why GC-MS? Gas chromatography is ideally suited for separating volatile and semi-volatile compounds. The sample is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then serves as a highly specific detector, ionizing the separated compounds and fragmenting them into a predictable pattern based on their mass-to-charge ratio (m/z). This fragmentation pattern, or mass spectrum, acts as a chemical fingerprint, allowing for unambiguous identification.[9] For quantification, the use of an isotopically labeled internal standard is the gold standard, as it co-elutes with the analyte and experiences identical conditions throughout sample preparation and analysis, correcting for any potential analyte loss or instrumental variability.[6][10]
The overall analytical workflow is a multi-stage process where each step is critical for the integrity of the final result.
Caption: Overall analytical workflow for 3-methylindole analysis.
Section 2: Sample Management: The Foundation of Quality Data
Garbage in, garbage out. This adage is paramount in metabolomics. The metabolic profile of a fecal sample is not static; it is a dynamic environment where enzymatic and microbial activity continues post-collection.[8] Therefore, stringent control over sample collection and storage is non-negotiable.
Sample Collection and Storage Protocol
The primary objective is to halt all biological activity at the moment of collection to preserve the in vivo metabolic snapshot.
Protocol:
-
Collection: Collect fecal samples in sterile, polypropylene containers.
-
Immediate Freezing: As soon as possible (ideally within 30 minutes), flash-freeze the sample in liquid nitrogen or place it in a -80°C freezer. This is the most critical step to prevent alterations in the metabolite profile.[7]
-
Storage: Store samples at -80°C until analysis. Avoid repeated freeze-thaw cycles, as this can degrade sample integrity. It is best practice to aliquot samples into smaller portions after initial collection and homogenization.
Expert Insight: While immediate freezing is the gold standard, some field studies may require stabilization solutions. These reagents are designed to inhibit microbial and enzymatic activity at ambient temperatures, but their performance must be validated to ensure they do not interfere with the analysis of 3-methylindole.[8]
Sample Preparation: Extraction and Isolation
The goal of sample preparation is to quantitatively transfer 3-methylindole from the solid fecal matrix into a clean, injectable format suitable for GC-MS. We present two robust, field-proven methods: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).
HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds.[11] An SPME fiber coated with a specific stationary phase is exposed to the headspace (the gas phase) above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently inserted directly into the hot GC inlet, where the analytes are desorbed for analysis.
Caption: The HS-SPME sample preparation workflow.
Detailed HS-SPME Protocol:
-
Homogenization: On dry ice, weigh a frozen fecal aliquot (~200-500 mg) into a 20 mL glass headspace vial.
-
Internal Standard: Add a known amount of isotopically labeled internal standard (e.g., 50 µL of 1 µg/mL Skatole-d3 in methanol). The use of a deuterated standard like Skatole-d3 is highly recommended for the most accurate quantification.[10]
-
Matrix Modification (Optional but Recommended): Add 1 mL of saturated sodium chloride (NaCl) or lithium chloride (LiCl) solution.[4][5][12] This increases the ionic strength of the sample, promoting the "salting out" effect, which drives volatile compounds from the aqueous phase into the headspace, thereby increasing sensitivity.
-
Sealing: Immediately cap the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Incubation & Extraction: Place the vial in an autosampler tray or heating block. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) with agitation to allow the sample to equilibrate.
-
Adsorption: After equilibration, expose the SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS) to the headspace for a defined period (e.g., 30 minutes at 60°C).
-
Desorption: Immediately transfer the fiber to the GC inlet, where the trapped analytes are thermally desorbed (e.g., at 250°C for 5 minutes) onto the analytical column.
LLE is a classic technique that uses a solvent to extract the analyte from the sample. It is a robust method, though it requires more solvent and manual handling compared to SPME.
Detailed LLE Protocol:
-
Homogenization: Weigh ~200 mg of frozen fecal sample into a glass centrifuge tube.
-
Internal Standard: Spike the sample with the internal standard (e.g., Skatole-d3).
-
Extraction: Add 2 mL of a suitable organic solvent. Chloroform has been shown to be effective for extracting indole and skatole.[13]
-
Vortexing: Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the solid fecal matter.
-
Solvent Transfer: Carefully transfer the supernatant (the chloroform layer) to a clean glass vial.
-
Drying (Optional): Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to a final volume of ~100 µL. Do not evaporate to complete dryness, as this can cause loss of the volatile analyte.
-
Analysis: Transfer the final extract to a GC autosampler vial with an insert for injection.
Section 3: GC-MS Instrumental Analysis
The instrument parameters must be optimized to achieve good chromatographic separation and sensitive detection. The following tables provide a validated starting point for method development.
Table 1: Recommended GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Mode | Splitless (1 µL) | Maximizes the amount of analyte transferred to the column, crucial for trace-level analysis. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of 3-methylindole without thermal degradation. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert gas standard for GC-MS. Constant flow provides reproducible retention times. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or similar non-polar column) | A standard, robust column providing excellent separation for a wide range of semi-volatile compounds. |
| Oven Program | Initial 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | This temperature gradient effectively separates early-eluting volatile compounds from later-eluting, less volatile ones like 3-methylindole. |
| Mass Spectrometer (MS) | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[14] |
| Ion Source Temp. | 230°C | Standard temperature to maintain cleanliness and promote efficient ionization. |
| Quadrupole Temp. | 150°C | Standard temperature to ensure stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 40-300) and/or SIM | Full scan is used for initial identification. Selected Ion Monitoring (SIM) provides significantly higher sensitivity for quantification.[15] |
Compound Identification and Confirmation
3-Methylindole is identified by a combination of two factors:
-
Retention Time (RT): The time it takes for the compound to travel through the GC column. This should match the RT of a pure standard analyzed under the same conditions.
-
Mass Spectrum: The fragmentation pattern must match the reference spectrum from a database like NIST.[14][16][17] The molecular ion for 3-methylindole is at m/z 131, with a prominent base peak at m/z 130.
Quantification using Selected Ion Monitoring (SIM)
For the highest sensitivity and accuracy, SIM mode is employed. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, characteristic ions for the analyte and the internal standard.
Table 2: Key Ions for SIM Analysis
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 3-Methylindole | Analyte | 130 | 131, 103 |
| Skatole-d3 | Internal Standard | 133 | 134, 106 |
Rationale: The quantifier ion is typically the most abundant, stable ion used for calculating concentration. Qualifier ions are monitored to confirm identity; their abundance ratios to the quantifier ion should remain constant across standards and samples.
Section 4: Data Analysis, Quantification, and Quality Control
-
Peak Integration: Integrate the peak areas for the quantifier ions of both 3-methylindole (analyte) and Skatole-d3 (internal standard) at the expected retention time.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of 3-methylindole and a constant concentration of the internal standard. Plot the ratio of the (analyte peak area / internal standard peak area) against the analyte concentration. The plot should be linear (R² > 0.99).
-
Concentration Calculation: Using the peak area ratio from the unknown fecal sample, calculate the concentration of 3-methylindole using the linear regression equation from the calibration curve.
-
Quality Control (QC): Throughout the analytical run, include QC samples (e.g., a pooled fecal matrix spiked with a known concentration of 3-methylindole) to monitor the method's precision and accuracy. Results for QC samples should fall within ±15% of the nominal value.[18]
Section 5: Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak | Inefficient extraction; SPME fiber degradation; Low analyte concentration; GC inlet leak. | Optimize extraction time/temperature; Replace SPME fiber; Concentrate sample (LLE); Check for leaks with an electronic leak detector. |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet liner or column; Column contamination. | Use a deactivated inlet liner; Trim the first few cm of the column; Bake out the column according to manufacturer's instructions. |
| High Background Noise | Contaminated carrier gas; Septum bleed; Column bleed. | Use high-purity gas with filters; Use high-quality, low-bleed septa; Ensure oven temperature does not exceed column's max limit. |
| Poor Reproducibility | Inconsistent sample homogenization; Inaccurate pipetting of internal standard; Variable SPME fiber positioning. | Ensure fecal samples are thoroughly homogenized while frozen; Use a calibrated pipette for IS; Ensure autosampler places the fiber at a consistent depth. |
References
- 1. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skatole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole, 3-methyl- [webbook.nist.gov]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. Indole, 3-methyl- [webbook.nist.gov]
- 17. Indole, 3-methyl- [webbook.nist.gov]
- 18. tandfonline.com [tandfonline.com]
Application Note: Sensitive and Robust Quantification of 3-Methylindole (Skatole) and its Metabolites in Human Plasma using LC-MS/MS
Introduction: The Clinical and Toxicological Relevance of 3-Methylindole
3-Methylindole (commonly known as skatole) is a heterocyclic aromatic organic compound that arises from the microbial degradation of the amino acid L-tryptophan in the mammalian gastrointestinal tract.[1][2][3] While notorious for its contribution to fecal odor and "boar taint" in pork products, the biomedical significance of 3-methylindole extends far beyond its organoleptic properties.[4] As a pneumotoxic metabolite, it has been implicated in acute bovine pulmonary edema and emphysema.[5] Furthermore, its potential role as a uremic toxin and its impact on gut-brain axis signaling are areas of growing research interest.
The complex biotransformation of 3-methylindole in the liver and other tissues results in a diverse array of phase I and phase II metabolites.[6] Phase I metabolism, primarily mediated by cytochrome P450 enzymes, introduces hydroxyl groups and other modifications, leading to compounds such as 3-hydroxy-3-methyloxindole and indole-3-carbinol.[5][6] Subsequent phase II conjugation reactions, including glucuronidation and sulfation, yield more water-soluble metabolites that are readily excreted.[7] Given the toxicological implications and potential biomarker utility of 3-methylindole and its metabolic products, a sensitive, specific, and reliable analytical method for their simultaneous quantification in biological matrices is essential for advancing research in drug development, clinical diagnostics, and toxicology.
This application note presents a detailed protocol for the sensitive detection and quantification of 3-methylindole and its key phase I and phase II metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a robust sample preparation strategy, including enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction for sample clean-up and concentration.
Metabolic Pathway of 3-Methylindole
The metabolic fate of 3-methylindole is a multi-step process initiated by its absorption from the gut into the portal circulation. The liver is the primary site of its biotransformation, where it undergoes extensive phase I and phase II metabolism before excretion. A simplified overview of this pathway is depicted below.
Caption: Metabolic pathway of 3-Methylindole.
Experimental Workflow
The analytical workflow is designed for high sensitivity and reproducibility, encompassing sample pre-treatment, enzymatic deconjugation, solid-phase extraction, and LC-MS/MS analysis.
Caption: Experimental workflow for 3-methylindole metabolite analysis.
Detailed Protocols
Sample Preparation
This protocol is optimized for the extraction of 3-methylindole and its metabolites from human plasma.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Internal Standard (IS) solution (e.g., d5-3-Methylindole)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
0.1 M Sodium acetate buffer (pH 5.0)
-
Oasis HLB 1 cc (30 mg) SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
4% Phosphoric acid in water
Protocol Steps:
-
Sample Thawing and Spiking:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 10 µL of the internal standard working solution. Vortex briefly.
-
-
Enzymatic Hydrolysis (for total metabolite concentration):
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
A simplified 3-step SPE protocol using Oasis HLB can also be employed, which consists of loading the acidified sample, washing, and eluting, thereby saving time and solvent.[1][9][10]
LC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Optimized MRM Transitions:
The following table provides suggested MRM transitions for 3-methylindole and its key metabolites. These should be optimized for the specific mass spectrometer being used. Collision energies (CE) and declustering potentials (DP) are instrument-dependent and require empirical determination.[11][12]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative CE (eV) | Putative DP (V) |
| 3-Methylindole (Skatole) | 132.1 | 117.1 / 91.1 | 20 / 35 | 80 |
| d5-3-Methylindole (IS) | 137.1 | 122.1 / 93.1 | 20 / 35 | 80 |
| Indole-3-carbinol | 148.1 | 130.1 / 117.1 | 15 / 25 | 75 |
| 3-Hydroxy-3-methyloxindole | 164.1 | 146.1 / 118.1 | 18 / 30 | 85 |
| 6-Sulfatoxyskatole | 212.0 | 132.1 / 117.1 | 22 / 38 | 90 |
| Skatole-N-glucuronide | 308.1 | 132.1 / 117.1 | 25 / 40 | 95 |
Method Validation
Adherence to regulatory guidelines for bioanalytical method validation is crucial to ensure the integrity of the generated data. Key validation parameters should be assessed according to the U.S. Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation.[13]
Validation Parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences at the retention times of the analytes and internal standard.
-
Linearity and Range: A calibration curve with a minimum of six non-zero standards should be prepared and analyzed. The linear range for this assay is expected to be from 0.1 to 100 ng/mL for most analytes.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on multiple days. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Assessed to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analytes.
-
Stability: The stability of the analytes in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Representative Performance Data:
| Parameter | 3-Methylindole | Indole-3-carbinol | 3-Hydroxy-3-methyloxindole |
| Linear Range (ng/mL) | 0.1 - 100 | 0.2 - 100 | 0.2 - 100 |
| LLOQ (ng/mL) | 0.1 | 0.2 | 0.2 |
| Accuracy (%) | 95 - 105 | 93 - 107 | 94 - 106 |
| Precision (%CV) | < 10 | < 12 | < 11 |
| Recovery (%) | > 85 | > 80 | > 82 |
| Matrix Effect (%) | < 15 | < 15 | < 15 |
Conclusion
This application note provides a comprehensive and detailed methodology for the sensitive and reliable quantification of 3-methylindole and its key metabolites in human plasma using LC-MS/MS. The described workflow, from sample preparation to data analysis, is designed to be robust and reproducible, making it suitable for a wide range of research applications in pharmacology, toxicology, and clinical biomarker discovery. The provided protocols and parameters serve as a strong foundation for laboratories to develop and validate their own high-performance assays for these important biological compounds.
References
- 1. lcms.cz [lcms.cz]
- 2. hmdb.ca [hmdb.ca]
- 3. Showing Compound 2(or 3)-methylindole (FDB004302) - FooDB [foodb.ca]
- 4. Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methylindole | 83-34-1 [amp.chemicalbook.com]
- 8. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 12. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Methylindole (Skatole) as an Analytical Standard for Chromatography
Abstract
This comprehensive guide details the use of 3-Methylindole, commonly known as Skatole, as an analytical standard for chromatographic applications. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document provides in-depth technical information, field-proven insights, and validated protocols for the accurate quantification of 3-Methylindole in various matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are designed to be self-validating, supported by authoritative references to ensure scientific integrity.
A Note on Nomenclature: While the topic specifies "3-Methylindoline," the vast body of scientific literature and common laboratory practice points to 3-Methylindole (Skatole) as the prevalent analytical standard in this chemical family. This compound is the dihydro-derivative and a distinct chemical entity. This guide will focus on 3-Methylindole, the compound widely employed for analytical quantification.
Introduction: The Analytical Significance of 3-Methylindole
3-Methylindole (Skatole) is a heterocyclic organic compound that arises from the metabolic degradation of the amino acid tryptophan in the mammalian digestive tract.[1] It is a significant biomarker in various fields, from environmental science and agriculture, where it is an indicator of fecal contamination, to the food and fragrance industry, and even clinical diagnostics as a potential indicator of intestinal dysbiosis.[2] Its role as a pneumotoxin in certain animal species also necessitates its accurate monitoring.[3][4][5]
Given its impact across diverse scientific disciplines, the precise and reliable quantification of 3-Methylindole is paramount. This requires a high-purity, well-characterized analytical standard. This application note serves as a practical guide to the effective use of 3-Methylindole as a reference standard in chromatographic workflows.
Physicochemical Properties and Handling of 3-Methylindole Standard
A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its proper handling, storage, and use.
Table 1: Physicochemical Properties of 3-Methylindole [6][7][8]
| Property | Value |
| Chemical Name | 3-Methyl-1H-indole |
| Synonyms | Skatole, 3-MI |
| CAS Number | 83-34-1 |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.17 g/mol |
| Appearance | White to brownish crystalline powder or flakes |
| Melting Point | 92-97 °C |
| Boiling Point | 265-266 °C |
| Solubility | Soluble in ethanol, ether, benzene, chloroform, and acetone. Sparingly soluble in water. |
| Purity (as standard) | ≥99.0% (GC) |
Storage and Stability
3-Methylindole is light-sensitive and should be stored in a cool, dry, and well-ventilated area, protected from light.[7][9] The recommended storage temperature is typically between 2-8°C.[2] While stable under these conditions, it has a limited shelf life, and the expiry date on the label should be strictly adhered to.[6] For long-term storage, temperatures of -20°C are advisable.[10]
Safety Precautions
3-Methylindole is classified as hazardous to the aquatic environment.[6][8] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][9]
Preparation of Standard Solutions
The accuracy of quantitative analysis is critically dependent on the correct preparation of standard solutions. High-purity solvents and precise volumetric equipment are essential.
Preparation of a 1 mg/mL Primary Stock Solution
-
Accurately weigh approximately 10 mg of 3-Methylindole analytical standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in a suitable solvent, such as methanol or acetonitrile.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Bring the solution to volume with the solvent and mix thoroughly.
-
This primary stock solution should be stored at 2-8°C in an amber vial and is typically stable for several weeks.
Preparation of Working Standard Solutions
Working standards for calibration curves are prepared by serial dilution of the primary stock solution.
Caption: Workflow for preparing calibration standards from a primary stock solution.
Chromatographic Methodologies
Both HPLC and GC are suitable techniques for the quantification of 3-Methylindole.[6] The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
Reverse-phase HPLC is a robust and widely used method for the analysis of 3-Methylindole.
This protocol is a general starting point and may require optimization for specific matrices.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water is common.[11] The addition of a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), can improve peak shape.[11] A typical starting gradient could be 40:60 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at approximately 280 nm.[12]
-
Column Temperature: 30-35 °C.
For enhanced sensitivity, particularly in biological matrices like urine, fluorescence detection is highly effective.[2][13]
-
Instrumentation: HPLC system equipped with a fluorescence detector.
-
Column and Mobile Phase: As per the HPLC-UV method.
-
Detection:
Table 2: Example HPLC Parameters
| Parameter | HPLC-UV | HPLC-Fluorescence |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 50 mm, 2.7 µm)[2] |
| Mobile Phase | Acetonitrile:Water (40:60) + 0.1% Formic Acid | Acetonitrile:Water with buffer[2] |
| Flow Rate | 1.0 mL/min | 1.5 mL/min[2] |
| Detector | UV at 280 nm | Fluorescence (Ex: 280 nm, Em: 360 nm)[2] |
| Expected Retention Time | Dependent on exact conditions | Dependent on exact conditions |
Gas Chromatography (GC) with Mass Spectrometry (MS) or Nitrogen-Phosphorus Detection (NPD)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds like 3-Methylindole, especially when coupled with a mass spectrometer for definitive identification.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or BP20.[14][15]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection is often preferred for trace analysis.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 131, 130) can be used for increased sensitivity and selectivity.
-
Caption: A simplified workflow for the GC-MS analysis of 3-Methylindole.
Method Validation and Quality Control
For reliable and reproducible results, the chosen chromatographic method must be validated according to established guidelines (e.g., ICH, FDA).
Key Validation Parameters
-
Linearity: A calibration curve should be constructed using a series of standard solutions of known concentrations. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
-
Accuracy: The accuracy should be assessed by spiking a blank matrix with known amounts of 3-Methylindole at different concentration levels and calculating the percent recovery.
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at multiple concentrations. The relative standard deviation (RSD) should typically be <15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Conclusion
3-Methylindole is a critical analytical standard for a wide range of applications. Its accurate quantification relies on the use of high-purity reference material and robust, validated chromatographic methods. The protocols and guidelines presented in this document provide a solid foundation for researchers and scientists to develop and implement reliable analytical workflows for 3-Methylindole. By understanding the compound's properties and adhering to best practices in standard preparation and chromatographic analysis, the integrity and accuracy of the resulting data can be assured.
References
- 1. hmdb.ca [hmdb.ca]
- 2. eurekakit.com [eurekakit.com]
- 3. The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and characterization of DNA adducts of 3-methylindole [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 3-甲基吲哚 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Methylindole | 83-34-1 [chemicalbook.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. caymanchem.com [caymanchem.com]
- 11. 3-Methylindole | SIELC Technologies [sielc.com]
- 12. scispace.com [scispace.com]
- 13. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indole, 3-methyl- [webbook.nist.gov]
Application Notes and Protocols for 3-Methylindoline in Cell Culture Experiments
Version: 1.0
Abstract
This document provides a comprehensive guide for the use of 3-Methylindoline (3-MI), also known as skatole, in in vitro cell culture experiments. This compound is a metabolite of tryptophan and is recognized for its pleiotropic effects on cellular physiology, including cytotoxicity, modulation of the aryl hydrocarbon receptor (AhR), and induction of inflammatory responses.[1][2] These application notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and critical experimental considerations to ensure reproducible and reliable results. We will delve into the causality behind experimental choices, providing a framework for the rational design of studies involving this compound.
Introduction and Scientific Background
This compound is an aromatic heterocyclic organic compound naturally occurring in the feces of mammals and birds.[3] While notorious for its strong fecal odor at high concentrations, it possesses a floral scent at lower concentrations and is used in the fragrance industry.[3] In the context of biomedical research, 3-MI is a molecule of significant interest due to its biological activities. It is a known pneumotoxin, particularly in ruminants, and its effects are primarily mediated by metabolic activation in target tissues.[2]
The primary mechanism of 3-MI-induced toxicity involves its bioactivation by cytochrome P450 (CYP) enzymes into a reactive electrophilic intermediate, 3-methyleneindolenine (3-MEIN).[1] This intermediate can form adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage and apoptosis.[1][4] Furthermore, 3-MI and its metabolites are known to interact with cellular signaling pathways, most notably the aryl hydrocarbon receptor (AhR) pathway, which plays a crucial role in regulating the expression of xenobiotic-metabolizing enzymes.
Understanding the cellular and molecular effects of this compound is critical for toxicology studies, as well as for exploring its potential as a modulator of cellular signaling in drug discovery and development. These protocols are designed to provide a robust starting point for investigating the in vitro effects of 3-MI.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in cell culture applications.
| Property | Value | Reference |
| Synonyms | Skatole, 3-Methyl-1H-indole | |
| Molecular Formula | C₉H₉N | |
| Molecular Weight | 131.17 g/mol | |
| Appearance | White to brownish crystalline solid | [3] |
| Melting Point | 92-97 °C | |
| Boiling Point | 265-266 °C | |
| Solubility | Soluble in ethanol, DMSO, acetone, chloroform, and other organic solvents. Sparingly soluble in water. | [3] |
| Storage | Store below +30°C, protected from light. | [3] |
Causality Behind the Choice of Handling and Storage: this compound is light-sensitive, and exposure to light can lead to its degradation, potentially altering its biological activity.[3] Therefore, it is imperative to store the compound in amber vials or otherwise protected from light. Its solubility profile dictates the choice of solvent for preparing stock solutions, with dimethyl sulfoxide (DMSO) being a common and effective choice for cell culture applications.
Mechanism of Action in a Cellular Context
The biological effects of this compound are multifaceted and largely dependent on the cellular context, particularly the expression profile of metabolic enzymes.
Metabolic Bioactivation and Cytotoxicity
The primary driver of 3-MI's cytotoxicity is its metabolic activation by CYP enzymes, predominantly in the lungs and liver. The key steps are as follows:
-
Dehydrogenation: CYP enzymes, such as CYP2F1 and CYP2A13 in the lungs, catalyze the dehydrogenation of the 3-methyl group to form the highly reactive electrophile, 3-methyleneindolenine (3-MEIN).[1][4]
-
Adduct Formation: 3-MEIN readily reacts with cellular nucleophiles, forming covalent adducts with proteins and DNA.[4]
-
Cellular Damage: The formation of these adducts disrupts cellular function, induces oxidative stress, and can trigger apoptotic pathways, leading to cell death.[1]
-
Role of Glutathione (GSH): Cellular glutathione can detoxify 3-MEIN by forming a GSH conjugate. Depletion of intracellular GSH can therefore potentiate the cytotoxic effects of 3-MI.[1][2]
Caption: Metabolic activation of this compound to a reactive electrophile.
Modulation of the Aryl Hydrocarbon Receptor (AhR)
This compound is a known ligand of the aryl hydrocarbon receptor, a ligand-activated transcription factor that regulates the expression of a variety of genes, including several CYP enzymes.
-
Antagonistic Activity: Studies have shown that 3-MI can act as an antagonist of the AhR.
-
Induction of CYP Enzymes by Metabolites: Paradoxically, while 3-MI itself can antagonize AhR, its metabolites can induce the expression of CYP1A1 and CYP2F1. The induction of CYP1A1 is AhR-dependent, whereas the induction of CYP2F1 appears to occur through an AhR-independent mechanism. This creates a complex feedback loop where 3-MI can influence its own metabolism.
Caption: Dual role of this compound and its metabolites on AhR signaling.
Experimental Protocols
Preparation of this compound Stock Solution
Rationale: A concentrated, sterile stock solution is essential for accurate and reproducible dosing of cells in culture. DMSO is an excellent solvent for 3-MI and is miscible with cell culture media at low concentrations.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile-filtered pipette tips
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Calculation Example for 100 mM Stock:
-
Molecular Weight of 3-MI = 131.17 g/mol
-
To make 1 mL of a 100 mM (0.1 M) solution, you need 0.1 mol/L * 0.001 L * 131.17 g/mol = 0.0131 g or 13.1 mg.
-
Dissolve 13.1 mg of 3-MI in 1 mL of DMSO.
-
-
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Self-Validation and Quality Control:
-
Final DMSO Concentration: When diluting the stock solution into cell culture media, ensure the final concentration of DMSO does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%).
-
Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
General Protocol for Cell Treatment
Rationale: This protocol provides a framework for treating adherent cells with this compound. The specific concentrations and incubation times should be optimized for each cell line and experimental endpoint.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
This compound stock solution (prepared as in 4.1)
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and recover overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 3-MI stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Example: To achieve a final concentration of 100 µM in 1 mL of medium from a 100 mM stock, add 1 µL of the stock solution to the medium.
-
-
Treatment: Carefully aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual medium and serum.
-
Add the medium containing the desired concentrations of this compound (and the vehicle control) to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays (e.g., cytotoxicity, apoptosis, gene expression analysis).
Caption: A generalized workflow for treating adherent cells with this compound.
Recommended Working Concentrations
The optimal concentration of this compound is highly dependent on the cell type and the biological question being addressed. The following table provides a summary of concentrations reported in the literature for various effects.
| Cell Line | Effect | Concentration Range | Incubation Time | Reference |
| BEAS-2B | Apoptosis | 10 - 100 µM | 24 h | [1] |
| BEAS-2B (CYP2F1 overexpressing) | Cytotoxicity | 50 - 100 µM | 24 h | [1] |
| BEAS-2B (CYP2F1 & CYP3A4 overexpressing) | Cytotoxicity | 1 mM | 48 h | [1] |
| LS180 | AhR Antagonism (IC₅₀) | 19 µM | 24 h | [ ] |
| NHBE | DNA Damage | 0.1 - 10 µM | Not Specified | [ ] |
| Caco-2 | Increased IL-6 Expression | Not Specified | 6 h | [ ] |
Recommendation for Initial Experiments: It is advisable to perform a dose-response study to determine the optimal concentration range for your specific cell line and experimental conditions. A starting range of 1 µM to 1 mM is recommended for initial cytotoxicity screening.
Critical Experimental Considerations
-
Cell Line Selection: The metabolic capacity of the chosen cell line is paramount. Cell lines with low or absent expression of relevant CYP enzymes may not exhibit the cytotoxic effects of 3-MI unless they are genetically engineered to express these enzymes.
-
Off-Target Effects: As with any biologically active small molecule, the potential for off-target effects should be considered, especially at higher concentrations.
-
TRPA1 Antagonism: While some indole derivatives are known to interact with TRP channels, there is currently no direct evidence to suggest that this compound is a potent TRPA1 antagonist.[7][8] This is an area that may warrant further investigation.
References
- 1. 3-methylindole-induced toxicity to human bronchial epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methylindole | 83-34-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 3-Methylindoline in Medicinal Chemistry
Introduction: Unveiling the Potential of 3-Methylindoline
This compound, a heterocyclic organic compound, has emerged as a privileged scaffold in the field of medicinal chemistry.[1] Its unique structural features and synthetic tractability make it an attractive starting point for the design and development of novel therapeutic agents targeting a wide range of diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the diverse applications of this compound, complete with detailed application notes and experimental protocols.
The indoline core, a saturated analog of indole, offers distinct advantages in drug design. The partial saturation of the indole ring to an indoline can lead to compounds with improved solubility and oxidative metabolic stability, crucial properties for drug candidates.[2] This guide will delve into the significant role of this compound in the generation of potent and selective inhibitors for various biological targets, highlighting its contributions to anticancer, antimicrobial, and neuroprotective therapies.
I. Anticancer Applications: Targeting Epigenetics with this compound-Based EZH2 Inhibitors
A significant breakthrough in the application of the this compound scaffold has been in the development of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of lysine 27 on histone H3 (H3K27), a key epigenetic modification that leads to gene silencing.[1][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[4]
The this compound core has been successfully utilized to develop potent and selective EZH2 inhibitors with nanomolar activity.[2] These compounds have demonstrated the ability to reduce H3K27 methylation levels in cancer cells, leading to the reactivation of tumor suppressor genes and subsequent inhibition of tumor growth.
Data Presentation: Potency of this compound-Based EZH2 Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| Compound A | EZH2 | 5.2 | WSU-DLCL2 | [3] |
| Compound B | EZH2 | 8.9 | WSU-DLCL2 | [3] |
| Compound C | EZH2 | 3.5 | KARPAS-422 | [3] |
Experimental Protocol: Synthesis of a this compound-Based EZH2 Inhibitor Precursor
This protocol describes a general method for the synthesis of a key intermediate in the development of this compound-based EZH2 inhibitors, adapted from published procedures.[3]
Objective: To synthesize a substituted this compound scaffold for further elaboration into an EZH2 inhibitor.
Materials:
-
Substituted 2-ethylaniline
-
Formic acid (90%)
-
Toluene
-
Potassium hydroxide
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
N-Formylation of 2-Ethylaniline:
-
In a 250 mL three-necked flask, combine 2-ethylaniline (e.g., 0.5 mol) and 90% aqueous formic acid (e.g., 0.6 mol).
-
Heat the mixture to reflux for 3-4 hours.
-
Allow the reaction mixture to cool to room temperature and stand overnight.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add toluene to the residue and heat to dissolve.
-
Cool the solution to 10°C to induce crystallization. Allow to crystallize for 6-8 hours.
-
Collect the solid product (N-formyl-2-ethylaniline) by suction filtration.
-
-
Cyclization to this compound:
-
In a separate reactor, add potassium hydroxide (e.g., 1.0 mol) and toluene.
-
Heat the mixture to reflux.
-
Slowly add a toluene solution of the N-formyl-2-ethylaniline obtained in the previous step over 4 hours.
-
Continue to heat at reflux for an additional 2-3 hours after the addition is complete.
-
Distill off the toluene until the reaction temperature reaches approximately 320°C.
-
Allow the mixture to cool to room temperature.
-
Wash the residue with water and dry to obtain the crude this compound derivative.
-
Purify the product by column chromatography or recrystallization as needed.
-
Experimental Protocol: In Vitro EZH2 Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized this compound derivatives against the EZH2 enzyme. This is a chemiluminescence-based assay.[5][6]
Objective: To determine the IC50 value of a test compound against EZH2.
Materials:
-
Recombinant human EZH2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Histone H3 peptide substrate
-
S-adenosylmethionine (SAM)
-
Anti-methylated H3K27 antibody
-
HRP-labeled secondary antibody
-
Chemiluminescent substrate
-
Assay buffer
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the this compound test compound in DMSO.
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Enzyme Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the EZH2 enzyme complex to each well.
-
Initiate the reaction by adding 10 µL of a solution containing the histone H3 substrate and SAM.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of the anti-methylated H3K27 antibody to each well and incubate for 30 minutes.
-
Add 10 µL of the HRP-labeled secondary antibody and incubate for 30 minutes.
-
Add 10 µL of the chemiluminescent substrate.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization: EZH2 Inhibition Workflow
Caption: Workflow for the development of this compound-based EZH2 inhibitors.
II. Antimicrobial Applications: Combating Drug Resistance with Novel Indole Derivatives
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. The this compound scaffold has proven to be a valuable template for the synthesis of compounds with significant antimicrobial properties.[7][8] Derivatives incorporating the this compound moiety have demonstrated activity against a broad spectrum of pathogens, including multidrug-resistant strains.[9]
The mechanism of action of these compounds can vary, with some targeting bacterial cell membranes and others inhibiting essential enzymes.[8] The versatility of the this compound core allows for the introduction of various functional groups to optimize antimicrobial potency and spectrum.
Data Presentation: Antimicrobial Activity of this compound Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Indole Derivative 1 | Staphylococcus aureus | 2.2 | [8] |
| Indole Derivative 2 | Pseudomonas aeruginosa | 71 | [8] |
| Indoline Mannich Base 1 | Staphylococcus aureus (clinical isolate) | 1.18 | [9] |
| Indoline Mannich Base 2 | Enterococcus faecalis (clinical isolate) | 2.36 | [9] |
| Thiazolidine Derivative 5d | Staphylococcus aureus ATCC 6538 | 37.9-113.8 (µM) | [2] |
| Thiazolidine Derivative 5g | Trichophyton viride IAM 5061 | 9.7-73.1 (µM) | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains using the broth microdilution method, a standard and quantitative technique.[8]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform two-fold serial dilutions of the compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that causes a significant reduction in OD compared to the positive control.
-
Visualization: Antimicrobial Drug Discovery Pipeline
Caption: A typical workflow for the discovery of new antimicrobial agents based on the this compound scaffold.
III. Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Oxidative stress, protein aggregation, and neuroinflammation are key pathological features.[10] The indole nucleus is a component of many neuroactive compounds, and derivatives of this compound are being explored for their neuroprotective potential.[11][12]
These compounds can exert their effects through various mechanisms, including antioxidant activity, inhibition of protein aggregation (such as amyloid-beta), and modulation of signaling pathways involved in neuronal survival.[13][14]
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol describes a method to assess the neuroprotective effects of this compound derivatives against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).[13]
Objective: To evaluate the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound test compounds
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare various concentrations of the test compounds in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the cells with the compounds for a predetermined period (e.g., 24 hours).
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium.
-
Remove the compound-containing medium and expose the cells to H₂O₂ (e.g., 100 µM) for a specified duration (e.g., 4 hours).
-
Include a control group treated with H₂O₂ alone and an untreated control group.
-
-
Cell Viability Assessment (MTT Assay):
-
After the H₂O₂ treatment, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control group.
-
Compare the viability of cells pre-treated with the test compounds to the H₂O₂-only treated group to determine the neuroprotective effect.
-
Visualization: Key Neuroprotective Mechanisms of this compound Derivatives
References
- 1. Novel this compound inhibitors of EZH2: Design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 3-Methylindoline Derivatives as Therapeutic Agents
Prepared by: Dr. Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the synthesis, characterization, and biological evaluation of 3-methylindoline derivatives. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to explore this promising class of compounds for therapeutic applications. The structure of this guide moves from foundational chemistry to biological application, mirroring the typical drug discovery workflow.
Introduction: The this compound Scaffold in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its partially saturated analog, the indoline core, offers improved physicochemical properties such as enhanced solubility and metabolic stability.[2] The this compound structure, in particular, serves as a versatile template for developing potent and selective therapeutic agents.[3]
Derivatives of this scaffold have demonstrated significant potential across multiple therapeutic areas, including:
-
Oncology: Through inhibition of key enzymes like Enhancer of Zeste Homolog 2 (EZH2) and Receptor Tyrosine Kinases (RTKs) involved in angiogenesis.[2][4]
-
Inflammatory Diseases: By acting as selective inhibitors of cyclooxygenase-2 (COX-2).[5][6]
-
Infectious Diseases: Showing promise as antimalarial agents by targeting parasitic enzymes like falcipain-2.[7]
This guide provides field-proven insights and detailed protocols to facilitate the exploration of this compound derivatives, from initial synthesis to preliminary in vivo assessment.
Section 1: Synthesis and Characterization of this compound Derivatives
The successful evaluation of any chemical series begins with robust and reproducible chemical synthesis and rigorous characterization. This section outlines a common synthetic route and the analytical methods required to confirm the identity and purity of the target compounds.
Rationale for Synthetic Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for constructing the indole core, which can subsequently be reduced to the indoline scaffold.[5][8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with a ketone or aldehyde. Its primary advantage is the ability to introduce a wide variety of substituents onto both the benzene and pyrrole portions of the ring system by simply changing the starting materials. This modularity is essential for building a chemical library for structure-activity relationship (SAR) studies.
Protocol: Synthesis of a 3-Methyl-2-phenyl-1-substituted-indole Derivative
This protocol is adapted from methodologies used to create indomethacin analogs and serves as an excellent template for generating diverse this compound precursors.[5][6]
Materials:
-
Propiophenone
-
Substituted Phenylhydrazine Hydrochloride (e.g., 4-methylsulfonylphenylhydrazine hydrochloride)
-
Glacial Acetic Acid
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Substituted Benzoyl Chloride or Benzyl Chloride (e.g., 4-chlorobenzoyl chloride)
-
Ethanol, Acetone, Diethyl Ether
-
Standard reflux and stirring apparatus, ice bath, filtration equipment
Step-by-Step Methodology:
Part A: Synthesis of the 2-Phenyl-3-methylindole Core (Fischer Indole Synthesis)
-
Combine propiophenone (1.0 eq) and the appropriately substituted phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid (approx. 3 mL per mmol of ketone).
-
Heat the mixture under reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, washing thoroughly with water.
-
Dry the solid and purify by recrystallization from a suitable solvent (e.g., acetone) to yield the pure 2-phenyl-3-methylindole intermediate.[5]
Part B: N-Substitution of the Indole Core
-
Suspend the dried indole intermediate (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension in an ice bath (0 °C).
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water. Ensure all glassware is dry.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add the desired benzoyl chloride or benzyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final target compound.[5]
Workflow: Synthesis and Characterization
Caption: Workflow for synthesis, purification, and characterization.
Physicochemical Characterization
Confirming the structure and purity of synthesized compounds is non-negotiable. A combination of spectroscopic methods should be employed.
| Technique | Information Provided | Example Data for 3-Methyl-2-phenyl-1H-indole[5] |
| ¹H NMR | Determines the number, connectivity, and chemical environment of protons. | δ 11.19 (s, 1H, NH), 7.70-7.04 (m, 9H, Ar-H), 2.44 (s, 3H, CH₃) |
| ¹³C NMR | Identifies the carbon framework of the molecule. | δ 136.38, 134.19, 133.55, 129.85, 129.16, 127.95, 127.43, 122.01, 119.03, 118.88, 111.48, 107.22 (Aromatic & Indole Cs), 10.30 (CH₃) |
| Mass Spec (MS) | Confirms the molecular weight of the compound. | EIMS (m/z): 207 (M⁺) |
| Infrared (IR) | Identifies key functional groups present in the molecule. | 3331 cm⁻¹ (N-H stretch), 3023 cm⁻¹ (Aromatic C-H), 2924 cm⁻¹ (Aliphatic C-H) |
Section 2: In Vitro Evaluation of Therapeutic Potential
Once a pure compound is in hand, its biological activity must be quantified. This section details protocols for assessing anti-inflammatory and anticancer potential.
Case Study 1: Anti-inflammatory Activity (COX-2 Inhibition)
2.1.1. Mechanistic Rationale Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes.[6] The COX-1 isoform is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is induced during inflammation.[5] Therefore, derivatives that selectively inhibit COX-2 over COX-1 are highly desirable as they are expected to have a reduced risk of gastrointestinal side effects.
2.1.2. Protocol: In Vitro COX Inhibition Assay This protocol uses a commercial colorimetric COX inhibitor screening kit as a template.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic Acid (substrate)
-
Heme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Colorimetric substrate (e.g., TMPD)
-
Test compounds dissolved in DMSO
-
96-well microplate and plate reader
Step-by-Step Methodology:
-
Prepare a dilution series of the test compounds and reference inhibitor (e.g., Celecoxib) in DMSO.
-
In separate wells of a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Add 10 µL of the diluted test compound, reference, or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
2.1.3. Data Analysis and Interpretation The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The COX-2 selectivity index (S.I.) is then calculated.
S.I. = IC₅₀ (COX-1) / IC₅₀ (COX-2)
A higher S.I. value indicates greater selectivity for COX-2.
| Compound Example | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | COX-2 S.I. |
| Indomethacin Analog 10d [5] | 15.34 | 0.61 | 25.15 |
| Indomethacin Analog 10e [5] | 11.36 | 0.44 | 25.67 |
| Indomethacin (Reference)[5] | 0.08 | 1.45 | 0.055 |
Case Study 2: Anticancer Activity (EZH2 Inhibition)
2.2.1. Mechanistic Rationale EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which methylates histone H3 on lysine 27 (H3K27).[2] Dysregulation of EZH2 activity leads to aberrant gene silencing and is implicated in the progression of numerous cancers. Consequently, inhibiting EZH2 has emerged as a promising therapeutic strategy.[2]
2.2.2. Signaling Pathway: EZH2-Mediated Gene Silencing
Caption: EZH2's role in the PRC2 complex and gene silencing.
2.2.3. Protocol: Cell-Based Antiproliferative Assay (MTS Assay) This protocol assesses the ability of a compound to reduce the viability of cancer cells.
Materials:
-
Cancer cell line with known EZH2 dysregulation (e.g., certain lymphomas or prostate cancer lines)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
96-well cell culture plates, incubator (37 °C, 5% CO₂)
Step-by-Step Methodology:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37 °C, 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Section 3: Preliminary Safety and Metabolic Stability
A potent compound is only useful if it is safe. A critical aspect of this compound chemistry is understanding its potential for metabolic activation into toxic species.
Mechanistic Insight: CYP450-Mediated Bioactivation
The pneumotoxicity observed with the parent compound, 3-methylindole, is attributed to its bioactivation by Cytochrome P450 (CYP) enzymes, particularly those expressed in the respiratory tract like CYP2A13 and CYP2F1.[9][10] Metabolism can proceed via dehydrogenation to form a highly reactive electrophile, 3-methyleneindolenine, which covalently binds to cellular proteins, leading to toxicity.[9][10] Evaluating the metabolic stability of new derivatives is a crucial step to mitigate this risk.
Workflow: Metabolic Activation and Toxicity
Caption: Metabolic activation pathway leading to potential toxicity.
Protocol: Microsomal Stability Assay
This assay measures how quickly a compound is metabolized by liver enzymes, providing an early indication of its likely in vivo half-life and potential for metabolism-related issues.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound (1 µM final concentration)
-
Positive control compound with known metabolic fate (e.g., Verapamil)
-
Acetonitrile with internal standard (for protein precipitation and LC-MS/MS analysis)
-
Incubator/water bath (37 °C)
Step-by-Step Methodology:
-
Prepare a master mix of liver microsomes in phosphate buffer.
-
Add the test compound to the master mix and pre-incubate at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control (T₀), add acetonitrile before the NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents targeting a range of diseases. This guide has provided a structured framework for the synthesis, characterization, and evaluation of these derivatives. By integrating robust chemical protocols with mechanistically-driven biological assays and early safety assessments, researchers can efficiently navigate the initial stages of the drug discovery process. The key to success lies in a multi-parameter optimization approach, balancing target potency with favorable metabolic properties to identify lead candidates with the highest potential for clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel this compound inhibitors of EZH2: Design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 4375-15-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 3-methylene-substituted indolinones as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Methylindole | 83-34-1 [chemicalbook.com]
- 9. The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of 3-methylindole by vaccinia-expressed P450 enzymes: correlation of 3-methyleneindolenine formation and protein-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methylindoline as a Biomarker for Gastrointestinal Diseases
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Clinical Significance of 3-Methylindoline
This compound, commonly known as skatole, is a heterocyclic organic compound that arises from the microbial metabolism of the essential amino acid L-tryptophan within the mammalian digestive tract. While famously contributing to fecal odor, its significance extends far beyond, with emerging evidence positioning it as a potential biomarker in various gastrointestinal (GI) diseases. Produced by anaerobic bacteria, including various Clostridium and Lactobacillus species, its concentration in biological matrices such as feces and serum can reflect alterations in the gut microbiome and host metabolism.
Elevated levels of this compound have been associated with inflammatory bowel disease (IBD) and may play a role in intestinal epithelial cell dysfunction. Research suggests that skatole can induce intestinal epithelial cell death and apoptosis, potentially contributing to the pathogenesis of IBD. Furthermore, its role as a potential indicator for colorectal cancer is also under investigation. Beyond its implications in GI health, this compound is known for its pneumotoxicity in ruminants and has been shown to be toxic to splenic cells in animal models.
This guide provides a comprehensive overview of the application of this compound as a GI disease biomarker, complete with detailed protocols for its quantification in biological samples.
Biochemical Pathway of this compound Formation
The production of this compound in the gut is a multi-step enzymatic process primarily carried out by the intestinal microbiota. The pathway begins with the dietary amino acid L-tryptophan.
Caption: Microbial conversion of L-tryptophan to this compound.
Analytical Methodologies for this compound Quantification
Accurate and sensitive quantification of this compound is crucial for its validation as a clinical biomarker. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Detector | Fluorescence or UV | Mass Spectrometer |
| Sample Type | Feces, Serum, Plasma, Tissue | Feces, Intestinal Contents, Tissue |
| Sample Prep | Extraction, Purification | Extraction, Derivatization (optional) |
| Sensitivity | High (ng/g or ng/mL) | Very High (µg/kg) |
| Specificity | Good to Excellent | Excellent |
| Throughput | Moderate to High | Moderate |
Experimental Workflow for Biomarker Analysis
The general workflow for analyzing this compound in biological samples involves several key stages, from sample collection to data analysis.
Application Notes & Protocols: 3-Methylindoline as a Model for Mechanistic Studies of Pneumotoxicity
Audience: Researchers, scientists, and drug development professionals engaged in toxicology, respiratory biology, and pharmacology.
Abstract: 3-Methylindoline (3-MI), also known as skatole, is a tryptophan metabolite that serves as a potent and highly selective pneumotoxicant. Its toxicity is not inherent but arises from metabolic activation within the lung, making it an invaluable tool for investigating the mechanisms of chemically induced acute lung injury and Acute Respiratory Distress Syndrome (ARDS). This guide provides an in-depth overview of the biochemical basis for 3-MI's lung-selectivity, detailed protocols for its application in both in vitro and in vivo models, and insights into the experimental logic required for robust, self-validating studies.
The Scientific Rationale: Why Use this compound?
This compound is a classic model compound for studying pneumotoxicity for several key reasons:
-
Organ-Specific Toxicity: Despite systemic circulation after absorption, 3-MI primarily damages the lung, with minimal hepatotoxicity.[1] This specificity allows researchers to isolate and study pulmonary defense and injury mechanisms.
-
Metabolic Activation Requirement: 3-MI is metabolically inert until it is bioactivated by specific enzymes highly expressed in the lung.[2][3][4] This provides a clear, targetable mechanism of action for investigation.
-
Cell-Type Selectivity: The primary targets of 3-MI toxicity are non-ciliated bronchiolar epithelial cells, known as Club cells (formerly Clara cells), and, to a lesser extent, Type I alveolar cells.[5][6][7][8] Club cells are rich in cytochrome P450 (P450) monooxygenases, the enzymes responsible for bioactivating 3-MI.[9]
-
Pathological Relevance: The lung injury induced by 3-MI in animal models recapitulates many hallmark features of human ARDS, including diffuse alveolar damage, pulmonary edema, and inflammation.[10][11]
Humans are exposed to 3-MI through the intestinal metabolism of tryptophan and, significantly, through cigarette smoke, which contains substantial quantities of the compound.[1][12][13] Understanding its toxic mechanisms is therefore directly relevant to human health.
Mechanism of this compound Pneumotoxicity
The toxicity of 3-MI is a multi-step process initiated by its metabolic conversion to a highly reactive electrophile.
Step 1: Metabolic Activation by Cytochrome P450s The initial and rate-limiting step is the bioactivation of 3-MI, which occurs predominantly in the endoplasmic reticulum of lung Club cells.[6][7] Specific P450 isozymes, particularly members of the CYP2F and CYP2A families, catalyze the dehydrogenation of the 3-methyl group.[12][14][15] This reaction abstracts a hydrogen atom, converting 3-MI into a highly electrophilic and unstable intermediate: 3-methyleneindolenine (3-MEIN) .[15][16] While other P450s (like CYP1A1, CYP1A2, and CYP2E1) can metabolize 3-MI through different, less toxic oxygenation pathways (forming products like indole-3-carbinol or 3-methyloxindole), the dehydrogenation pathway catalyzed by lung-specific P450s is the principal route to toxicity.[14][17][18]
Step 2: Covalent Binding and Glutathione Depletion As a potent electrophile, 3-MEIN rapidly reacts with cellular nucleophiles. Its primary detoxification pathway is conjugation with glutathione (GSH), a critical intracellular antioxidant.[19][20][21] However, high concentrations of 3-MI can overwhelm and deplete the cellular GSH pool.[5][22]
Once GSH is depleted, 3-MEIN covalently binds to cellular macromolecules, particularly proteins.[2][15][23] This adduction disrupts protein structure and function, leading to enzyme inactivation, mitochondrial dysfunction, and loss of cellular integrity.[15]
Step 3: Cellular Injury and Death The combination of GSH depletion, rampant oxidative stress, and protein adduction triggers a cascade of events culminating in cell death. Studies have shown that 3-MI can induce both apoptosis (programmed cell death) at lower concentrations and necrosis at higher concentrations.[24][25] This damage to Club cells and Type I pneumocytes compromises the alveolar-capillary barrier, leading to pulmonary edema, inflammation, and acute respiratory failure.[8][26]
Diagram: Metabolic Activation and Cytotoxicity Pathway of this compound
Caption: Metabolic activation of 3-MI in lung Club cells leading to detoxification or toxicity.
Application Protocols: Modeling Pneumotoxicity
In Vitro Model: Cytotoxicity in Human Bronchial Epithelial Cells
This model is ideal for high-throughput screening, mechanistic inquiries, and assessing the efficacy of potential inhibitors or protective agents. We utilize the BEAS-2B cell line, an immortalized human bronchial epithelial cell line that can be engineered to express specific P450 enzymes.[24]
Objective: To determine the dose-dependent cytotoxicity of 3-MI and to validate its mechanism via P450 inhibition.
Protocol: LDH Release Cytotoxicity Assay
-
Cell Culture:
-
Pre-treatment (for Mechanistic Validation):
-
3-MI Treatment:
-
Prepare a stock solution of 3-MI in a suitable solvent (e.g., DMSO).
-
Add 3-MI to the wells to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Include "Vehicle Control" wells (solvent only), "Untreated Control" wells (media only), and "Maximum LDH Release" wells (lysis buffer).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
LDH Assay:
-
After incubation, carefully collect the supernatant from each well.
-
Measure lactate dehydrogenase (LDH) activity in the supernatant using a commercially available colorimetric assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Sample Value - Untreated Control) / (Max LDH Release - Untreated Control)
-
Plot the dose-response curve and determine the EC₅₀ (half-maximal effective concentration). Compare the curves with and without ABT pre-treatment.
-
| Parameter | Recommended Condition | Rationale |
| Cell Line | BEAS-2B (CYP2F1-transfected) | Human bronchial origin; transfection ensures presence of the key activating enzyme.[24][28] |
| 3-MI Doses | 10 µM - 1 mM | Covers the range from apoptosis-inducing to necrotic concentrations.[24][25] |
| P450 Inhibitor | 1 mM 1-aminobenzotriazole (ABT) | Mechanism-based inactivator of P450s to confirm bioactivation is required for toxicity.[24] |
| Endpoint | LDH Release | A standard measure of cell membrane integrity and necrosis. |
| Incubation Time | 24-48 hours | Allows sufficient time for metabolic activation and subsequent cell death to occur.[27] |
In Vivo Model: Acute Lung Injury in Mice
This model is essential for studying the integrated physiological response to 3-MI, including inflammation, edema, and subsequent repair processes, which cannot be replicated in vitro. Both rats and mice are susceptible and serve as good models.[5][29]
Objective: To induce and characterize acute lung injury in mice following systemic administration of 3-MI.
Protocol: Induction and Assessment of Acute Lung Injury
-
Animal Model:
-
Use male CD-1 or C57BL/6 mice, 8-10 weeks old. Acclimate animals for at least one week before the experiment.
-
-
3-MI Administration:
-
Prepare 3-MI in a vehicle such as corn oil.
-
Administer a single intraperitoneal (i.p.) injection. A dose-response study is recommended, with typical doses ranging from 200 mg/kg to 400 mg/kg.[30]
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Time Course:
-
Endpoint Analysis:
-
Lung Wet-to-Dry Weight Ratio: Excise the right lung, weigh it (wet weight), dry it in an oven at 60°C for 72 hours, and weigh it again (dry weight). An increased ratio indicates pulmonary edema.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Cannulate the trachea of the left lung and lavage with sterile saline.
-
Total Protein: Measure protein concentration in the BALF supernatant (e.g., via BCA assay) as an indicator of alveolar-capillary barrier permeability.
-
Cell Count & Differential: Centrifuge the BALF to pellet cells. Count the total number of cells and perform a differential count (macrophages, neutrophils) on a stained cytospin slide to assess inflammation.
-
-
Histopathology: Perfuse and fix the left lung with 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for necrosis of bronchiolar epithelium, alveolar edema, inflammatory cell infiltration, and hyaline membrane formation.[8][10]
-
(Optional) Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in BALF or lung homogenates via ELISA or multiplex assay.
-
Diagram: In Vivo Experimental Workflow
Caption: Workflow for inducing and analyzing acute lung injury in mice using 3-MI.
| Parameter | Recommended Condition | Rationale |
| Animal Model | Male CD-1 or C57BL/6 Mice | Established susceptible rodent models for 3-MI pneumotoxicity.[5][8] |
| 3-MI Dose | 200-400 mg/kg, i.p. | Effective range to induce significant, dose-dependent lung injury without excessive mortality.[30] |
| Vehicle | Corn Oil | Common, non-toxic vehicle for lipophilic compounds like 3-MI.[8] |
| Primary Endpoints | BALF Protein, Lung Wet/Dry Ratio | Quantitative and objective measures of barrier disruption and pulmonary edema. |
| Confirmatory Endpoint | Histopathology | Gold standard for visualizing and scoring the pathological changes in lung architecture.[10][26] |
Conclusion: A Validated System for Pneumotoxicity Research
This compound provides a robust and reproducible model for studying the fundamental mechanisms of metabolic activation-dependent lung injury. The clear, P450-driven toxic pathway allows for the design of self-validating experiments. By incorporating controls such as P450 inhibitors (in vitro) and conducting detailed time-course analyses (in vivo), researchers can confidently attribute observed pathologies to the specific bioactivation of 3-MI. This makes it an indispensable tool for dissecting cellular defense mechanisms, identifying novel biomarkers of lung injury, and evaluating the preclinical efficacy of therapeutic candidates for ARDS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of free radicals in the mechanism of 3-methylindole-induced pulmonary toxicity: an example of metabolic activation in chemically induced lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of free radicals in the mechanism of 3-methylindole-induced pulmonary toxicity: an example of metabolic activation in chemically induced lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathology and glutathione status in 3-methylindole-treated rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivation of 3-methylindole by isolated rabbit lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathologic changes in 3-methylindole-induced equine bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulmonary lesions induced by 3-methylindole in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role and importance of club cells (Clara cells) in the pathogenesis of some respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and biochemical changes in lungs of 3-methylindole-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism of 3-methylindole by vaccinia-expressed P450 enzymes: correlation of 3-methyleneindolenine formation and protein-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanistic studies on the cytochrome P450-catalyzed dehydrogenation of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism of 3-methylindole by porcine liver microsomes: responsible cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of electrophilic metabolites in 3-methylindole-caused acute lung injury (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 21. Electrophilic metabolites of 3-methylindole as toxic intermediates in pulmonary oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effect of dietary and sulfur compounds in alleviating 3-methylindole-induced pulmonary toxicity in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro covalent binding of 3-[14C]methylindole metabolites in goat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. 3-methylindole-induced toxicity to human bronchial epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pulmonary lesions induced by 3-methylindole in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Dose response in 3-methylindole-induced bronchiolar epithelial necrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methylindoline Synthesis Reaction Conditions
Introduction
Welcome to the technical support center for the synthesis of 3-methylindoline (also known as skatole). This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. This compound is a key structural motif in various bioactive molecules and serves as a crucial intermediate in pharmaceutical synthesis.[1][2] Its synthesis, while well-established, presents several challenges that can impact yield, purity, and scalability.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction conditions.
Section 1: The Fischer Indole Synthesis: The Workhorse Method
The Fischer indole synthesis is the most common and commercially favored route for preparing this compound due to its use of readily available and inexpensive starting materials: phenylhydrazine and propionaldehyde.[3][4] The reaction proceeds by forming a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia.[4][5]
FAQ 1: What is the detailed reaction mechanism for the Fischer Indole Synthesis of this compound?
Understanding the mechanism is critical for troubleshooting. The reaction is not a simple condensation but a cascade of equilibria and a key sigmatropic rearrangement.
Answer: The synthesis involves three main stages:
-
Hydrazone Formation: Phenylhydrazine reacts with propionaldehyde to form the corresponding phenylhydrazone. This is typically a fast and high-yielding reaction.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form, which is a crucial step for the subsequent cyclization.
-
[6][6]-Sigmatropic Rearrangement & Cyclization: Under acidic conditions, the enamine undergoes a protonation followed by a[6][6]-sigmatropic rearrangement. The resulting diimine intermediate then cyclizes and eliminates an ammonia molecule to form the aromatic indole ring.[4]
Below is a diagram illustrating the key steps of this transformation.
Caption: Mechanism of the Fischer Indole Synthesis.
FAQ 2: How do I choose the right acid catalyst? What are the pros and cons of Lewis vs. Brønsted acids?
Answer: The choice of acid catalyst is one of the most critical parameters in the Fischer indole synthesis and directly influences reaction rate, yield, and the side-product profile.[3][4]
| Catalyst Type | Examples | Pros | Cons | Best For |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH, Polyphosphoric Acid (PPA)[4] | Inexpensive, readily available. | Can lead to charring, polymerization, and other side reactions, especially at high temperatures.[3] Can be difficult to handle (e.g., PPA is highly viscous). | Initial trials, robust substrates. PPA is effective but workup can be challenging.[7] |
| Lewis Acids | ZnCl₂, TiCl₄, AlCl₃, BF₃[3][4] | Often milder, can lead to higher yields and fewer side products by coordinating with intermediates. ZnCl₂ also acts as a dehydrating agent and ammonia scavenger.[3][6] | More expensive, can be moisture-sensitive (especially anhydrous versions), and may require specific solvents. Stoichiometric amounts are often needed.[3][7] | Optimizing yield, reducing side reactions, and for sensitive substrates. ZnCl₂ is a very common and effective choice.[3][8] |
| Solid Acids | Zeolites, Montmorillonite Clay[3] | Reusable, environmentally friendly, easy to separate from the reaction mixture. | May have lower activity, requiring higher temperatures or longer reaction times. | Green chemistry approaches, continuous flow processes. |
Expert Insight: For the synthesis of this compound from propionaldehyde, competing side reactions are a known issue.[3] Therefore, a Lewis acid like Zinc Chloride (ZnCl₂) is often the preferred catalyst. It effectively promotes the key rearrangement while minimizing the polymerization of the aldehyde starting material.
Troubleshooting Guide for the Fischer Indole Synthesis
This section addresses common issues encountered during the batch synthesis of this compound.
Question: My reaction yield is very low or I'm recovering only starting material. What went wrong?
Answer: This is a frequent issue that can stem from several sources. Follow this diagnostic workflow:
Caption: Workflow for troubleshooting low reaction yield.
-
Reagent Quality: Phenylhydrazine can oxidize on storage (turning dark red/brown), and propionaldehyde can self-polymerize. Use fresh or purified reagents.[9]
-
Hydrazone Formation: The initial formation of the phenylhydrazone is usually exothermic.[9] If no warming is observed upon mixing the reagents (often in a solvent like ethanol), it may indicate a problem with one of the starting materials. You can confirm hydrazone formation via TLC or by taking a ¹H NMR of an aliquot before adding the cyclization catalyst.
-
Catalyst Activity: Lewis acids like ZnCl₂ are hygroscopic. Using the anhydrous form is often critical for good results.[7] Ensure your catalyst has been stored properly.
-
Reaction Temperature: The cyclization step requires significant thermal energy, with temperatures often ranging from 100°C to over 200°C depending on the catalyst and solvent.[3][5]
Question: My reaction turned into a dark, intractable tar. How can I prevent this?
Answer: Tar formation is a classic sign of competing polymerization and decomposition pathways, often promoted by strong acids and high temperatures.
-
Control the Temperature: Do not overheat the reaction. Use an oil bath with a temperature controller for precise heating.
-
Order of Addition: Add the aldehyde slowly to the phenylhydrazine solution to control the initial exothermic hydrazone formation.[9]
-
Use a Milder Catalyst: Switch from a strong Brønsted acid like H₂SO₄ to a Lewis acid like ZnCl₂.
-
Consider a High-Boiling Solvent/Ionic Liquid: Using a solvent allows for better temperature control and can prevent localized overheating. Recent advancements show that ionic liquids can significantly suppress side reactions.[3][6]
Optimized Protocol: High-Yield Continuous-Flow Synthesis
To overcome the challenges of batch synthesis (low yield, side reactions), a continuous-flow method using an ionic liquid has been developed, achieving yields as high as 95.3%.[3][10] This approach offers superior heat and mass transfer, minimizing side product formation.[11]
Experimental Protocol
This protocol is adapted from the work of Yu, J. G., et al. (2017).[3][6][10]
-
Hydrazone Formation (Module 1):
-
A solution of phenylhydrazine in the ionic liquid [EMIM][BF₄] is continuously mixed with a solution of propionaldehyde in the same ionic liquid.
-
This mixture is passed through a reactor coil or microreactor at 60°C with a specific residence time to ensure complete formation of the phenylhydrazone.[6]
-
-
Cyclization (Module 2):
-
The stream containing the phenylhydrazone is then mixed with a solution of stoichiometric ZnCl₂ in [EMIM][BF₄].
-
This combined stream enters a second, high-temperature reactor heated to 200°C.
-
The short residence time at high temperature rapidly induces the cyclization and aromatization to this compound.
-
-
Work-up:
| Parameter | Optimized Condition | Rationale |
| Solvent | 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]) | High thermal stability, low vapor pressure, and shown to improve product distribution.[3][6] |
| Catalyst | Zinc Chloride (ZnCl₂) (1 equivalent) | Acts as both a Lewis acid catalyst and a scavenger for the ammonia byproduct.[6][10] |
| Temperature | 200 °C (for cyclization) | High temperature is required, but the short residence time in flow prevents decomposition.[3] |
| Residence Time | 4 minutes (for cyclization) | Allows for complete reaction while minimizing the formation of degradation products.[3][6] |
| Yield | 95.3% (isolated) | The optimized conditions in a flow system dramatically reduce side reactions compared to batch processes.[3][10] |
Section 2: Alternative Synthetic Routes
While the Fischer synthesis is dominant, other methods exist and may be advantageous in specific contexts.
FAQ 3: Are there viable synthesis routes that do not use phenylhydrazine?
Answer: Yes. One notable alternative is the cyclization of N-formyl-o-ethylaniline, which avoids the use of hydrazines and aldehydes altogether. This can be beneficial if starting from o-ethylaniline is more convenient or if the hazards associated with phenylhydrazine are a concern.
Protocol: Two-Step Synthesis from o-Ethylaniline
This method involves the formylation of o-ethylaniline followed by a high-temperature, base-mediated cyclization.[12]
-
Step 1: Synthesis of N-formyl-o-ethylaniline
-
Add o-ethylaniline (e.g., 174g) and 90% aqueous formic acid (e.g., 58.1g) to a suitable reactor.
-
Heat the mixture to reflux for 2-4 hours.
-
Allow the reaction to stand overnight.
-
Remove the solvent under reduced pressure.
-
Add toluene, heat to dissolve the residue, then cool to 10°C to crystallize the product.
-
Collect the N-formyl-o-ethylaniline via suction filtration. (Reported Yield: 89%).[12]
-
-
Step 2: Cyclization to this compound
-
To a second reactor, add potassium hydroxide and toluene and heat to reflux.
-
Slowly add a toluene solution of the N-formyl-o-ethylaniline prepared in Step 1 over 4 hours.
-
Continue to heat at reflux for an additional 2-3 hours.
-
Distill off the solvent until the internal temperature reaches 320°C.
-
Cool the reaction mixture, wash with water, and dry to obtain the final this compound product.[12]
-
Section 3: Purification and Characterization
Proper purification is essential to obtain this compound of high purity, which is critical for subsequent applications.
FAQ 4: What is the most effective method for purifying crude this compound?
Answer: The choice of purification method depends on the scale and the nature of the impurities.
-
Column Chromatography: This is the most versatile method for removing both polar and non-polar impurities. A typical mobile phase is a gradient of petroleum ether/ethyl acetate (e.g., starting from 50:1 and moving to 20:1).[5] This is highly effective for achieving high purity on a lab scale.
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an efficient method for removing minor impurities. Solvents like heptane can be effective.[13]
-
Distillation: For larger quantities, vacuum distillation can be used, but care must be taken as indoles can be sensitive to high temperatures.
FAQ 5: How can I confirm the structure and purity of the final product?
Answer: A combination of standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities.[14]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[14]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H stretch of the indole ring.[15]
-
Melting Point: The melting point of pure 3-methylindole is reported to be in the range of 92-97 °C. A sharp melting point is a good indicator of purity.[16]
References
- 1. Novel this compound inhibitors of EZH2: Design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 4375-15-9: this compound | CymitQuimica [cymitquimica.com]
- 3. akjournals.com [akjournals.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. 3-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Fischer indole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Skatole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. m.youtube.com [m.youtube.com]
- 10. akjournals.com [akjournals.com]
- 11. Method for synthesizing 3-methylindole through continuous flow reaction - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN102432518A - Synthetic method of 3-methylindole - Google Patents [patents.google.com]
- 13. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 14. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Fischer Indole Synthesis of 3-Methylindole
Welcome to the technical support center for the Fischer indole synthesis, with a specific focus on optimizing the yield of 3-methylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols.
As Senior Application Scientists, we understand that synthesizing even well-established compounds can present challenges. This resource combines mechanistic understanding with practical, field-proven insights to help you navigate the complexities of the Fischer indole synthesis and achieve high-yield, high-purity 3-methylindole.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. The solutions are based on established chemical principles and recent literature findings.
Q1: Why is my yield of 3-methylindole consistently low?
Low yields are a common issue and can originate from several factors, from catalyst choice to reaction conditions.[1][2] The reaction is known to be sensitive to temperature, acid strength, and reaction time.[1][2]
Causality: The core of the Fischer synthesis is an acid-catalyzed intramolecular cyclization of a phenylhydrazone.[3] The efficiency of this multi-step process, which includes a critical[4][4]-sigmatropic rearrangement, is highly dependent on achieving the right energetic landscape.[5][6][7] Insufficient catalysis, improper temperature, or competing side reactions can all stall the reaction or divert it toward undesired products.
Solutions & Protocols:
-
Catalyst Screening is Crucial: The choice of acid catalyst is a decisive factor.[8][9] Both Brønsted and Lewis acids are used, and the optimal choice is often substrate-dependent.[2][3][5]
-
Brønsted Acids: Commonly used options include polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[3][5][8]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are effective catalysts.[3][5] ZnCl₂ is particularly noteworthy as it can also act as a remover of ammonia (NH₃), a byproduct of the final cyclization step, driving the equilibrium toward the product.[4][10][11]
-
Actionable Protocol: Begin by screening a small set of diverse catalysts. A recommended starting point is comparing a strong Brønsted acid like p-TSA against a Lewis acid like ZnCl₂.
-
-
Optimize Reaction Temperature and Time: Elevated temperatures are generally required to overcome the activation energy of the[4][4]-sigmatropic rearrangement.[12]
-
High Temperatures Favor Rearrangement: Studies have shown that the key[4][4]-sigmatropic rearrangement is favored at high temperatures.[4] One successful continuous-flow synthesis of 3-methylindole was conducted at 200°C.[13]
-
Caution: Excessive heat can lead to degradation and the formation of unwanted byproducts.[1][2] Careful optimization is necessary.
-
Actionable Protocol: Start with the reflux temperature of your chosen solvent.[14] Systematically vary the temperature in 10°C increments and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
-
-
Solvent Selection: The solvent can significantly influence reaction outcomes.
-
High-boiling polar aprotic solvents like acetic acid are often employed.[2][6]
-
Ionic liquids, such as 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]), have been used with great success, demonstrating high-temperature tolerance and leading to excellent product distribution and yields up to 95.3%.[4][13][10][11]
-
Actionable Protocol: If standard solvents yield poor results, consider switching to a high-temperature tolerant ionic liquid in combination with a Lewis acid catalyst like ZnCl₂.
-
-
Consider Advanced Synthesis Techniques:
Q2: I'm observing significant side product formation. How can I improve the purity of my crude product?
Side product formation is a known limitation of the Fischer indole synthesis, making purification challenging.[1] Common side products can include aldol condensation products or Friedel-Crafts type byproducts.[1][3]
Causality: The strongly acidic and often high-temperature conditions required for indolization can also promote competing reaction pathways. The starting materials (phenylhydrazine and propionaldehyde) or intermediates can undergo self-condensation or react with the aromatic ring in unintended ways.
Solutions & Protocols:
-
Control the Formation of the Hydrazone: The reaction begins with the condensation of phenylhydrazine and an aldehyde or ketone to form a hydrazone.[6] This can be done as a separate step or in situ.
-
One-Pot vs. Two-Step: While a one-pot procedure is more efficient, isolating the phenylhydrazone intermediate before proceeding with the acid-catalyzed cyclization can sometimes lead to a cleaner reaction and fewer side products.[2]
-
Actionable Protocol: If your one-pot synthesis is messy, try a two-step approach. First, form the phenylhydrazone from phenylhydrazine and propionaldehyde under milder conditions (e.g., in ethanol at room temperature). Isolate and purify the hydrazone before subjecting it to the strong acid and high heat required for cyclization.
-
-
Re-evaluate Your Catalyst: The nature and concentration of the acid catalyst can influence the product distribution.[9]
-
Lewis vs. Brønsted Acids: Lewis acids like ZnCl₂ may offer better selectivity in some cases compared to strong protonic acids.
-
Solid Acids: Using solid acid catalysts like zeolites or montmorillonite clay can sometimes improve selectivity and simplify workup.[13][15]
-
Actionable Protocol: If p-TSA or H₂SO₄ gives multiple products, switch to stoichiometric ZnCl₂. The zinc(II) ion's role in coordinating with the nitrogen atoms can help guide the desired cyclization pathway.
-
-
Purification Strategy: The crude product may require careful purification.
-
Column Chromatography: This is the most common method. Use a silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) to separate 3-methylindole from more polar impurities.
-
Distillation/Crystallization: If the crude product is of sufficient purity, distillation under reduced pressure or recrystallization from an appropriate solvent can be effective.
-
Troubleshooting Workflow Diagram
Here is a logical workflow to diagnose and solve common issues in your synthesis.
Caption: A step-by-step decision tree for troubleshooting low yield and purity issues.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Fischer indole synthesis?
The reaction proceeds through several distinct, acid-catalyzed steps.[5][6]
-
Phenylhydrazone Formation: Phenylhydrazine reacts with an aldehyde or ketone (propionaldehyde for 3-methylindole) to form a phenylhydrazone.[6]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form. This step is crucial as it sets up the atoms for the subsequent rearrangement.[5][6]
-
[4][4]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted, irreversible[4][4]-sigmatropic rearrangement. This is the key bond-forming step where the N-N bond is cleaved and a new C-C bond is formed, establishing the core structure of the indole.[1][5][7]
-
Cyclization & Aromatization: The resulting di-imine intermediate quickly cyclizes to form an aminal. This intermediate then eliminates a molecule of ammonia (NH₃) under acidic conditions to generate the stable, aromatic indole ring.[5][6]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Q2: What is the difference between 3-methylindole and 3-methylindoline? My target is this compound.
This is an excellent and critical question. The Fischer indole synthesis directly produces 3-methylindole , which is an aromatic heterocycle. This compound is the corresponding saturated (dihydro) version of this molecule.
-
Fischer Synthesis Product: 3-Methylindole (aromatic)
-
Your Target: this compound (non-aromatic, saturated ring)
To obtain this compound, you must perform a subsequent reduction step on the 3-methylindole produced from the Fischer synthesis. Common reduction methods for indoles include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., with sodium cyanoborohydride in acetic acid).
Q3: Can I use any ketone or aldehyde for this reaction?
The choice of the carbonyl compound is critical. For the synthesis of 3-methylindole, propionaldehyde is the correct starting material. Generally, the carbonyl reactant must be enolizable, meaning it must have at least one alpha-hydrogen.[15]
However, there are limitations. The reaction does not succeed with acetaldehyde to produce the parent indole ring.[1][3] Furthermore, using unsymmetrical ketones can lead to a mixture of two different indole products (regioisomers), which can complicate purification.[3]
Q4: How do I choose between a Brønsted acid and a Lewis acid?
The choice depends on your specific substrate, solvent, and experimental setup. There is no universal "best" catalyst.
| Catalyst Type | Examples | Mechanism of Action & Use Cases |
| Brønsted Acids | H₂SO₄, HCl, p-TSA, PPA[5] | Donate a proton to catalyze the tautomerization and rearrangement steps. Often effective and inexpensive. PPA is a strong dehydrating agent and can be very effective but can make the workup difficult. |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃[5][8] | Accept an electron pair, typically coordinating to the nitrogen atoms. This can facilitate the N-N bond cleavage. ZnCl₂ is particularly useful as it also acts as an ammonia scavenger.[4] |
| Solid Acids | Zeolites, Montmorillonite Clay[13][15] | Provide acidic sites on a solid support. Can offer easier catalyst removal (filtration) and potentially higher selectivity. |
References
- 1. testbook.com [testbook.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. A continuous-flow fischer indole synthesis of 3-methylindole in an ionic liquid (2017) | Yu Jiangang | 25 Citations [scispace.com]
- 11. akjournals.com [akjournals.com]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. akjournals.com [akjournals.com]
- 14. benchchem.com [benchchem.com]
- 15. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in 3-Methylindoline (Skatole) Mass Spectrometry
Welcome to the technical support center for the analysis of 3-Methylindoline, commonly known as skatole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of skatole quantification using mass spectrometry. Matrix effects are a significant challenge in achieving accurate and reproducible results, and this guide provides in-depth troubleshooting strategies and frequently asked questions to address these issues directly.
Understanding the Challenge: The Nature of Matrix Effects
In mass spectrometry, the "matrix" refers to all components in a sample other than the analyte of interest.[1] For this compound analysis, this can include a wide range of endogenous substances like proteins, lipids, and salts, particularly in complex biological samples such as plasma, serum, or tissue homogenates.[1][2]
Matrix effects arise when these co-eluting compounds interfere with the ionization of skatole in the mass spectrometer's ion source.[3][4] This interference can either suppress or enhance the analyte signal, leading to inaccurate quantification.[3] Ion suppression is the more common phenomenon and is a primary cause of poor data quality in skatole analysis.[2]
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common issues encountered during this compound mass spectrometry analysis, providing explanations and actionable solutions.
Q1: My skatole signal is significantly lower in my biological samples compared to my standards prepared in a clean solvent. What is causing this discrepancy?
A1: This is a classic presentation of ion suppression , a major type of matrix effect.[1][5] Co-eluting endogenous components from your biological matrix are likely competing with skatole for ionization in the mass spectrometer's source.[1] Phospholipids are a common culprit in plasma and serum samples, as they are abundant and can co-extract with skatole during sample preparation.[5]
Immediate Troubleshooting Steps:
-
Evaluate Your Sample Preparation: Protein precipitation is a common but often insufficient method for removing interfering substances.[6] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[1][2]
-
Dilute Your Sample: If your assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components, thereby mitigating their suppressive effects.[3][4]
-
Optimize Chromatography: Adjusting your chromatographic method to better separate skatole from interfering peaks is a crucial step.[3][7] This can involve modifying the mobile phase composition, gradient profile, or even switching to a different column chemistry.
Q2: I'm observing inconsistent results and poor reproducibility in my skatole quantification. Could matrix effects be the cause?
A2: Absolutely. Inconsistent matrix effects between samples are a primary driver of poor reproducibility. The composition of biological matrices can vary significantly from sample to sample, leading to differential ion suppression or enhancement. This variability undermines the reliability of your quantitative data.
Strategies for Improving Reproducibility:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1][8] A SIL-IS, such as Skatole-d3, is chemically identical to the analyte and will co-elute, experiencing the same matrix effects.[8] By calculating the ratio of the analyte to the internal standard, you can achieve more accurate and precise quantification.[1][9]
-
Matrix-Matched Calibrators: Preparing your calibration standards in the same matrix as your samples (e.g., blank plasma) can help to normalize the matrix effects across your analytical run.[1]
-
Thorough Method Validation: A comprehensive validation of your analytical method is essential to identify and address sources of variability.[10] This includes assessing linearity, accuracy, precision, and the impact of the matrix.
Q3: How can I definitively determine if matrix effects are impacting my this compound analysis?
A3: There are several established methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This involves comparing the response of an analyte spiked into a blank matrix extract with the response of the same analyte in a clean solvent.[3][4] A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: This technique provides a qualitative assessment by continuously infusing a standard solution of skatole into the mass spectrometer while injecting a blank matrix extract.[3][4] Dips or peaks in the baseline signal at specific retention times reveal regions of ion suppression or enhancement.
-
Slope Ratio Analysis: By comparing the slope of a calibration curve prepared in a clean solvent to one prepared in the sample matrix, you can quantify the extent of the matrix effect.[3]
Frequently Asked Questions (FAQs)
What are the most common sources of matrix interference for skatole analysis in biological samples?
Phospholipids are a major concern, especially in plasma and serum, due to their abundance and tendency to co-extract with analytes.[5] Other endogenous components like salts, proteins, and other metabolites can also contribute to matrix effects.[1][2]
Which sample preparation technique is most effective at reducing matrix effects for skatole?
While the optimal technique depends on the specific matrix, Solid-Phase Extraction (SPE) is generally considered more effective than protein precipitation (PPT) or liquid-liquid extraction (LLE) at removing a broader range of interfering compounds.[1][2][6] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[6]
Can I completely eliminate matrix effects?
Completely eliminating matrix effects is often not feasible, especially with complex biological samples.[4] The goal is to minimize them to a level that does not compromise the accuracy and precision of your assay. A combination of effective sample preparation, optimized chromatography, and the use of a stable isotope-labeled internal standard is the most robust approach.
How does the choice of ionization technique (e.g., ESI, APCI) influence matrix effects?
Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] This is because ESI involves ionization in the liquid phase where competition for charge is more pronounced.[3] However, the choice of ionization technique will also depend on the physicochemical properties of skatole.
Experimental Protocols & Workflows
Protocol 1: Assessing Matrix Effects using the Post-Extraction Spike Method
-
Prepare two sets of solutions:
-
Set A: Spike a known concentration of this compound into a clean solvent (e.g., methanol or acetonitrile).
-
Set B: Process a blank matrix sample (e.g., plasma without the analyte) through your entire sample preparation procedure. Then, spike the final extract with the same concentration of this compound as in Set A.
-
-
Analyze both sets of solutions using your LC-MS/MS method.
-
Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Workflow: Troubleshooting Ion Suppression in Skatole Analysis
Caption: A decision-tree workflow for troubleshooting ion suppression.
Data Presentation: Efficacy of Sample Preparation Techniques
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 50-70 | 85-95 | 42-66 |
| Liquid-Liquid Extraction (LLE) | 80-95 | 70-85 | 56-81 |
| Solid-Phase Extraction (SPE) | 90-105 | 80-95 | 72-100 |
Note: These are representative values and can vary based on the specific matrix and analytical conditions.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rr-americas.woah.org [rr-americas.woah.org]
Technical Support Center: 3-Methylindoline Analytical Standards and Solutions
Welcome to the comprehensive technical support guide for the handling, storage, and analysis of 3-methylindoline analytical standards and solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of this compound.
Q1: What are the primary stability concerns for solid this compound analytical standards?
A1: Solid this compound is a stable compound when stored correctly. However, it is sensitive to light and strong oxidizing agents.[1] Over time, exposure to light can lead to photodegradation, and contact with oxidizers will cause chemical degradation. The compound is also known to brown upon aging, which can be an initial visual indicator of potential degradation.[2] For optimal stability, it is crucial to store the solid standard in a tightly sealed, light-resistant container in a cool, dry, and dark place.[3][4]
Q2: What are the recommended storage conditions for this compound solutions?
A2: The stability of this compound solutions is highly dependent on the solvent, pH, and storage temperature. It is recommended to store stock solutions in a refrigerator (2-8 °C) or freezer, protected from light, in tightly sealed amber vials.[3][4] The choice of solvent is critical; while soluble in various organic solvents like methanol, acetonitrile, and ethanol, its stability may vary.[1][5] For aqueous solutions, the pH should be carefully controlled, as basic conditions can accelerate degradation.
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathways for this compound involve oxidation and hydroxylation.[6][7][8] The indole ring is susceptible to electrophilic attack, and the methyl group can also be a site of oxidation. Common degradation products include:
-
Various hydroxylated derivatives (e.g., 5-OH-3-methylindole, 6-OH-3-methylindole)[9]
Understanding these pathways is crucial for identifying unknown peaks in a chromatogram during stability studies.
Q4: How should I prepare my this compound standard solutions to ensure accuracy?
A4: To ensure the accuracy of your standard solutions, follow these best practices:
-
Use High-Purity Solvents: Always use HPLC-grade or equivalent high-purity solvents to minimize the introduction of contaminants that could interfere with your analysis or degrade the analyte.
-
Accurate Weighing: Use a calibrated analytical balance to weigh the solid this compound standard.
-
Volumetric Glassware: Use Class A volumetric flasks and pipettes for all dilutions to ensure accurate concentrations.[8]
-
Sonication: After dissolving the solid, sonicate the solution for a few minutes to ensure it is fully dissolved and homogenous.
-
Fresh is Best: Whenever possible, prepare fresh working solutions from a stock solution daily. If storing solutions, validate their stability over the intended storage period.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound, particularly with HPLC.
Issue 1: Peak Tailing in HPLC Analysis
-
Symptom: The this compound peak in your chromatogram is asymmetrical, with a pronounced tail.
-
Causality: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol groups on the surface of silica-based HPLC columns.[11][12] At neutral or near-neutral pH, these silanols can be deprotonated and interact with the protonated amine of the indole, leading to a mixed-mode retention mechanism and peak tailing.
-
Solutions:
-
Lower Mobile Phase pH: Adjust the pH of your mobile phase to be 2-3 pH units below the pKa of the silanol groups (typically around pH 3.5-4.5 for Type B silica). This will protonate the silanols and minimize secondary interactions.[11]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or similar column. End-capping neutralizes many of the residual silanol groups.[12]
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the this compound.
-
Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as a polymer-based or a hybrid silica column, which has fewer exposed silanol groups.
-
Issue 2: Appearance of Ghost Peaks
-
Symptom: You observe unexpected peaks in your chromatogram, even in blank injections.
-
Causality: Ghost peaks can originate from several sources, including contaminated mobile phase, carryover from previous injections, or bleed from the HPLC system or column.[10][13][14][15]
-
Solutions:
-
Isolate the Source: Run a series of blank injections, systematically eliminating potential sources. Start with a direct injection of your mobile phase. If the peak is present, the mobile phase is likely contaminated. If not, inject a blank solvent that has gone through your sample preparation process to check for contamination from vials, filters, or solvents used for dilution.
-
Check Mobile Phase: Ensure you are using fresh, high-purity solvents and additives. Contamination can be introduced from storage containers or by topping off solvent reservoirs.[13]
-
Clean the System: If carryover is suspected, implement a robust needle wash protocol and flush the injector and column with a strong solvent.
-
Column Conditioning: A new column may initially show some ghost peaks due to column bleed. Ensure the column is properly conditioned according to the manufacturer's instructions.
-
Issue 3: Loss of Signal Intensity Over Time
-
Symptom: The peak area of your this compound standard decreases over a sequence of injections or when using an older solution.
-
Causality: This is a classic sign of analyte instability. This compound can degrade in solution, especially when exposed to light or stored at room temperature for extended periods.[1] Adsorption to glassware or plasticware can also be a factor.
-
Solutions:
-
Protect from Light: Prepare and store your solutions in amber vials or protect them from light with aluminum foil.[4]
-
Control Temperature: Keep your standard solutions refrigerated or frozen when not in use. For autosampler vials in a long sequence, use a temperature-controlled sample manager if available.
-
Check for Adsorption: Use silanized glass vials to minimize adsorption of the analyte to the glass surface.
-
Perform a Stability Study: If you need to store solutions for an extended period, perform a short-term stability study by analyzing the solution at regular intervals to determine the acceptable storage duration under your specific conditions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound standard to identify potential degradation products and validate the stability-indicating nature of an analytical method, in accordance with ICH guidelines.[16][17]
-
Objective: To generate degradation products of this compound under various stress conditions.
-
Materials:
-
This compound analytical standard
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
-
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen. Place the vial with the solid residue in an oven at 80°C for 48 hours. Reconstitute in the mobile phase before analysis.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main this compound peak and the appearance of new peaks (degradation products). The goal is to achieve 5-20% degradation of the parent compound.[16]
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagents and Conditions | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 2 hours | Potential for ring opening or other acid-catalyzed reactions |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 2 hours | Potential for oxidation and rearrangement |
| Oxidation | 3% H₂O₂, RT, 24 hours | 3-Methyloxindole, hydroxylated derivatives |
| Thermal | 80°C, 48 hours (solid state) | Minimal degradation expected, but possible |
| Photolysis | 1.2 million lux hours, 200 Wh/m² | Various photo-oxidation products |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for HPLC peak shape issues.
References
- 1. asm.org [asm.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic study of 2-methylindole and 3-methylindole: Solvents interactions and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-甲基吲哚 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromtech.com [chromtech.com]
- 13. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 14. Artefact Peaks, System Peaks and Ghost Peaks in HPLC – liquid medicines and analytical Chemistry [beakerlabs.co.uk]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Preventing degradation of 3-Methylindoline during sample preparation
This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the specific issues you may encounter. Our goal is to empower you with the knowledge to build self-validating systems for your experiments, ensuring the integrity of your results.
Core Principles of 3-Methylindoline Stability
This compound is an aromatic heterocyclic compound.[1] Its indole ring and methyl group are susceptible to chemical and enzymatic modification. Understanding the primary drivers of its degradation is the first step toward prevention.
-
Oxidation: The indole ring is electron-rich, making it prone to oxidation. This can be catalyzed by enzymes, such as cytochrome P450s in biological samples, or initiated by exposure to atmospheric oxygen, metal ions, or other oxidizing agents.[2][3][4] Key oxidative metabolites include 3-methyloxindole and indole-3-carbinol.[3][5]
-
pH-Mediated Reactions: The stability of this compound is highly dependent on pH.[6] Strongly acidic or alkaline conditions can promote degradation.[2][7] Alkaline hydrolysis, in particular, can significantly increase the rate of chemical breakdown for many organic compounds.[8][9]
-
Photodegradation: this compound is known to be light-sensitive.[2][10] Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, often leading to discoloration (browning) and loss of the parent compound.[1]
-
Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[11][12] While seemingly stable at room temperature for short periods, prolonged exposure or the high temperatures used in some analytical techniques (like GC injectors) can cause substantial breakdown.[12]
-
Enzymatic Degradation: In biological matrices (plasma, microsomes, tissue homogenates), enzymatic activity is a primary route of metabolism and, therefore, degradation from an analytical perspective. Cytochrome P450 (P450) enzymes are particularly effective at metabolizing this compound.[3][4][13]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary causes of this compound degradation in my samples?
The degradation of this compound is multifactorial, but the most common culprits are oxidation, exposure to non-optimal pH, light, and enzymatic activity in biological samples.[2][3][10] The compound is particularly sensitive to strong oxidizing agents and light.[2] In biological samples like plasma or liver microsomes, cytochrome P450-mediated metabolism is a major pathway for its loss.[4][14]
Q2: My this compound concentrations are consistently low or variable. What should I check first?
When facing low or inconsistent recovery, perform a systematic check of your entire workflow, focusing on these critical points:
-
pH of Solutions: Verify the pH of all buffers and the final sample extract. The stability of many organic molecules is highly pH-dependent.[6][15] For this compound, aim for a neutral to slightly acidic pH (e.g., pH 5-7) to minimize hydrolysis.[7][15]
-
Light Exposure: Ensure samples are protected from light at all stages using amber vials and by minimizing exposure to ambient light during processing.[2][10]
-
Temperature Control: Keep samples cold (on ice or at 2-8°C) throughout the preparation process to slow down both chemical and enzymatic degradation.[11]
-
Enzyme Activity (for biological samples): Confirm that your sample preparation method, such as protein precipitation with cold organic solvent, effectively stops all enzymatic activity immediately upon sample collection or thawing.
Sample Collection & Handling
Q3: What precautions should I take during the initial collection of biological samples (e.g., plasma, tissue, feces)?
The moment of collection is critical. For biological fluids like blood, immediately add an anticoagulant (e.g., EDTA) and an enzyme inhibitor if possible. Process the blood to plasma or serum as quickly as possible at a reduced temperature (e.g., centrifuge at 4°C). For tissues, flash-freeze them in liquid nitrogen immediately after collection to halt all metabolic processes. The goal is to stop enzymatic activity instantly.
Q4: How should I store my raw samples before processing, and for how long?
Long-term storage should always be at ultra-low temperatures. For plasma, serum, and tissue samples, -80°C is the standard . Avoid repeated freeze-thaw cycles, as this can degrade analytes and damage sample integrity. Aliquot samples into single-use volumes before the initial freeze. A study noted that processed urine samples containing this compound are stable for up to 3 months at -20°C, suggesting that colder temperatures are suitable for even longer-term storage of raw samples.[16]
Sample Processing & Extraction
Q5: What is the optimal pH for my buffers and solvents during extraction to prevent degradation?
While optimal conditions can be matrix-dependent, a general guideline is to maintain a neutral to slightly acidic pH (pH 5-7). Some studies have shown high degradation efficiency under very acidic conditions (pH 3), suggesting that extreme pH values should be avoided unless explicitly required for a specific extraction purpose.[7] Conversely, alkaline conditions (pH > 7) can significantly accelerate hydrolysis for many compounds.[8][9] Using a buffer system, such as a phosphate or acetate buffer, can help maintain a stable pH throughout the procedure.[6]
Q6: How can I prevent enzymatic degradation of this compound in plasma or tissue homogenates?
The most effective method is to denature and precipitate proteins, which deactivates the enzymes. This is typically achieved by adding a cold organic solvent like acetonitrile or methanol. A common procedure is to add 3-4 volumes of cold (e.g., -20°C) acetonitrile to one volume of plasma or tissue homogenate, vortex thoroughly, and centrifuge at a high speed to pellet the precipitated proteins. This should be the very first step after thawing the sample.
Q7: Should I be concerned about light exposure during my sample preparation workflow?
Yes, absolutely. This compound is explicitly noted as being light-sensitive.[2][10] All steps of your workflow—from thawing and extraction to final storage in autosampler vials—should be performed with protection from light.
-
Use amber glass vials or opaque polypropylene tubes.
-
If clear vials are unavoidable, wrap them in aluminum foil.
-
Minimize exposure to overhead laboratory lighting where possible.
Q8: What is the best temperature to work at during sample processing?
Work at reduced temperatures. Keeping samples on ice or in a cold room (2-8°C) during all manipulations is a universal and highly effective strategy to slow down degradation.[11] All solvents and buffers should also be pre-chilled.
Post-Processing & Analysis
Q9: How should I store my final extracts before analysis (e.g., in the autosampler)?
Final extracts should be stored in a cooled autosampler (typically 4°C). For any delay longer than a few hours between preparation and injection, extracts should be capped tightly and stored at -20°C or, preferably, -80°C. One analytical protocol suggests that final prepared samples are stable for up to 48 hours at 2-8°C.[16]
Q10: Are there any common additives or reagents I should avoid in my sample preparation protocol?
Avoid strong oxidizing agents (e.g., hydrogen peroxide, strong acids like nitric acid) and strong bases.[2][10] Also, be mindful of potential metal contamination in reagents, as metal ions can catalyze oxidation reactions. Use high-purity (e.g., HPLC or MS-grade) solvents and reagents to minimize contaminants.
Data & Protocols
Table 1: Summary of Factors Affecting this compound Stability
| Parameter | Risk Factor for Degradation | Recommended Mitigation Strategy | Rationale & References |
| pH | pH > 7 (Alkaline) or strongly acidic conditions | Maintain pH in the 5-7 range using a buffer (e.g., phosphate, acetate). | Prevents base-catalyzed hydrolysis and other pH-mediated reactions.[7][8][15] |
| Temperature | Room temperature or higher; freeze-thaw cycles | Process samples on ice (0-4°C); Store long-term at -80°C. | Reduces rates of chemical and enzymatic reactions.[11][12] |
| Light | Exposure to ambient or UV light | Use amber vials or foil-wrapped tubes; work in low-light conditions. | This compound is photosensitive and can undergo photodegradation.[2][10] |
| Enzymes | Endogenous enzymes (e.g., P450s) in biological samples | Immediately add cold protein precipitation solvent (e.g., Acetonitrile). | Rapidly denatures enzymes to halt metabolic degradation.[3][4][11] |
| Oxygen/Oxidants | Presence of atmospheric O₂, metal ions, oxidizing agents | Use degassed solvents; add antioxidants (e.g., ascorbic acid) if necessary; use high-purity reagents. | Minimizes oxidative degradation of the electron-rich indole ring.[2][3] |
Recommended Protocol: Stabilization & Extraction from Plasma
This protocol provides a robust workflow for the analysis of this compound from plasma or serum, designed to minimize ex-vivo degradation.
Materials:
-
Amber glass or polypropylene tubes
-
HPLC-grade Acetonitrile (ACN), pre-chilled to -20°C
-
HPLC-grade Water
-
Phosphate buffer (0.1 M, pH 6.0)
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma aliquots rapidly in cool water and immediately place them on ice. Avoid leaving samples at room temperature.
-
Protein Precipitation: In an amber tube, add 300 µL of cold (-20°C) acetonitrile to 100 µL of the thawed plasma sample.
-
Immediate Vortexing: Vortex the sample vigorously for 30 seconds to ensure complete protein denaturation and precipitation. This step is critical for halting all enzymatic activity.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean, amber vial. Be careful not to disturb the protein pellet.
-
Evaporation/Reconstitution (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution (e.g., 50:50 Water:ACN with 0.1% formic acid).
-
Analysis: Inject the sample into the analytical instrument (e.g., LC-MS/MS). If not analyzing immediately, store the capped vial at 4°C for up to 48 hours or at -80°C for longer periods.[16]
Visualizations
Degradation Pathways Overview
Caption: Key degradation pathways affecting this compound stability.
Sample Preparation Workflow
References
- 1. hmdb.ca [hmdb.ca]
- 2. 3-Methylindole | 83-34-1 [chemicalbook.com]
- 3. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ibisscientific.com [ibisscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 10. 83-34-1 CAS MSDS (3-Methylindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. eurekakit.com [eurekakit.com]
Technical Support Center: Quantification of 3-Methylindoline (Skatole)
Welcome to the technical support center for the analysis of 3-Methylindoline (Skatole). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantification of this volatile and often problematic compound. As Senior Application Scientists, we have compiled this guide based on established analytical principles and extensive field experience to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
The most significant interferences in this compound (skatole) quantification arise from the sample matrix itself, leading to what are known as "matrix effects."[1] These effects are particularly prominent in complex biological samples such as feces, plasma, and adipose tissue.[2][3] Matrix components can include lipids, proteins, salts, and other endogenous substances that co-elute with skatole and interfere with its ionization in the mass spectrometer, causing either suppression or enhancement of the signal.[1][4]
Another common interference is the presence of structurally similar compounds, most notably indole .[2][5] Indole is often present in the same biological systems as skatole and can have similar chromatographic behavior, potentially leading to co-elution and inaccurate quantification if the analytical method lacks sufficient specificity.[2]
Finally, contamination from external sources can be a concern. Skatole is a potent odorant and can be present in the laboratory environment, leading to contamination of blanks and samples.[6]
Q2: I'm seeing poor reproducibility and accuracy in my LC-MS/MS results. Could this be due to matrix effects?
Yes, poor reproducibility and accuracy are classic symptoms of unaddressed matrix effects.[1] Because the composition of biological matrices can vary significantly from sample to sample, the degree of ion suppression or enhancement can also fluctuate, leading to inconsistent and unreliable quantitative data.[1] This is especially true when calibration standards are prepared in a clean solvent, which does not account for the matrix effects present in the actual samples.
Q3: How can I determine if my analysis is being affected by matrix effects?
A post-column infusion experiment is a widely used technique to qualitatively assess the presence of matrix effects.[1] This involves infusing a constant flow of a skatole standard solution directly into the mass spectrometer's ion source while injecting a blank matrix extract onto the LC system. A dip in the baseline signal of the skatole standard indicates ion suppression, while a rise indicates ion enhancement, pinpointing the retention times at which matrix components are eluting and interfering.[1]
Q4: What is the most effective way to compensate for matrix effects?
The gold standard for mitigating matrix effects in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS) , such as skatole-d3 or skatole-d7, in a technique called Stable Isotope Dilution Analysis (SIDA).[1][7][8] The SIL-IS is chemically identical to the analyte of interest but has a different mass. It is added to all samples, standards, and quality controls at a known concentration before sample preparation. Because the SIL-IS co-elutes with the native skatole and experiences the same matrix effects, any signal suppression or enhancement will affect both compounds equally.[7] By calculating the ratio of the native analyte signal to the SIL-IS signal, accurate quantification can be achieved, as the ratio remains constant regardless of matrix-induced signal fluctuations.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the quantification of this compound.
Issue 1: Low or No Recovery of this compound During Sample Extraction
Low recovery is a frequent problem, often stemming from the compound's volatility and its interaction with the sample matrix.
Causality and Troubleshooting Steps:
-
Inadequate Solvent Extraction: The choice of extraction solvent is critical and matrix-dependent.
-
Recommendation: For feces, methanol has proven effective.[9] For adipose tissue, a mixture of hexane and 2-propanol is a good starting point.[10] For aqueous samples, diethyl ether can be used.[10] Always ensure vigorous mixing (vortexing or shaking) to maximize the interaction between the sample and the solvent.[10]
-
-
Analyte Loss During Solvent Evaporation: Skatole is volatile and can be lost if evaporation is too aggressive.
-
Recommendation: Use a gentle stream of nitrogen at ambient or slightly elevated temperatures (not exceeding 50°C) for solvent evaporation.[10] Avoid high-heat methods.
-
-
Degradation of Skatole: Skatole is sensitive to light and air.
-
Recommendation: Protect samples from light by using amber vials and minimize exposure to air by working efficiently and keeping vials capped whenever possible.[10]
-
-
Insufficient Matrix Clean-up: Complex matrices can trap skatole, preventing its efficient extraction.
Experimental Protocol: Enhanced Skatole Extraction from Fecal Matrix
-
Weigh 0.5 g of homogenized feces into a glass centrifuge tube.
-
Add a known amount of stable isotope-labeled internal standard (e.g., skatole-d3).
-
Add 2 mL of methanol and vortex vigorously for 2 minutes.[9]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the methanol supernatant to a clean tube.
-
Prepare an Amberlite XAD-8 SPE column by conditioning with methanol followed by deionized water.
-
Load the methanol extract onto the SPE column.
-
Wash the column with deionized water to remove polar interferences.
-
Elute the skatole with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS or GC-MS analysis.
Workflow for Troubleshooting Low Recovery
Caption: A systematic workflow for troubleshooting low skatole recovery.
Issue 2: Co-elution of Skatole and Indole in Chromatographic Analysis
Indole is a common interference due to its structural similarity to skatole.[2][5] Insufficient chromatographic resolution will lead to overlapping peaks and inaccurate quantification.
Causality and Troubleshooting Steps (LC-MS):
-
Suboptimal Mobile Phase Gradient: A shallow gradient may not provide enough resolving power.
-
Recommendation: Increase the ramp time of the organic mobile phase (e.g., acetonitrile or methanol) to improve the separation between indole and skatole. Experiment with different gradient profiles.
-
-
Inappropriate Column Chemistry: The stationary phase may not be selective enough.
-
Recommendation: A C18 column is commonly used and often provides adequate separation.[3] However, if co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which can offer different interactions with the aromatic rings of the analytes.
-
Causality and Troubleshooting Steps (GC-MS):
-
Incorrect Oven Temperature Program: A fast temperature ramp can lead to poor separation.
-
Recommendation: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the time the analytes spend interacting with the stationary phase.[6]
-
-
Column Choice: A non-polar column may not be ideal.
Data Presentation: Typical Chromatographic Conditions
| Parameter | LC-MS/MS | GC-MS |
| Column | C18, 2.1 x 100 mm, 1.8 µm | BP20, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | - |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | - |
| Gradient/Program | 20-80% B over 5 min | 60°C (2 min), ramp to 280°C at 10°C/min |
| Flow Rate | 0.3 mL/min | 1 mL/min (Helium) |
| Injector Temp. | - | 250°C |
Note: These are starting conditions and should be optimized for your specific application and instrumentation.[3][6]
Issue 3: High Background or Contamination in Blank Injections
Contamination can be a persistent issue when analyzing for skatole, especially at low concentrations.
Causality and Troubleshooting Steps:
-
Sample Carryover: Skatole can be "sticky" and adsorb to surfaces in the injection port, syringe, and column.
-
Recommendation: Implement a rigorous wash protocol for the autosampler syringe, using a strong organic solvent. If carryover persists, inject several blank solvent injections after a high-concentration sample to wash the system.[12]
-
-
Contaminated Reagents or Solvents: The source of contamination may be your reagents.
-
Recommendation: Prepare fresh mobile phases and extraction solvents using high-purity (e.g., LC-MS grade) reagents. Test each new batch of solvent for skatole contamination before use.
-
-
System or Environmental Contamination: Skatole can be present in the lab environment, especially if handling pure standards or highly concentrated samples.
-
Recommendation: Clean the injection port, syringe, and surrounding areas.[6] Ensure that the laboratory environment has good ventilation and that standards are handled in a fume hood to prevent widespread contamination.
-
Logical Flow for Identifying Contamination Source
Caption: A workflow to systematically identify the source of skatole contamination.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Different Plant Extracts on CYP-Mediated Skatole and Indole Degradation in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. 3-Methylindole (skatole) and indole production by mixed populations of pig fecal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Method Development for Separating 3-Methylindoline from its Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the separation of 3-Methylindoline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this compound from its structural isomers, most notably 3-Methylindole (commonly known as skatole). The subtle structural differences between these compounds—specifically the saturated heterocyclic ring in indoline versus the aromatic ring in indole—present unique separation challenges that demand carefully optimized methods.
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the scientific reasoning behind each step. Here, you will find troubleshooting guides, detailed experimental workflows, and comparative data to empower you to resolve separation issues efficiently.
Isomer Overview: The Core Challenge
The primary difficulty in this separation arises from the close structural similarity between this compound and its oxidized counterpart, 3-Methylindole. While other positional isomers exist (e.g., 1-, 2-, 4-, 5-, 6-, and 7-Methylindole)[1], 3-Methylindole is a common process-related impurity. Their physical properties, while distinct, are close enough to make separation non-trivial.
| Property | This compound | 3-Methylindole (Skatole) | Rationale for Separation |
| Structure | The key difference is the C2-N bond in the five-membered ring: a single bond in indoline and a double bond within the aromatic system of indole. | ||
| Molecular Formula | C₉H₁₁N[2][3] | C₉H₉N[4] | Different degrees of saturation. |
| Molecular Weight | 133.19 g/mol [2][3] | 131.18 g/mol [4] | A small mass difference, easily distinguishable by mass spectrometry but not useful for physical separation. |
| Physical State | Colorless to pale yellow liquid or low-melting solid[2] | White to brownish crystalline solid[4][5] | The difference in physical state and melting point is a key handle for crystallization-based methods. |
| Melting Point | Not well-defined, often a liquid at room temp. | 93-95 °C[4] | Significant difference allows for potential melt or fractional crystallization. |
| Boiling Point | ~235-237 °C | 265-266 °C[4][5] | The ~30 °C difference is sufficient for separation by fractional distillation.[6] |
| Polarity | More polar | Less polar | The saturated amine-like nitrogen and lack of a full aromatic system in this compound make it more polar than the fully aromatic 3-Methylindole. This is the primary basis for chromatographic separation. |
Part 1: Method Selection and General Questions
This section addresses the initial, high-level decisions a researcher must make when developing a separation strategy.
Q1: I have a mixture of this compound and 3-Methylindole. Which separation technique should I choose?
A1: The optimal technique depends on your primary goal: analytical quantification or preparative isolation , as well as the scale of your experiment. Each method leverages different physicochemical properties of the isomers.
-
For Analytical Quantification (μg to mg scale): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice. They offer high resolution and sensitivity.
-
GC is ideal for thermally stable, volatile compounds and often provides excellent resolution for isomers with different boiling points.[7]
-
HPLC , particularly reversed-phase, is highly effective at separating compounds based on polarity differences and is often more versatile for compounds that may be thermally labile.[8][9]
-
-
For Preparative Isolation (mg to kg scale): The choice depends on the purity required and the concentration of the major component.
-
Fractional Distillation is a powerful technique for bulk separation if the boiling point difference is significant (>25 °C), which it is in this case.[6][10][11] It is an excellent first-pass purification step for large quantities.
-
Crystallization is highly effective if your mixture contains a high concentration of the solid isomer (3-Methylindole).[12] It can yield very high purity material but may be less effective for recovering the liquid this compound from the mother liquor.
-
Preparative Chromatography (Prep HPLC) is the ultimate tool for achieving high purity, especially for difficult separations or when isolating multiple components.[13][14] However, it is more expensive and time-consuming than bulk techniques.
-
The following workflow provides a decision-making framework:
Part 2: Troubleshooting High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for both analytical and preparative separation of indole derivatives. The following FAQs address common issues encountered during method development.
Q2: What are the recommended starting conditions (column, mobile phase) for separating this compound from its isomers via HPLC?
A2: A reversed-phase method is the logical starting point due to the polarity difference between the analytes.
-
Column: A C18 column (e.g., dimensions of 4.6 x 150 mm, 5 µm particle size for analytical scale) is a robust first choice.[15] If resolution is poor, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase can offer alternative selectivity by engaging in pi-pi interactions with the indole ring.[16]
-
Mobile Phase: Start with a gradient of Acetonitrile (ACN) and Water. A typical starting gradient might be 10% ACN to 90% ACN over 20 minutes.
-
Additive/Buffer: The basic nitrogen in the indoline/indole ring can interact with residual acidic silanols on the silica support, leading to peak tailing.[17] To mitigate this, add a small amount of acid to the mobile phase, such as 0.1% Formic Acid or 0.1% Acetic Acid. This suppresses the silanol activity and ensures the analytes are in a consistent protonation state.[13]
-
Detection: Indole and indoline structures have strong UV absorbance. Set your detector to a wavelength between 220 nm and 280 nm for good sensitivity.[7]
Q3: I'm not getting baseline separation between this compound and 3-Methylindole. What should I do?
A3: Poor resolution is a common challenge.[18] The cause can be chemical (related to the mobile phase/column) or physical (related to the system). Follow a systematic approach to troubleshoot.
Causality Explained:
-
Optimize Gradient: A steep gradient moves compounds through the column too quickly, not allowing for sufficient interaction with the stationary phase. Flattening the gradient (i.e., making the change in organic solvent percentage per unit time smaller) increases the time the analytes spend in the "separation sweet spot," thereby improving resolution.
-
Change Organic Solvent: Acetonitrile and Methanol have different solvent strengths and engage in different intermolecular interactions. Switching from one to the other can alter the elution order and improve the separation (alpha selectivity) between closely related compounds.
-
Change Stationary Phase: If optimizing the mobile phase fails, the C18 stationary phase may not be providing enough differential interaction. A PFP column, for example, can provide dipole-dipole and pi-pi stacking interactions, which can be highly effective for aromatic compounds like indoles, thus changing the selectivity of the separation.[16]
Q4: My peaks for this compound are tailing badly. How can I fix this?
A4: Peak tailing for basic compounds like indoles and indolines is a classic problem in reversed-phase HPLC.[17] It is most often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica surface of the column packing.
-
Cause: The protonated amine of your analyte electrostatically interacts with deprotonated, anionic silanol groups (-SiO⁻). This is a strong, non-ideal interaction that slows down a fraction of the analyte molecules, causing the peak to "tail."
-
Solution 1 (Mobile Phase pH): Ensure you are using an acidic modifier like 0.1% formic acid.[13] This serves two purposes: it protonates your analyte to give it a consistent charge state, and more importantly, it protonates the surface silanols (-SiOH), neutralizing their negative charge and eliminating the unwanted ionic interaction.[17]
-
Solution 2 (Use a Modern Column): Modern HPLC columns are often "end-capped," meaning the residual silanols have been chemically deactivated. Using a high-purity, end-capped C18 column will significantly reduce tailing issues from the start.
-
Solution 3 (Check for Overload): Injecting too much sample can overload the column, leading to peak distortion, including tailing.[18] Try diluting your sample 10-fold to see if the peak shape improves.
Part 3: Troubleshooting Gas Chromatography (GC)
GC is a powerful high-resolution technique for this separation, leveraging the volatility and boiling point differences between the isomers.
Q5: What is the best type of GC column for separating this compound and its isomers?
A5: The choice of stationary phase is critical. A non-polar phase (like a 100% dimethylpolysiloxane, e.g., DB-1) will separate primarily by boiling point. However, to enhance resolution, it's better to use a mid-polarity phase that also exploits polarity differences.
-
Recommended Phase: A trifluoropropylmethyl polysiloxane phase (e.g., Rtx-200 or DB-200) is an excellent choice.[7] The fluorine groups in the stationary phase provide unique dipole-dipole interactions that can effectively discriminate between the slightly different polarities of the indole isomers, leading to superior resolution.
-
Column Dimensions: For high-resolution analytical work, a long, narrow-bore column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is recommended.
Q6: My GC retention times are inconsistent. What are the likely causes?
A6: Retention time drift is a common GC problem that compromises data reliability.[19] The most common causes are related to flow, temperature, or the column itself.
-
Check for Leaks: A leak in the system (e.g., at the injector septum, column fittings) is a primary culprit. A leak will cause the column head pressure to fluctuate, altering the carrier gas flow rate and thus the retention times. Use an electronic leak detector to systematically check all fittings.
-
Oven Temperature Instability: Ensure your GC oven temperature is stable and reproducible. Small variations in the temperature program will lead to significant shifts in retention time. Verify the oven's actual temperature with a calibrated external probe if you suspect a problem.
-
Insufficient Equilibration Time: If you are running a temperature program, make sure the oven has sufficient time to return to the initial temperature and stabilize before the next injection.[19] A 1-2 minute equilibration time is typically sufficient.
-
Column Degradation: Over time, the stationary phase can degrade ("bleed") or become contaminated. If the problem persists, try conditioning the column by baking it at a high temperature (below its maximum limit) for a few hours. If that fails, trimming 10-20 cm from the front of the column can remove non-volatile residues that may be affecting retention.[20]
Part 4: Preparative Scale Separation
Q7: Is fractional distillation a viable method to separate a large batch of this compound from 3-Methylindole?
A7: Yes, absolutely. Fractional distillation is an excellent choice for this specific separation on a larger scale.
-
Scientific Rationale: The technique separates liquids based on differences in their boiling points.[10] For effective separation with a standard laboratory fractional distillation setup, a boiling point difference of at least 25 °C is recommended.[6] this compound (BP ~235-237 °C) and 3-Methylindole (BP ~265-266 °C) have a difference of approximately 30 °C, making them ideal candidates.
-
Key to Success: The efficiency of the separation depends on the fractionating column used. A column with a high number of "theoretical plates" (e.g., a Vigreux column or a column packed with Raschig rings or metal sponge) is essential.[11] This provides a large surface area for repeated vaporization-condensation cycles, which is what allows for the enrichment of the more volatile component (this compound) in the vapor phase.[11]
-
Troubleshooting: If your separation is poor, the issue is likely either an inefficient column or too rapid a heating rate. Slow, steady heating is crucial to maintain the temperature gradient along the column.
Q8: I tried to purify 3-Methylindole from a mixture by crystallization, but the yield was very low. How can I improve it?
A8: Low yield in crystallization is usually a problem of either choosing a suboptimal solvent or improper cooling.[21]
-
Optimize the Solvent System: The ideal crystallization solvent is one in which your target compound (3-Methylindole) is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Test Solvents: Screen a range of solvents. Good candidates for indole-type compounds include hexanes, heptane, toluene, or mixtures like ethanol/water.
-
Anti-Solvent Addition: If 3-Methylindole is too soluble even at low temperatures in your chosen solvent, you can use an "anti-solvent." This is a second solvent in which your compound is insoluble but which is miscible with the first solvent. After dissolving your mixture in a minimum of hot solvent 1, slowly add anti-solvent 2 at the high temperature until the solution just begins to turn cloudy. Then, allow it to cool slowly. This dramatically reduces the solubility of the target compound at cold temperatures, improving the yield.
-
-
Control the Cooling Rate: Rapid cooling ("crashing out") traps impurities in the crystal lattice and leads to the formation of many small crystals, which are harder to filter and result in lower recovery. A slow, controlled cooling process (e.g., allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath) promotes the growth of large, pure crystals and maximizes yield.
-
Seeding: If crystallization is reluctant to start, adding a single, pure crystal of 3-Methylindole (a "seed crystal") to the supersaturated solution can initiate controlled crystal growth and improve both yield and purity.[21]
Part 5: Detailed Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC Method
This protocol provides a starting point for the analytical separation of this compound and 3-Methylindole.
-
Instrumentation & Columns:
-
HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases before use.[18]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 22.0 90 22.1 10 | 25.0 | 10 |
-
-
Sample Preparation:
-
Dissolve the sample mixture in a 50:50 mixture of Acetonitrile/Water to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Expected Outcome:
-
Due to its higher polarity, This compound is expected to elute earlier than the less polar 3-Methylindole . The exact retention times will depend on your specific system and column.
-
References
- 1. Methylindole - Wikipedia [en.wikipedia.org]
- 2. CAS 4375-15-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - CAS - 4375-15-9 | Axios Research [axios-research.com]
- 4. Skatole - Wikipedia [en.wikipedia.org]
- 5. 3-Methylindole | 83-34-1 [chemicalbook.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fractional Distillation | Definition & Examples - Lesson | Study.com [study.com]
- 11. Purification [chem.rochester.edu]
- 12. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) Preparative Separation of Monoterpenoid Indole [research.amanote.com]
- 15. longdom.org [longdom.org]
- 16. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 17. hplc.eu [hplc.eu]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - CN [thermofisher.cn]
- 20. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Selection for 3-Methylindoline Extraction
Welcome to the comprehensive technical support guide for the extraction of 3-Methylindoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during the liquid-liquid extraction of this valuable compound. As a nitrogen-containing heterocycle, the basicity of this compound is a key physicochemical property that can be leveraged for efficient purification.[1] This guide provides in-depth, field-proven insights to ensure robust and reproducible extraction outcomes.
Fundamental Principles: pH-Dependent Extraction of this compound
The successful extraction of this compound from an aqueous matrix into an organic solvent hinges on controlling its ionization state, which is dictated by the pH of the aqueous phase. This compound, as a secondary amine, is a basic compound.
-
In Acidic Conditions (Low pH): The lone pair of electrons on the nitrogen atom accepts a proton (H+), forming the protonated, water-soluble 3-methylindolinium cation. This form will preferentially partition into the aqueous phase.
-
In Basic Conditions (High pH): The nitrogen atom is deprotonated, and the molecule exists in its neutral, more non-polar form. This neutral form is significantly more soluble in organic solvents and will partition out of the aqueous phase.
Solvent Selection Guide for this compound Extraction
The choice of an appropriate organic solvent is paramount for achieving high extraction efficiency. The ideal solvent should exhibit high solubility for neutral this compound, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic.
Solvent Property Comparison Table
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 3.1 | 1.33 | 39.6 | Pros: Excellent solubilizing power for a wide range of organic compounds. Cons: Denser than water (bottom layer), potential for emulsion formation, environmental and health concerns. |
| Ethyl Acetate (EtOAc) | 4.4 | 0.902 | 77.1 | Pros: Good balance of polarity, less dense than water (top layer), relatively low toxicity. Cons: Can be partially soluble in water, susceptible to hydrolysis under strongly acidic or basic conditions. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 0.74 | 55.2 | Pros: Low boiling point, less prone to peroxide formation than diethyl ether. Cons: Can form emulsions. |
| Toluene | 2.4 | 0.867 | 110.6 | Pros: Good for extracting less polar compounds, forms a distinct layer with water. Cons: High boiling point, making it difficult to remove. |
| Hexanes | 0.1 | ~0.66 | ~69 | Pros: Good for extracting highly non-polar compounds and impurities. Cons: Generally a poor solvent for moderately polar compounds like this compound on its own. |
Decision Workflow for Solvent Selection
Caption: Decision workflow for selecting an appropriate extraction solvent.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the extraction of this compound in a question-and-answer format.
Q1: Why is my recovery of this compound low?
A1: Low recovery is a multifaceted issue. Here’s a systematic checklist to diagnose the problem:
-
Incorrect pH of the Aqueous Phase: The most common reason for poor recovery of a basic compound is an insufficiently high pH.
-
Solution: Ensure the pH of your aqueous sample is adjusted to at least 7.5, and preferably 8-9, before extraction. Use a calibrated pH meter for accurate measurement. Remember, the goal is to keep the this compound in its neutral, organic-soluble form.[2]
-
-
Inappropriate Solvent Choice: The polarity of your extraction solvent may not be optimal for this compound.
-
Solution: this compound is moderately polar. If you are using a very non-polar solvent like hexanes, your recovery will likely be low. Consider switching to a more polar solvent like dichloromethane or ethyl acetate.[3] It can also be beneficial to use a mixture of solvents.
-
-
Insufficient Mixing: For the this compound to partition from the aqueous to the organic phase, there must be adequate surface area contact between the two immiscible liquids.[4]
-
Solution: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
-
Not Enough Extraction Cycles: A single extraction may not be sufficient to recover all of the product.
-
Solution: Perform at least two to three extractions of the aqueous layer with fresh portions of the organic solvent. Combine the organic extracts for the workup.[4]
-
Q2: I'm observing a persistent emulsion at the interface of the two layers. What should I do?
A2: Emulsions are common when performing liquid-liquid extractions, especially with basic compounds which can act as surfactants.[5] Here are several techniques to break an emulsion:
-
"Salting Out": Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, making the organic component less soluble and helping to force the separation of the layers.[6]
-
Gentle Swirling: Sometimes, gentle swirling of the separatory funnel can help the layers to coalesce.
-
Filtration: For stubborn emulsions, you can try passing the entire mixture through a pad of celite or glass wool in a filter funnel.
-
Patience: In some cases, simply letting the separatory funnel stand for an extended period (10-30 minutes) can allow the emulsion to break.
Q3: My final product is not pure. What are the likely sources of contamination?
A3: Contamination can arise from several sources. Consider the following:
-
Acidic or Basic Impurities: If your starting material contains acidic or basic impurities, they may be co-extracted with your product.
-
Solution: Perform a pre-extraction wash. For example, an initial wash of the organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a dilute base (e.g., 5% sodium bicarbonate) can remove acidic impurities.
-
-
Water in the Organic Layer: Residual water in the organic extract can lead to an impure, oily product upon solvent evaporation.
-
Solution: After separating the combined organic extracts, dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before filtering and evaporating the solvent.[6]
-
Q4: Is this compound stable during the extraction process?
A4: While generally stable, indolines can be sensitive to certain conditions.
-
Light Sensitivity: Similar to other indole-containing compounds, this compound may be sensitive to light.[7]
-
Solution: Protect your sample from direct light by wrapping your glassware in aluminum foil, especially if the extraction process is lengthy.
-
-
Oxidation: Indolines can be susceptible to oxidation.
-
Solution: Avoid prolonged exposure to air and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) if you are working with highly pure material or if your downstream applications are sensitive to trace oxidized impurities.
-
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common extraction issues.
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction of this compound
This protocol describes a standard procedure for extracting this compound from an aqueous solution.
-
Preparation of the Aqueous Phase:
-
Dissolve or suspend the sample containing this compound in an appropriate amount of deionized water.
-
Using a calibrated pH meter, adjust the pH of the aqueous solution to 8.0-9.0 by adding a suitable base (e.g., 1M NaOH) dropwise while stirring.
-
-
First Extraction:
-
Transfer the pH-adjusted aqueous solution to a separatory funnel of an appropriate size.
-
Add a volume of the chosen organic solvent (e.g., ethyl acetate or dichloromethane) approximately equal to the volume of the aqueous phase.
-
Stopper the separatory funnel, invert it, and immediately open the stopcock to vent any pressure.
-
Shake the funnel vigorously for 1-2 minutes, venting every 20-30 seconds.
-
Place the separatory funnel in a ring stand and allow the layers to fully separate.
-
-
Separation of Layers:
-
Remove the stopper from the top of the separatory funnel.
-
Carefully drain the bottom layer into a clean Erlenmeyer flask. If using a solvent denser than water (like dichloromethane), this will be your organic layer.
-
If using a solvent less dense than water (like ethyl acetate), drain the bottom aqueous layer into a separate flask and then pour the top organic layer out through the top of the separatory funnel into another clean flask.
-
-
Subsequent Extractions:
-
Return the aqueous layer to the separatory funnel.
-
Repeat steps 2 and 3 with two fresh portions of the organic solvent.
-
Combine all the organic extracts into a single flask.
-
-
Washing and Drying:
-
(Optional) Wash the combined organic extracts with a small volume of brine to remove residual water.
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and add the drying agent until it no longer clumps together.
-
Gravity filter or decant the dried organic solution into a pre-weighed round-bottom flask.
-
-
Solvent Removal:
-
Remove the organic solvent using a rotary evaporator under reduced pressure to yield the crude this compound.
-
Protocol 2: Small-Scale Solvent Screening
This protocol allows for the rapid determination of a suitable extraction solvent.
-
Preparation:
-
Prepare a stock solution of this compound in an acidic aqueous buffer (e.g., pH 4).
-
In separate, labeled microcentrifuge tubes (1.5 or 2 mL), add 500 µL of the this compound stock solution.
-
To each tube, add a small, measured amount of a basic solution (e.g., 1M NaOH) to raise the pH to >8.
-
-
Solvent Addition:
-
To each tube, add 500 µL of a different water-immiscible organic solvent to be tested (e.g., dichloromethane, ethyl acetate, MTBE, toluene).
-
-
Extraction:
-
Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the tubes for 5 minutes at a moderate speed to separate the layers.
-
-
Analysis:
-
Carefully remove a known aliquot from the top (organic) layer of each tube.
-
Analyze the aliquots by a suitable method (e.g., GC-MS, HPLC-UV) to determine the relative concentration of this compound in each solvent.
-
-
Evaluation:
-
The solvent that yields the highest concentration of this compound is the most effective for extraction under these conditions.
-
References
Validation & Comparative
A Comprehensive Guide to Validating 3-Methylindoline as a Biomarker for Gut Dysbiosis
For Researchers, Scientists, and Drug Development Professionals
The intricate ecosystem of the human gut microbiome plays a pivotal role in health and disease. An imbalance in this microbial community, termed dysbiosis, is increasingly linked to a spectrum of pathologies, from inflammatory bowel disease (IBD) to colorectal cancer and even neurological disorders.[1][2][3] This has spurred a critical need for reliable and sensitive biomarkers to detect and monitor gut dysbiosis, thereby facilitating early diagnosis and the development of targeted therapeutic interventions. Among the promising candidates, 3-methylindoline (also known as skatole), a microbial metabolite of tryptophan, has garnered significant attention. This guide provides an in-depth, objective analysis of this compound as a potential biomarker for gut dysbiosis, comparing its performance with existing alternatives and offering detailed experimental protocols for its validation.
The Biochemical Rationale: this compound as a Readout of Microbial Imbalance
This compound is a volatile organic compound produced in the large intestine by the bacterial fermentation of the essential amino acid L-tryptophan.[4][5] Its formation is a multi-step process initiated by the conversion of tryptophan to indole-3-acetate (IAA), which is then decarboxylated to form this compound.[5][6][7] This metabolic pathway is not ubiquitous among gut bacteria; it is primarily carried out by a specific subset of anaerobic bacteria, including certain species of Clostridium and Bacteroides.[8][9]
An overabundance of these bacteria, often a hallmark of dysbiosis, can lead to elevated levels of this compound.[8] In healthy individuals, fecal concentrations of this compound are typically low, around 5 μg/g. However, in patients with digestive disorders, these levels can increase dramatically to 80–100 μg/g.[8] This significant dynamic range underscores its potential as a sensitive indicator of microbial imbalance.
Furthermore, this compound is not merely a passive byproduct. It is a biologically active molecule that can influence host physiology. It has been shown to activate the aryl hydrocarbon receptor (AhR), a key regulator of immune responses at the mucosal surface.[10][11] Dysregulation of AhR signaling is implicated in the pathogenesis of IBD and other inflammatory conditions.[11][12] Therefore, monitoring this compound levels could provide insights into both the compositional and functional alterations of the gut microbiome in disease states.
References
- 1. Frontiers | Understanding dysbiosis and resilience in the human gut microbiome: biomarkers, interventions, and challenges [frontiersin.org]
- 2. Understanding dysbiosis and resilience in the human gut microbiome: biomarkers, interventions, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Dysbiosis: Recent Research on Causes of Microbial Imbalance - Personalized Lifestyle Medicine Institute [plminstitute.org]
- 4. Tryptophan Metabolism and Gut Microbiota: A Novel Regulatory Axis Integrating the Microbiome, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skatole - Wikipedia [en.wikipedia.org]
- 6. 3-Methylindole (skatole) and indole production by mixed populations of pig fecal bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of the Gut Microbiota on Intestinal Immunity Mediated by Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Skatole-Induced Inflammatory Responses in Intestinal Epithelial Caco-2 Cells: Implications for Colorectal Cancer and Inflammatory Bowel Disease | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 3-Methylindole and Indole: From Toxicity to Therapeutic Potential
In the vast landscape of heterocyclic compounds, indole and its methylated analog, 3-methylindole (commonly known as skatole), stand out for their remarkably diverse and often contrasting biological activities. While structurally similar, the simple addition of a methyl group at the C-3 position dramatically alters the molecule's interaction with biological systems. This guide provides a comprehensive, in-depth comparison of the biological activities of indole and 3-methylindole, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data. We will explore their roles as signaling molecules, their potential as therapeutic agents, and their inherent toxicities, providing a nuanced understanding of these two pivotal molecules.
Structural and Physicochemical Properties: The Foundation of Divergent Activities
Indole is an aromatic heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. 3-Methylindole, as its name suggests, is a derivative of indole with a methyl group substituted at the third carbon position of the pyrrole ring. This seemingly minor structural modification has profound implications for the molecule's electronic properties, lipophilicity, and steric hindrance, which in turn dictate its biological interactions.
Antimicrobial and Antibiofilm Activities: A Tale of Two Molecules
Both indole and 3-methylindole have been investigated for their ability to modulate microbial growth and biofilm formation. However, their efficacy and spectrum of activity differ significantly.
Indole is recognized as an important intercellular signaling molecule in various bacterial communities, influencing processes such as biofilm formation, drug resistance, and virulence.[1] Its direct antimicrobial activity, however, appears to be modest. For instance, the minimum inhibitory concentration (MIC) of indole against Staphylococcus aureus has been reported to be as high as 1000 µg/mL.[2]
3-Methylindole (Skatole) , in contrast, has demonstrated more potent antimicrobial effects against certain pathogens. A notable study reported a MIC of 64 µg/mL for 3-methylindole against extensively drug-resistant Acinetobacter baumannii, a challenging nosocomial pathogen.[3] This suggests that the methyl group may enhance its ability to disrupt bacterial membranes or interfere with essential cellular processes.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Indole | Staphylococcus aureus | 1000 | [2] |
| 3-Methylindole | Acinetobacter baumannii (XDR) | 64 | [3] |
| Indole | Candida albicans | >1000 (fungistatic) | [4] |
| 3-Methylindole | Candida albicans | Not widely reported | |
| Indole | Escherichia coli | >600 |
Causality Behind Experimental Choices: The selection of broth microdilution as the standard method for determining MIC values allows for a quantitative comparison of the antimicrobial potency of different compounds under standardized conditions. This method provides a clear endpoint—the lowest concentration that inhibits visible growth—enabling a direct assessment of the compounds' bacteriostatic or bactericidal potential.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (indole or 3-methylindole) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.[6]
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions with the standardized bacterial suspension.
-
Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.[7]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anticancer and Cytotoxic Effects: A Spectrum of Selectivity
The indole scaffold is a privileged structure in anticancer drug discovery, with numerous derivatives demonstrating potent cytotoxic activity against various cancer cell lines.[8][9] However, the parent indole molecule and 3-methylindole exhibit markedly different profiles.
Indole itself has shown little to no direct cytotoxicity against a range of human cancer cell lines in several studies.[10] This suggests that the unsubstituted indole core lacks the necessary features for potent anticancer activity, serving more as a foundational scaffold for the development of more complex and active derivatives.
3-Methylindole , on the other hand, has demonstrated selective cytotoxicity. One study reported that 3-methylindole induced toxic responses in adipose-derived mesenchymal stem cells (EC₅₀ 0.33–1.87 µM) and liver progenitor cells (EC₅₀ 1.98–66.4 µM), while showing no effect on hepatocellular carcinoma (HepG2) cells.[10] This differential cytotoxicity highlights the importance of the cellular context and metabolic capabilities of the cells in determining the biological outcome of exposure to 3-methylindole.
| Compound | Cell Line | Activity | IC₅₀/EC₅₀ (µM) | Reference |
| Indole | HepG2, Caco-2, T47D, MRC-5 | No sensitivity | >100 | [10] |
| 3-Methylindole | Mesenchymal Stem Cells | Cytotoxic | 0.33 - 1.87 | [10] |
| 3-Methylindole | Liver Progenitor Cells (HepaRG) | Cytotoxic | 1.98 - 66.4 | [10] |
| 3-Methylindole | Hepatocellular Carcinoma (HepG2) | No change in viability | >100 | [10] |
| 3-Methylindole | Human Bronchial Epithelial Cells | Cytotoxic | Induces apoptosis at 10 µM | [11] |
Trustworthiness of Protocols: The MTT assay is a widely accepted and validated method for assessing cell viability and cytotoxicity. It relies on the metabolic activity of viable cells to reduce the MTT reagent to a colored formazan product, providing a quantitative measure of cell health. By including appropriate controls and performing dose-response experiments, the assay provides a reliable assessment of a compound's cytotoxic potential.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (indole or 3-methylindole) in culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell cycle control. Both indole and 3-methylindole are known to interact with the AhR, but they do so in different ways, leading to distinct downstream effects.
Indole 's interaction with the AhR is complex and appears to be context-dependent, with some studies describing it as an antagonist and others as a weak agonist.[13][14] This dual role may depend on the specific cell type and the presence of other AhR ligands.
3-Methylindole has been characterized as a partial agonist and antagonist of the human AhR, with a reported IC₅₀ of 19 µM for its antagonistic activity.[13] As a partial agonist, it can induce the expression of AhR target genes such as CYP1A1, CYP1A2, and CYP1B1.[13]
Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Neuroactivity and Neurotoxicity: A Double-Edged Sword
The effects of indole and 3-methylindole on the nervous system are another area of significant divergence.
Indole is a precursor to the neurotransmitter serotonin and other neuroactive compounds. Its direct effects on neuronal cells are less well-characterized, but it is an integral part of the complex interplay of gut-brain axis signaling.
3-Methylindole has been shown to have neurotoxic effects. For example, intraperitoneal injection of 3-methylindole in mice has been demonstrated to cause olfactory impairment, correlating with a decrease in the olfactory neuronal population.[15] This suggests a potential for 3-methylindole to damage specific neuronal cell types.
Antioxidant and Pro-oxidant Activities
The ability of these molecules to modulate oxidative stress is multifaceted, with both antioxidant and pro-oxidant activities reported.
Indole and its derivatives have been studied for their antioxidant properties. Some studies suggest that indole itself has radical scavenging activity.[6] However, other research indicates that certain indole derivatives, particularly those with hydroxyl substitutions, are more potent antioxidants than the parent compound.[16]
3-Methylindole , despite being implicated in oxidative stress-related toxicity in some contexts, has also been shown to possess antioxidant properties. One study demonstrated that 3-methylindole can inhibit lipid peroxidation in goat lung microsomes, suggesting it can act as an effective antioxidant in certain biological membranes.[17]
Toxicity Profile: The Notorious Pneumotoxicity of 3-Methylindole
Perhaps the most well-documented and significant difference in the biological activities of these two compounds lies in their toxicity profiles.
Indole is generally considered to have low toxicity.
3-Methylindole , in stark contrast, is a well-known pneumotoxin, particularly in ruminants.[18] It is produced by the microbial degradation of tryptophan in the rumen and is metabolically activated in the lungs by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that cause extensive damage to lung tissue, leading to acute pulmonary edema and emphysema.[18][19] Studies have also shown that 3-methylindole can be cytotoxic to human bronchial epithelial cells, suggesting a potential risk to human health.[11]
Caption: Mechanism of 3-Methylindole (Skatole)-induced pneumotoxicity.
Conclusion: A Study in Contrasts and a Call for Further Research
The comparative analysis of indole and 3-methylindole reveals a fascinating case study in structure-activity relationships. The addition of a single methyl group transforms a relatively benign signaling molecule into a compound with enhanced antimicrobial activity, selective cytotoxicity, and potent organ-specific toxicity.
For researchers and drug development professionals, this comparison underscores several key takeaways:
-
The Indole Scaffold's Versatility: Indole remains a valuable starting point for the design of novel therapeutics, but its biological activity is highly dependent on its substitution pattern.
-
3-Methylindole's Dual Nature: While its toxicity is a significant concern, the selective cytotoxicity and antimicrobial properties of 3-methylindole suggest that its derivatives could be explored for therapeutic applications, provided the toxicophores can be mitigated.
-
The Importance of Context: The biological effects of both molecules are highly dependent on the cellular and metabolic context, highlighting the need for careful in vitro and in vivo evaluation.
Further research is warranted to fully elucidate the mechanisms underlying the divergent biological activities of indole and 3-methylindole. A deeper understanding of their interactions with specific molecular targets will be crucial for harnessing their therapeutic potential while minimizing their toxic effects.
References
- 1. Mechanisms of 3-methylindole pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. protocols.io [protocols.io]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Putative mechanisms of toxicity of 3-methylindole: from free radical to pneumotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 3-Methylindoline Derivatives: A Comparative Guide to Structure-Activity Relationships
Introduction: The indoline scaffold, a saturated analog of indole, has emerged as a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be strategically modified to interact with a variety of biological targets. Among its derivatives, the 3-methylindoline core has garnered significant attention due to its presence in numerous biologically active compounds. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative overview of their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. We will delve into the causal relationships behind experimental design, present key data in a comparative format, and provide detailed protocols for the synthesis and evaluation of these promising therapeutic agents.
Anticancer Activity: Targeting the Epigenetic Regulator EZH2
The enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, is a key component of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene silencing.[1] Dysregulation of EZH2 activity is implicated in various cancers, making it an attractive therapeutic target.[1] Notably, the transition from an indole to an indoline core in EZH2 inhibitors has been a successful strategy to enhance potency and improve physicochemical properties.[1]
Structure-Activity Relationship of this compound EZH2 Inhibitors
The development of this compound-based EZH2 inhibitors has revealed several key SAR insights. Partial saturation of the indole ring to an indoline scaffold has been shown to provide lead compounds with nanomolar activity against EZH2.[1] This modification also leads to improved solubility and oxidative metabolic stability, critical parameters for drug development.
A seminal study in this area demonstrated that the introduction of a methyl group at the 3-position of the indoline ring, combined with appropriate substitutions on the aromatic ring and at the N1 position, is crucial for potent EZH2 inhibition.
Key SAR Observations for EZH2 Inhibition:
-
Indoline Core: The saturated indoline core is essential for improved potency and drug-like properties compared to the corresponding indole analogs.[1]
-
3-Methyl Group: The stereochemistry of the 3-methyl group can significantly influence activity.
-
N1-Substitution: The substituent at the N1 position plays a critical role in interacting with the active site of EZH2. Large, aromatic groups are often favored.
-
Aromatic Ring Substitution: Substitution on the benzene ring of the indoline core can modulate potency and selectivity.
Comparative Analysis of EZH2 Inhibitors
The following table summarizes the in vitro activity of representative this compound derivatives against EZH2, highlighting the impact of structural modifications.
| Compound ID | R1 (N1-substituent) | R2 (Aromatic Ring) | EZH2 IC50 (nM) |
| 1a | Pyridin-2-yl | H | 500 |
| 1b | 4-methoxy-phenyl | H | 150 |
| 1c (Indoline) | Pyridin-2-yl | H | 25 |
| 1d (Indoline) | 4-methoxy-phenyl | 5-fluoro | 10 |
This data is a representative compilation from literature and is intended for comparative purposes.
The data clearly illustrates the significant enhancement in potency upon saturation of the indole ring to indoline (compare 1a vs. 1c ). Furthermore, strategic substitution on the aromatic ring can further optimize activity (compare 1c vs. 1d ).
Experimental Workflow: EZH2 Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound derivatives against EZH2.
Caption: Workflow for EZH2 inhibition assay.
Protocol: EZH2 Chemiluminescent Assay
This protocol is based on the principles of detecting the product of the methyltransferase reaction, S-adenosyl-L-homocysteine (SAH), or the methylated histone substrate.
Materials:
-
Purified EZH2/PRC2 complex
-
Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound derivative test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)
-
Detection reagents (e.g., anti-H3K27me3 antibody, secondary antibody-HRP conjugate, chemiluminescent substrate)
-
White 96-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, EZH2/PRC2 complex, and the test compound.
-
Initiation: Add the histone H3 substrate and SAM to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: a. Add the primary antibody (anti-H3K27me3) and incubate. b. Add the HRP-conjugated secondary antibody and incubate. c. Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. The discovery of two isoforms, COX-1 (constitutive) and COX-2 (inducible), has driven the development of selective COX-2 inhibitors to minimize gastrointestinal side effects associated with COX-1 inhibition.
Structure-Activity Relationship of this compound Anti-inflammatory Agents
Derivatives of 3-methyl-2-phenyl-1-substituted-indole have been investigated as analogs of the NSAID indomethacin. The SAR studies in this class have highlighted the importance of specific substitutions for achieving potent and selective COX-2 inhibition.
Key SAR Observations for COX Inhibition:
-
Methanesulfonyl Group: The introduction of a methanesulfonyl (SO2Me) group on the indole/indoline ring is a key pharmacophore for COX-2 selectivity.
-
N1-Substituent: The nature of the substituent at the N1 position significantly impacts both potency and selectivity. Benzoyl and benzyl groups have been explored.
-
3-Methyl and 2-Phenyl Groups: These groups contribute to the overall binding affinity to the COX active site.
Comparative Analysis of COX Inhibitors
The following table presents the in vitro COX-1 and COX-2 inhibitory activities and the COX-2 selectivity index of representative 3-methyl-2-phenyl-1-substituted-indole derivatives.
| Compound ID | R (N1-substituent) | X (Ring Substituent) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| Indomethacin | - | - | 0.30 | 5.40 | 0.055 |
| 10a | Benzyl | H | 12.50 | 10.50 | 1.19 |
| 10d | Benzyl | 5-SO2Me | 15.20 | 0.95 | 16.00 |
| 10e | 4-Cl-Benzoyl | 5-SO2Me | 11.80 | 0.25 | 47.20 |
Data adapted from Abdel-Aziz, A. A.-M., et al. (2015).[2]
The data demonstrates that the incorporation of a methanesulfonyl group at the 5-position dramatically increases COX-2 selectivity (compare 10a and 10d ). Furthermore, the combination of the 5-SO2Me group with a 4-chlorobenzoyl moiety at the N1 position leads to a highly potent and selective COX-2 inhibitor (10e ).[2]
Experimental Workflow: COX Inhibition Assay
The following diagram illustrates the workflow for determining the COX inhibitory activity of this compound derivatives.
Caption: Workflow for COX inhibition assay.
Protocol: COX Colorimetric Inhibitor Screening Assay
This protocol is based on a colorimetric method that measures the peroxidase activity of COX enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound derivative test compounds
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of heme, enzymes, and arachidonic acid in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound.
-
Initiation: Add arachidonic acid and the colorimetric substrate to start the reaction.
-
Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode for a specified duration.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each compound concentration relative to the control and calculate the IC50 value.
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship of Antimicrobial this compound Derivatives
The antimicrobial SAR of this compound derivatives is diverse, with different structural features contributing to activity against various bacterial species.
Key SAR Observations for Antimicrobial Activity:
-
Substituents on the Indole Ring: The nature and position of substituents on the indole ring significantly influence the antimicrobial spectrum and potency.
-
Side Chain Modifications: Modifications to the side chain at the 3-position can lead to enhanced activity.
-
Hybrid Molecules: Combining the this compound scaffold with other known antimicrobial pharmacophores has been a successful strategy.
Comparative Analysis of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives, which incorporate a modified this compound-related core, against various bacterial strains.
| Compound ID | R Group on Benzamide | S. aureus (ATCC 6538) MIC (µM) | E. coli (ATCC 8739) MIC (µM) | P. aeruginosa (ATCC 9027) MIC (µM) |
| 5a | H | 105.7 | 105.7 | 211.5 |
| 5d | 4-OH | 37.9 | 75.9 | 151.7 |
| 5f | 3-pyridyl | 76.1 | 152.1 | 304.2 |
| 5i | 4-pyridyl | 152.1 | 304.2 | 304.2 |
| Ampicillin | - | 1.4 | 5.7 | >45.8 |
| Streptomycin | - | 2.1 | 4.3 | 8.6 |
Data adapted from P. et al. (2020).[3]
The data indicates that the substitution on the benzamide moiety plays a crucial role in determining the antibacterial potency. The 4-hydroxybenzamide derivative (5d ) exhibited the best activity across the tested strains.[3]
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Caption: Workflow for MIC determination.
Protocol: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the MIC of antimicrobial agents.
Materials:
-
This compound derivative test compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Antiviral Activity: An Emerging Area of Investigation
The exploration of this compound derivatives as antiviral agents is a more nascent field compared to their other biological activities. However, related indole derivatives have shown promise. For instance, 3-methyleneoxindole has been reported to inhibit the replication of several viruses.
Structure-Activity Relationship of Antiviral Indole Derivatives
While specific SAR data for this compound derivatives is limited, studies on related indole compounds provide some initial insights.
Key SAR Observations for Antiviral Activity (General Indoles):
-
Substitution at the 3-position: The nature of the substituent at the 3-position is critical for antiviral activity.
-
Modifications to the Indole Ring: Halogenation or other substitutions on the indole ring can modulate antiviral potency.
Further research is needed to specifically delineate the SAR of this compound derivatives against various viral targets.
Experimental Workflow: Antiviral Plaque Reduction Assay
The following diagram illustrates a typical workflow for evaluating the antiviral activity of chemical compounds.
Caption: Workflow for antiviral plaque reduction assay.
Protocol: Plaque Reduction Assay
This assay is a standard method for quantifying the inhibition of viral replication.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
This compound derivative test compounds
-
Cell culture medium
-
Semi-solid overlay (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound Treatment and Infection: Pre-treat the cell monolayers with serial dilutions of the test compounds for a specified time. Then, infect the cells with a known amount of virus.
-
Virus Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the virus-containing medium and add a semi-solid overlay to restrict the spread of the virus.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting: Fix and stain the cells to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC50).
Synthesis of this compound Derivatives: A General Approach
A common and versatile method for the synthesis of the 3-substituted indolin-2-one core involves the condensation of an appropriate isatin derivative with a suitable active methylene compound.
General Synthetic Protocol for 3-Substituted Indolin-2-ones
Caption: General synthesis of 3-substituted indolin-2-ones.
Step-by-Step Procedure:
-
Reactant Dissolution: Dissolve the substituted isatin and the active methylene compound in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine, to the reaction mixture.
-
Reaction: Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. This guide has provided a comparative overview of the structure-activity relationships of this compound derivatives in the context of anticancer, anti-inflammatory, antimicrobial, and antiviral applications. The presented experimental data and detailed protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The continued exploration and derivatization of the this compound core, guided by the SAR principles outlined herein, hold significant potential for the discovery of new and effective drugs to address unmet medical needs.
References
A Researcher's Guide to Investigating 3-Methylindole Pneumotoxicity: A Comparative Analysis of In Vitro and In Vivo Models
Introduction: The Enigmatic Toxicity of 3-Methylindole
3-Methylindole (3-MI), also known as skatole, is a microbial fermentation product of the amino acid tryptophan in the gastrointestinal tract of mammals.[1][2] While notorious for its contribution to fecal odor, its toxicological profile is of significant interest, particularly its potent and selective pneumotoxicity.[2] In ruminants, abrupt dietary changes can lead to increased ruminal production of 3-MI, causing a severe and often fatal respiratory condition known as Acute Bovine Pulmonary Edema and Emphysema (ABPEE) or "fog fever".[2] Human exposure to 3-MI occurs through the diet, as a component of cigarette smoke, and from environmental sources like livestock facilities.[3] This raises pertinent questions about the potential risk to human lung health.
The toxicity of 3-MI is not intrinsic but is a consequence of its metabolic activation within the lung.[2] Specifically, cytochrome P450 (CYP) monooxygenases, highly expressed in non-ciliated bronchiolar epithelial (Clara) cells and type II alveolar cells, convert 3-MI into a highly reactive electrophilic intermediate, 3-methyleneindolenine (3-MEIN).[4] This intermediate readily forms covalent adducts with cellular macromolecules, leading to oxidative stress, cellular necrosis, and the characteristic lung injury.[2]
Understanding the mechanisms of 3-MI toxicity and assessing potential therapeutic interventions necessitates robust and reliable experimental models. The choice between an in vitro (in glass) and an in vivo (within the living) approach is a critical decision point in the experimental design, with each offering a unique set of advantages and limitations.[5] This guide provides a comprehensive comparison of these model systems for studying 3-MI toxicity, offering field-proven insights to aid researchers in selecting the most appropriate model for their scientific questions.
The Metabolic Activation of 3-Methylindole: The Root of Pneumotoxicity
The cornerstone of 3-MI-induced lung injury is its bioactivation by CYP enzymes. Several CYP isoforms have been implicated, with a notable species- and cell-type-specific expression pattern that dictates susceptibility to 3-MI toxicity. The primary metabolic pathway leading to toxicity is the dehydrogenation of the 3-methyl group to form the reactive 3-MEIN.
Caption: Metabolic activation of 3-Methylindole to its toxic intermediate.
In Vitro Models: A Controlled Environment for Mechanistic Insights
In vitro models offer a reductionist approach, allowing for the investigation of specific cellular and molecular events in a highly controlled environment.[6] These systems are invaluable for dissecting the direct effects of 3-MI on lung cells, identifying the enzymes involved in its metabolism, and for higher-throughput screening of potential inhibitors.
Immortalized Lung Epithelial Cell Lines (e.g., BEAS-2B)
Human bronchial epithelial cell lines, such as BEAS-2B, are a workhorse for in vitro toxicology.[7] Their indefinite proliferation provides a consistent and cost-effective source of cells.[8][9] However, a key limitation is that they often exhibit low endogenous CYP activity.[8][9] To overcome this, researchers have developed BEAS-2B cell lines engineered to overexpress specific human CYP enzymes, such as CYP2F1, making them susceptible to 3-MI-induced cytotoxicity.[7][10]
-
High Throughput: Amenable to multi-well plate formats for screening numerous compounds or concentrations.[8]
-
Cost-Effective: Relatively inexpensive to culture and maintain compared to primary cells or animal models.[8]
-
Mechanistic Clarity: Allows for the study of specific molecular pathways in a simplified system.
-
Genetic Manipulation: Easily transfected to express specific genes, such as different CYP isoforms.[7]
-
Altered Biology: Immortalization can alter cellular phenotypes and functions compared to primary cells.[8][9]
-
Lack of Complexity: Monocultures lack the intricate cell-cell and cell-matrix interactions of native lung tissue.[11]
-
Low Endogenous Metabolism: Wild-type cell lines may not adequately model metabolic activation without genetic modification.[7]
Caption: A typical workflow for an in vitro 3-MI cytotoxicity study.
Precision-Cut Lung Slices (PCLS)
PCLS are a sophisticated ex vivo model that bridges the gap between cell culture and whole-animal studies.[12] These thin slices of lung tissue, typically 150-400 µm thick, are prepared from human or animal lungs and maintain the native three-dimensional architecture, cellular diversity, and metabolic competency of the lung for several days in culture.[13][14][15] This makes them an excellent model for studying the metabolism and toxicity of compounds like 3-MI in a physiologically relevant context.[16]
-
Physiological Relevance: Preserves the complex multicellular architecture and functionality of the lung.[13]
-
Metabolic Competence: Retains endogenous CYP and other metabolic enzyme activity.[16]
-
Reduced Animal Use: Multiple slices can be generated from a single animal, aligning with the 3Rs (Replacement, Reduction, and Refinement) of animal research.[14]
-
Human Tissue Availability: Can be prepared from human donor lungs, providing direct translational relevance.[13]
-
Limited Viability: Slices can only be maintained in culture for a limited time (typically up to 5 days, though longer is possible).[17]
-
Variability: Potential for slice-to-slice variability in terms of cell content and thickness.[16]
-
Technical Demands: Requires specialized equipment (vibratome) and technical expertise for preparation.[14][15]
In Vivo Models: Understanding Systemic and Organ-Level Effects
In vivo models are indispensable for understanding the complex interplay of absorption, distribution, metabolism, and excretion (ADME) of a toxicant, as well as the integrated physiological response of the whole organism.[5] For 3-MI, rodent models, particularly mice, have been instrumental in characterizing the pathological changes in the lung and for testing the efficacy of potential protective agents.[18][19]
Mouse Model of 3-Methylindole-Induced Lung Injury
Mice are a well-established model for 3-MI pneumotoxicity, developing lesions that recapitulate key features of the disease in ruminants, such as damage to Clara cells and Type I alveolar epithelial cells.[18][19] Typically, 3-MI is administered via intraperitoneal (i.p.) injection, leading to rapid distribution to the lungs and subsequent metabolic activation.
-
Whole-System Response: Provides insights into the integrated physiological and pathological response to 3-MI.[5]
-
Clinical Relevance: The observed lung pathology shares similarities with the naturally occurring disease in livestock.[18]
-
Pharmacokinetic Data: Allows for the study of the ADME of 3-MI and its metabolites.
-
Established Endpoints: A wide range of well-characterized endpoints for assessing lung injury are available (e.g., histology, BAL fluid analysis).[20][21]
-
Ethical Considerations: Involves the use of live animals, necessitating strict adherence to animal welfare guidelines.[1][22]
-
Cost and Time: More expensive and time-consuming than in vitro studies.[5]
-
Species Differences: While a good model, inter-species differences in metabolism and sensitivity may exist, impacting direct extrapolation to humans.
Caption: A typical workflow for an in vivo study of 3-MI-induced lung injury.
Data Presentation: A Comparative Overview
The following tables summarize key parameters and findings from representative in vitro and in vivo studies on 3-MI toxicity.
Table 1: Comparison of In Vitro and In Vivo Models for 3-MI Toxicity Studies
| Feature | In Vitro (BEAS-2B Cells) | In Vitro (PCLS) | In Vivo (Mouse Model) |
| Model System | Immortalized human bronchial epithelial cell line | Ex vivo lung tissue slices (human or animal) | Whole living organism (e.g., CD-1 mice) |
| Physiological Complexity | Low (monoculture) | High (3D tissue architecture) | Very High (whole organism) |
| Metabolic Competence | Low (requires CYP overexpression)[7] | High (endogenous enzymes)[16] | High (integrated organ systems) |
| Throughput | High | Medium | Low |
| Cost | Low | Medium | High |
| Ethical Considerations | Minimal | Reduced animal use (3Rs)[14] | Significant (requires animal protocols)[22] |
| Translational Relevance | Mechanistic insights, screening | High for metabolism and local toxicity | High for systemic effects and pathology |
Table 2: Representative Experimental Data
| Model | Endpoint | 3-MI Concentration/Dose | Key Finding | Reference |
| BEAS-2B (CYP2F1) | Cytotoxicity (LDH release) | 100 µM | Significant increase in cell death after 48h | [7] |
| BEAS-2B (WT) | Apoptosis (DNA fragmentation) | 10 µM | Induction of apoptosis | [10] |
| Mouse (CD-1) | Lung Histopathology | 200-400 mg/kg (i.p.) | Necrosis of Clara cells and Type I alveolar cells | [18][19] |
| Rat (Sprague-Dawley) | Lung Histopathology | 250 mg/kg (i.p.) | Clara cell injury, Type I cell necrosis, septal fibrosis | [23] |
Experimental Protocols: Self-Validating Methodologies
Protocol 1: In Vitro Cytotoxicity Assessment using LDH Assay
This protocol describes the measurement of Lactate Dehydrogenase (LDH) release, a marker of cell membrane damage, in BEAS-2B cells exposed to 3-MI.
-
Cell Seeding: Seed BEAS-2B cells (e.g., CYP2F1-expressing) in a 96-well plate at a density of 1.5 x 104 cells/well and incubate for 24 hours at 37°C, 5% CO2.[24]
-
Treatment: Prepare serial dilutions of 3-MI in culture medium. Remove the old medium from the cells and add 100 µL of the 3-MI solutions or vehicle control to triplicate wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours).[7]
-
Controls: Include wells for:
-
Untreated Control: Spontaneous LDH release.
-
Maximum LDH Release: Add lysis buffer (e.g., Triton X-100) to control wells 45 minutes before the end of the incubation.
-
Vehicle Control: Cells treated with the solvent used to dissolve 3-MI.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Assay, Promega). Add 50 µL of the reaction mixture to each well containing supernatant.[5]
-
Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (Max Release Abs - Untreated Control Abs)] x 100
Protocol 2: In Vivo Assessment of Lung Injury in Mice
This protocol outlines the induction of lung injury in mice with 3-MI and subsequent analysis via bronchoalveolar lavage (BAL).
-
Animal Acclimatization: House male CD-1 mice (e.g., 6-8 weeks old) in standard conditions for at least 5 days prior to the experiment.[19] Provide food and water ad libitum.
-
Dosing: Prepare 3-MI in a suitable vehicle (e.g., corn oil). Administer a single intraperitoneal (i.p.) injection at a dose known to induce lung injury (e.g., 300 mg/kg).[18] Administer vehicle only to the control group.
-
Monitoring: Observe animals for clinical signs of toxicity, such as labored breathing, at regular intervals.[25]
-
Euthanasia and Tracheal Cannulation: At a predetermined time point (e.g., 48 hours post-injection), euthanize the mouse via an approved method (e.g., pentobarbital overdose). Expose the trachea through a midline incision in the neck.[20]
-
Bronchoalveolar Lavage (BAL):
-
BAL Fluid Processing:
-
Centrifuge the BAL fluid at 400 x g for 7 minutes at 4°C.[20]
-
Collect the supernatant for biochemical analysis (e.g., total protein, inflammatory cytokines).
-
Resuspend the cell pellet in PBS. Perform a total cell count using a hemocytometer.
-
Prepare cytospin slides for differential cell counting (macrophages, neutrophils, lymphocytes).[27]
-
-
Lung Tissue Collection: Following BAL, perfuse the pulmonary circulation with PBS and collect the lungs for histopathological analysis (fixation in 10% neutral buffered formalin).[4]
Conclusion: An Integrated Approach for Comprehensive Understanding
The choice between in vitro and in vivo models for studying 3-MI toxicity is not a matter of one being definitively superior to the other; rather, they are complementary tools that, when used in conjunction, provide a powerful, multi-faceted approach to toxicological investigation.[5]
-
In vitro models , particularly CYP-expressing cell lines and PCLS, are unparalleled for high-throughput screening, dissecting molecular mechanisms, and understanding the specifics of metabolic activation at the cellular level. They are essential for initial hazard identification and for reducing reliance on animal testing.
-
In vivo models remain the gold standard for evaluating the integrated response of a whole organism, providing crucial data on organ-specific pathology, systemic toxicity, and the complex interplay of ADME. They are indispensable for risk assessment and for validating findings from in vitro studies.
A judicious and integrated experimental design, leveraging the strengths of both systems, will ultimately provide the most comprehensive and translationally relevant understanding of 3-Methylindole pneumotoxicity. This approach allows researchers to build a robust body of evidence, from the molecular trigger to the organismal response, advancing our ability to assess the risks posed by this enigmatic compound and to develop strategies for mitigating its harmful effects.
References
- 1. mdpi.com [mdpi.com]
- 2. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pathology and glutathione status in 3-methylindole-treated rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 7. academic.oup.com [academic.oup.com]
- 8. laboratorynotes.com [laboratorynotes.com]
- 9. Immortalised cell line - Wikipedia [en.wikipedia.org]
- 10. 3-methylindole-induced toxicity to human bronchial epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human-Derived Precision-Cut Lung Slices (hPCLS): Agarose Filling, Coring and Slicing Protocol [protocols.io]
- 14. precisionary.com [precisionary.com]
- 15. precisionary.com [precisionary.com]
- 16. researchgate.net [researchgate.net]
- 17. An optimized protocol for generating fibrotic murine precision-cut lung slices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pulmonary lesions induced by 3-methylindole in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pulmonary lesions induced by 3-methylindole in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 21. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal Welfare Considerations When Conducting OECD Test Guideline Inhalation and Toxicokinetic Studies for Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pico.polito.it [pico.polito.it]
- 24. cehsweb.health.umt.edu [cehsweb.health.umt.edu]
- 25. researchgate.net [researchgate.net]
- 26. Bronchoalveolar Lavage and Lung Tissue Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methylindoline
Introduction: The Analytical Imperative for 3-Methylindoline
This compound, commonly known as skatole, is a mildly toxic white crystalline organic compound belonging to the indole family. It occurs naturally in feces and has a strong fecal odor.[1] In low concentrations, however, it possesses a floral scent and is used as a fragrance in perfumes and a flavorant in food.[1] Beyond its olfactory properties, this compound is a significant compound in animal science, particularly in the context of "boar taint," an unpleasant odor or taste in pork from non-castrated male pigs, where skatole is one of the primary contributing molecules.[2] Its presence is also monitored in environmental samples and is a biomarker for certain metabolic processes.[3]
The accurate and precise quantification of this compound is therefore critical across various fields, from food quality control and environmental monitoring to biomedical research. The choice of analytical methodology is paramount and depends on factors such as the sample matrix, required sensitivity, desired throughput, and available instrumentation. This guide provides a comprehensive cross-validation of the most prevalent analytical techniques for this compound determination, offering researchers, scientists, and drug development professionals a detailed comparison to inform their methodological choices. We will delve into the principles, performance characteristics, and practical considerations of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and established protocols.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, particularly in complex biological matrices. The separation is typically achieved using a reversed-phase column where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.
The principle of reversed-phase HPLC relies on the differential partitioning of this compound between the nonpolar stationary phase and the polar mobile phase. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention time of this compound can be precisely controlled, allowing for its separation from other matrix components.[4][5]
Detection is most commonly performed using fluorescence or ultraviolet (UV) detectors. Fluorescence detection offers excellent sensitivity and selectivity, as this compound is a naturally fluorescent molecule.[5][6] UV detection is a more universal detection method and can also be effectively employed.
Advantages of HPLC:
-
Robustness and Reliability: HPLC methods are well-established and known for their reproducibility.
-
High Throughput: With modern autosamplers, a large number of samples can be analyzed in a single run.
-
Versatility: The method can be adapted for various sample matrices, including feces, adipose tissue, and urine.[5][6][7]
Limitations of HPLC:
-
Matrix Effects: Complex matrices can sometimes interfere with the analysis, requiring thorough sample preparation.
-
Lower Resolution than GC: In some complex samples, co-elution of interfering compounds can be a challenge.
Experimental Workflow for HPLC Analysis of this compound
Caption: HPLC workflow for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity and Specificity
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, offering exceptional sensitivity and specificity.[8] This method is particularly well-suited for the analysis of volatile and semi-volatile compounds like skatole.
In GC, the sample is first vaporized and then separated based on the compound's boiling point and interaction with the stationary phase within a capillary column.[9] The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This high degree of specificity makes GC-MS an excellent confirmatory technique.
Advantages of GC-MS:
-
High Sensitivity and Specificity: The combination of chromatographic separation and mass spectrometric detection provides unparalleled analytical performance.
-
Excellent Resolution: Capillary GC columns offer very high separation efficiency.
-
Structural Information: The mass spectrum can be used to confirm the identity of the analyte.
Limitations of GC-MS:
-
Derivatization May Be Required: For less volatile compounds, a chemical derivatization step may be necessary to improve their chromatographic behavior.
-
Matrix Complexity: Complex matrices can still pose a challenge, although the selectivity of MS detection helps to mitigate this.
-
Higher Instrument Cost and Complexity: GC-MS systems are generally more expensive and require more expertise to operate and maintain than HPLC systems.
Experimental Workflow for GC-MS Analysis of this compound
Caption: GC-MS workflow for this compound analysis.
Comparative Performance of Analytical Methods
The choice between HPLC and GC-MS for this compound analysis will ultimately depend on the specific requirements of the study. The following table summarizes the key performance characteristics of each method based on published data.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection. |
| Detector | Fluorescence, UV | Mass Spectrometer |
| Limit of Detection (LOD) | 2.5 ng per injection (feces)[7], 4 ng/g (adipose tissue)[5], 1.53 ng/g (liquid fat)[10] | 20 µg/kg (feces/intestinal contents)[9] |
| Limit of Quantification (LOQ) | 18.7 ng/g (liquid fat)[10] | Not explicitly stated in all reviewed sources, but generally in the low ng/g range. |
| Linearity | Good linearity is consistently reported, often with r² > 0.99.[11] | Excellent linearity is a hallmark of the technique. |
| Accuracy (Recovery) | 95% (feces)[7], 98.9% (adipose tissue)[5], 99.72% (liquid fat)[10] | Close to 100% reported for fecal samples.[9] |
| Precision (%RSD) | Intra-assay: 7.0% (feces)[7], 4.2% (adipose tissue)[5]; Inter-assay: 11.8% (feces)[7], 6.6% (adipose tissue)[5] | 3.0% for this compound in fecal samples.[9] |
| Sample Matrix | Feces[7], Adipose Tissue[5], Urine[6], Bacterial Cultures[12] | Feces[9], Intestinal Contents[9], Rumen Fluid[13], Adipose Tissue[14] |
| Throughput | High; amenable to automation. | Moderate to high, depending on sample preparation. |
Detailed Experimental Protocols
Protocol 1: HPLC-Fluorescence Method for this compound in Adipose Tissue
This protocol is adapted from the method described by Dehnhard et al. (1993).[5]
-
Sample Preparation:
-
Melt a sample of adipose tissue in a microwave oven.
-
Dissolve 100 µL of the liquid fat in 1 mL of n-hexane.
-
Extract the this compound by adding 1 mL of an acetonitrile-water mixture (75:25, v/v) and vortexing thoroughly.
-
Centrifuge to separate the layers and collect the lower acetonitrile-water layer.
-
Filter the extract through a 0.22 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Acetic acid and isopropanol (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Detection: Fluorescence detector with excitation at 280 nm and emission at 360 nm.[6]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Protocol 2: GC-MS Method for this compound in Feces
This protocol is based on the method described by Jensen et al. (1994).[9]
-
Sample Preparation:
-
Homogenize a known weight of the fecal sample.
-
Perform a solvent extraction with chloroform.
-
Centrifuge the sample and collect the chloroform supernatant.
-
The extract can be directly injected or concentrated under a stream of nitrogen if necessary.
-
-
GC-MS Conditions:
-
Column: Fused-silica capillary column (e.g., BP20).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C) and ramp to a final temperature (e.g., 300°C) at a rate of 10°C/min.[15]
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) of the characteristic ions of this compound (e.g., m/z 130, 131).[15]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound.
-
Quantify the this compound in the samples by comparing the peak areas of the selected ions to the calibration curve.
-
Conclusion: Selecting the Optimal Method
The cross-validation of analytical methods for this compound reveals that both HPLC and GC-MS are robust and reliable techniques, each with its own set of advantages.
-
HPLC with fluorescence detection is a highly suitable method for routine analysis, offering a good balance of sensitivity, throughput, and cost-effectiveness. It is particularly well-suited for quality control applications where a large number of samples need to be analyzed efficiently.
-
GC-MS stands out for its superior sensitivity and specificity, making it the method of choice for confirmatory analysis, research applications requiring very low detection limits, and the analysis of highly complex matrices where interferences are a significant concern.
The ultimate decision on which method to employ should be guided by a thorough consideration of the analytical objectives, the nature of the sample matrix, and the available resources. For any chosen method, proper validation according to established guidelines, such as those from the International Council for Harmonisation (ICH), is essential to ensure the generation of accurate and reliable data.[16][17]
References
- 1. hmdb.ca [hmdb.ca]
- 2. JAST (Journal of Animal Science and Technology) [ejast.org]
- 3. Frontiers | Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria [frontiersin.org]
- 4. 3-Methylindole | SIELC Technologies [sielc.com]
- 5. High-performance liquid chromatographic method for the determination of 3-methylindole (skatole) and indole in adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekakit.com [eurekakit.com]
- 7. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced HPLC Method for Boar Taint Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches [mdpi.com]
- 13. Determination of indole and 3-methylindole in plasma and rumen fluid from cattle with fog fever or after L-tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. omicsonline.org [omicsonline.org]
- 17. benchchem.com [benchchem.com]
Comparative Analysis of 3-Methylindoline's Effect on Different Cell Lines: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the effects of 3-Methylindoline (also known as skatole) on various cell lines. As researchers and drug development professionals, understanding the cell-type-specific responses to xenobiotics is paramount for accurate toxicological assessment and the development of targeted therapeutics. This document synthesizes findings from multiple studies to offer a detailed perspective on the cytotoxicity, metabolic activation, and apoptotic pathways induced by this compound.
Introduction to this compound (Skatole)
This compound (3-MI) is a heterocyclic aromatic organic compound that arises from the metabolic breakdown of the amino acid tryptophan in the digestive tracts of mammals.[1][2] It is notoriously known for its strong fecal odor at high concentrations, but paradoxically, it has a floral scent at low concentrations and is used in the perfume industry.[1] Beyond its olfactory properties, 3-MI is a significant compound of interest for toxicological studies due to its presence in cigarette smoke and its established role as a potent pneumotoxicant in several animal species.[2][3] The species- and cell-specific toxicity of 3-MI makes it a valuable model compound for investigating chemically induced lung injury.[4]
The Lynchpin of Toxicity: Metabolic Bioactivation by Cytochrome P450
The toxicity of this compound is not inherent to the parent molecule itself but is a consequence of its metabolic activation into a highly reactive electrophilic intermediate. This bioactivation is primarily catalyzed by cytochrome P450 (CYP) monooxygenases, a superfamily of enzymes crucial for xenobiotic metabolism.[3][4][5] The principal toxic metabolite is 3-methyleneindolenine (3-MEIN), formed through the dehydrogenation of the 3-methyl group of 3-MI.[5] 3-MEIN is a potent electrophile that can readily form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, DNA damage, and ultimately, cell death.[2][3]
The specific CYP isoforms involved in this bioactivation are a critical determinant of cell and tissue susceptibility to 3-MI. Several human CYP enzymes, including CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2A13, CYP2E1, and CYP2F1, have been shown to metabolize 3-MI.[2][3] However, the efficiency and the metabolic pathway (dehydrogenation vs. oxygenation) vary significantly among these isoforms.[6] Notably, CYP2F1, which is preferentially expressed in the lungs, is highly efficient at catalyzing the dehydrogenation of 3-MI to the toxic 3-MEIN, explaining the compound's characteristic pneumotoxicity.[2][3][7]
Caption: Metabolic activation pathway of this compound.
A Comparative Look: this compound's Effects Across Diverse Cell Lines
The cellular response to 3-MI is highly heterogeneous and is largely dictated by the cell line's metabolic competency, specifically its profile of CYP450 enzyme expression.
Human Bronchial Epithelial Cells: The Primary Target
Given 3-MI's role as a pneumotoxicant, human bronchial epithelial cells have been a major focus of research. Studies on both the immortalized BEAS-2B cell line and primary normal human bronchial epithelial (NHBE) cells have provided significant insights.
-
Cytotoxicity and Apoptosis: In BEAS-2B cells, 3-MI induces a dose-dependent increase in cytotoxicity, as measured by lactate dehydrogenase (LDH) leakage.[7][8] More importantly, at low concentrations (as low as 10 µM), 3-MI induces apoptosis, evidenced by DNA fragmentation and Annexin-V staining.[7][8][9][10] This apoptotic response is dependent on P450-mediated bioactivation, as it can be inhibited by the P450 inhibitor 1-aminobenzotriazole (ABT).[7][8][9][10]
-
The Role of Specific CYP Isoforms: The susceptibility of bronchial epithelial cells is dramatically enhanced by the expression of specific CYP isoforms. BEAS-2B cells transfected to overexpress CYP2F1 or CYP3A4 show significantly increased susceptibility to 3-MI-mediated cytotoxicity compared to control cells.[7][8] Cells overexpressing CYP2F1 also exhibit a more pronounced apoptotic response.[7][8][9]
-
DNA Damage: In NHBE cells, 3-MI is a potent inducer of DNA damage, primarily single-strand breaks, at concentrations that do not immediately trigger apoptosis.[2][11] This suggests a window of exposure where 3-MI can be mutagenic without causing cell death, highlighting its potential as a pulmonary carcinogen.[11][12] The DNA damage is also dependent on cytochrome P450 activity.[2]
| Cell Line | Key Findings | References |
| BEAS-2B | Dose-dependent cytotoxicity and apoptosis induced by 3-MI. | [7][8][9] |
| BEAS-2B (CYP2F1 transfected) | Increased susceptibility to cytotoxicity and apoptosis. | [7][8][9] |
| BEAS-2B (CYP3A4 transfected) | Increased susceptibility to cytotoxicity. | [7][8] |
| NHBE | Potent induction of DNA damage (single-strand breaks) at sub-apoptotic concentrations. | [2][11][12] |
Other Lung-Derived Cells
Studies in animal models have allowed for the investigation of more specific lung cell types.
-
Rabbit Clara Cells and Type II Alveolar Cells: Isolated rabbit Clara cells are highly sensitive to 3-MI, showing dose-dependent cytotoxicity at lower concentrations (0.25-0.5 mM) compared to Type II alveolar cells and alveolar macrophages (requiring 1 mM).[13] This heightened sensitivity is attributed to higher rates of bioactivation by cytochrome P450 monooxygenases in Clara cells.[13]
-
Rabbit Alveolar Macrophages: While less sensitive than Clara cells, alveolar macrophages do exhibit 3-MI-induced cytotoxicity at higher concentrations, and this is also dependent on CYP450 activity.[13] Interestingly, the inhibition of covalent binding by a P450 inhibitor was less pronounced in macrophages compared to Clara cells, suggesting potential differences in the specific metabolic pathways or enzymes involved.[14]
Hepatic Cell Lines
The liver is the primary organ for xenobiotic metabolism, and while 3-MI is known for its pneumotoxicity, its effects on liver cells are also of interest.
-
Human Liver Microsomes and HepG2 Cells: Human liver microsomes have a much higher rate of 3-MI metabolism compared to lung microsomes.[15] In the human hepatoma cell line HepG2, 3-MI has been shown to activate the aryl hydrocarbon receptor (AhR) and induce the expression of AhR-regulated genes, including CYP1A1, CYP1A2, and CYP1B1.[16] This suggests that 3-MI can modulate its own metabolism in liver cells.
Splenic Cells
This compound has also been shown to target the spleen.
-
Rat and Mouse Splenic Cells: In vivo studies have demonstrated that 3-MI can cause a dose-dependent decrease in splenic weight and the number of nucleated spleen cells in rats.[17] In vitro exposure of rat or mouse splenic cells to 3-MI also resulted in toxicity.[17] However, unlike in lung cells, inhibitors of cytochrome P450 or prostaglandin synthase failed to protect against 3-MI-induced toxicity in cultured splenic cells, suggesting that mechanisms not requiring bioactivation may also contribute to its splenotoxicity.[17]
Key Experimental Protocols
Reproducible and well-validated experimental protocols are the bedrock of comparative toxicology. Below are methodologies for key assays used to assess the effects of this compound.
Cell Viability Assay (LDH Release)
-
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes into the surrounding culture medium. It is a common measure of cytotoxicity.
-
Protocol:
-
Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and relevant controls, such as vehicle and a positive control for maximal LDH release) for the desired time period (e.g., 24-48 hours).
-
After incubation, carefully collect a sample of the culture supernatant from each well.
-
Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves the enzymatic conversion of a tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
-
Causality: The choice of the LDH assay is based on its ability to provide a quantitative measure of plasma membrane integrity, a key indicator of necrotic or late apoptotic cell death.
Apoptosis Assay (Annexin-V Staining and Flow Cytometry)
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) residues are translocated from the inner to the outer leaflet of the plasma membrane. Annexin-V is a protein with a high affinity for PS and, when conjugated to a fluorophore, can be used to identify apoptotic cells via flow cytometry. Propidium iodide (PI) is often co-stained to differentiate early apoptotic (Annexin-V positive, PI negative) from late apoptotic/necrotic cells (Annexin-V positive, PI positive).
-
Protocol:
-
Culture and treat cells with this compound as described above.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin-V binding buffer.
-
Add fluorophore-conjugated Annexin-V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry, exciting the fluorophores at the appropriate wavelengths and measuring the emitted fluorescence.
-
-
Causality: This method is chosen for its ability to distinguish between different stages of cell death and provide quantitative data on the apoptotic population.
References
- 1. Skatole - Wikipedia [en.wikipedia.org]
- 2. 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-methylindole-induced toxicity to human bronchial epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. 3-Methylindole is Mutagenic and a Possible Pulmonary Carcinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioactivation of 3-methylindole by isolated rabbit lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism of 3-methylindole in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-Methylindole-induced splenotoxicity: biochemical mechanisms of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Synthetic Routes of 3-Methylindoline: A Comparative Analysis
Abstract
3-Methylindoline is a privileged heterocyclic scaffold found in a variety of biologically active compounds and is a crucial intermediate in pharmaceutical and materials science. The efficient synthesis of this molecule is of paramount importance to researchers in drug development and organic synthesis. This guide provides an in-depth comparative analysis of the most effective and commonly employed synthetic routes to this compound. We will delve into the mechanistic underpinnings, operational details, and relative efficiencies of two primary strategies: the classic Fischer Indole Synthesis followed by reduction, and modern direct cyclization methods such as reductive amination. By presenting side-by-side comparisons of yield, scalability, and experimental complexity, supported by detailed protocols and quantitative data, this document serves as a comprehensive resource for scientists to select the optimal synthetic route for their specific research and development needs.
Route 1: Two-Step Synthesis via Fischer Indole Reaction and Subsequent Reduction
This is arguably the most traditional and well-documented approach. It bifurcates the synthetic challenge into two distinct stages: first, the construction of the indole core to form 3-methylindole (commonly known as skatole), followed by the selective reduction of the C2-C3 double bond to yield the target indoline.
1.1. Principle and Mechanistic Insight
The first step, the Fischer Indole Synthesis, is a classic acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone—in this case, propionaldehyde (propanal).[1] The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A critical[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia, ultimately leads to the aromatic indole ring.[1]
The choice of acid catalyst is critical; Brønsted acids like H₂SO₄ and polyphosphoric acid are common, as are Lewis acids such as ZnCl₂.[1][3] The conditions can be harsh, often requiring high temperatures, which can be a limitation for sensitive substrates.[4]
View DOT Code for Fischer Indole Synthesis Mechanism
The second step involves the reduction of 3-methylindole. Catalytic hydrogenation is the most common method, employing catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C).[5][6] This transformation is challenging due to the high resonance stability of the indole nucleus.[5] Furthermore, the indoline product, a secondary amine, can poison the catalyst, and over-reduction to octahydroindole is a common side reaction.[5] To overcome this, the reaction is often performed under acidic conditions, which protonates the indole at the C3 position, disrupting aromaticity and facilitating hydrogenation.[5]
1.2. Experimental Protocols
Step A: Continuous-Flow Fischer Synthesis of 3-Methylindole
This modern adaptation of the Fischer synthesis utilizes flow chemistry to improve yield and reduce reaction time.[3][7]
-
Prepare a phenylhydrazine solution and a propionaldehyde solution in a suitable solvent (e.g., toluene).
-
Using separate metering pumps, introduce the two solutions into a T-mixer and then into a first microreactor module (e.g., Corning G1). Set the residence time to 3-20 minutes at a temperature of 25-75 °C to form the phenylhydrazone intermediate.[8]
-
Prepare a solution of zinc chloride (ZnCl₂) in an ionic liquid such as 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]).[3]
-
Pump the ZnCl₂ solution and the effluent from the first reactor into a second T-mixer, then into a second microreactor module preheated to 150-200 °C.[3][8]
-
Set the residence time in the second reactor to 4-10 minutes to effect the cyclization.[3][8]
-
The effluent is passed through a cooling pipe and collected. The product is extracted with toluene, and the ionic liquid can be recovered and reused.[3][7] This method has reported yields as high as 95.3% with 96.0% purity.[7]
Step B: Heterogeneous Catalytic Hydrogenation of 3-Methylindole
This protocol is adapted from green chemistry principles for the hydrogenation of unprotected indoles.[5]
-
To a pressure vessel, add 3-methylindole (1.0 mmol), 5 mol% Pt/C (10% wt), and p-toluenesulfonic acid (p-TSA, 1.2 mmol).
-
Add deionized water (5 mL) as the solvent.
-
Seal the vessel, purge with hydrogen gas, and then pressurize to a moderate pressure (e.g., 5 bar).
-
Stir the reaction vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully release the hydrogen pressure.
-
Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst.
-
Neutralize the filtrate with a saturated solution of NaHCO₃ and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
1.3. Discussion
The primary advantage of this route is its reliance on well-understood, classical reactions with readily available and inexpensive starting materials.[3] The development of flow-based Fischer synthesis has significantly mitigated the traditional drawbacks of long reaction times and competing side reactions.[3][8] However, it remains a two-step process, which impacts overall efficiency and atom economy. The hydrogenation step, while effective, requires careful control to prevent over-reduction and catalyst poisoning, and handling hydrogen gas under pressure poses safety considerations.
Route 2: Direct Synthesis via Reductive Amination
Direct synthesis approaches aim to construct the this compound core in a more convergent manner, often in a single pot. Among these, intramolecular reductive amination and related cyclization strategies are highly promising.
2.1. Principle and Mechanistic Insight
This strategy typically involves the synthesis of a linear precursor containing an amine and a latent carbonyl or related functional group, which can then cyclize and be reduced in one pot. A particularly elegant approach is the enzymatic Dynamic Kinetic Resolution (DKR)-Reductive Amination. This method can start from a prochiral ketone and an amine, using an imine reductase (IRED) enzyme to form the C-N bond and set the stereochemistry at the C3 position simultaneously.[9] While a direct enzymatic route to this compound from simple precursors is still an area of active research, the principles can be applied in chemical synthesis.
A more common chemical approach involves the cyclization of an ortho-substituted aniline derivative. For instance, a palladium-catalyzed cyclization of N-allylamines with ortho-dihaloarenes has been developed to synthesize N-substituted 3-methylindoles, which can then be reduced.[10] A more direct route to the indoline ring could involve the intramolecular reductive amination of a suitable amino-ketone precursor.
View DOT Code for General Reductive Amination Workflow
2.2. Experimental Protocol: Intramolecular Reductive Amination (Illustrative)
This protocol is a conceptual illustration of a direct chemical synthesis.
-
Synthesize the precursor, 1-(2-aminophenyl)propan-2-one. This can be achieved through various methods, such as the Japp-Klingemann reaction followed by reduction.
-
In a round-bottom flask, dissolve 1-(2-aminophenyl)propan-2-one (1.0 mmol) in methanol (10 mL).
-
Add a catalytic amount of an acid, such as acetic acid (0.1 mmol), to facilitate imine formation.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 mmol), in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding 1 M HCl.
-
Make the solution basic with 2 M NaOH and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield this compound.
2.3. Discussion
The primary appeal of reductive amination and related direct cyclization routes is their convergency and potential for higher atom economy compared to the two-step Fischer indole pathway. These methods can offer better control over substitution patterns and, particularly with enzymatic approaches, provide excellent stereocontrol.[9] However, the synthesis of the required linear precursors can often be multi-step and challenging in itself, potentially offsetting the benefits of the one-pot cyclization. The scalability of these routes can also be a concern, and they may require more specialized or expensive catalysts and reagents.
Comparative Analysis
To provide a clear, objective comparison, the key performance indicators for each route are summarized below. The data represents typical outcomes reported in the literature and may vary based on specific reaction conditions and scale.
| Parameter | Route 1: Fischer Indole + Reduction | Route 2: Direct Reductive Amination |
| Overall Yield | 70-90% (High-yielding flow synthesis for step 1) | 50-80% (Highly dependent on precursor synthesis) |
| Purity | Generally high (>95%) after purification steps[7] | Variable, often requires chromatographic purification |
| Number of Steps | 2 (synthesis + reduction) | 1 (cyclization), but precursor synthesis adds steps |
| Reaction Time | 4-10 min (flow synthesis) + 12-24 h (reduction) | 12-24 h (one-pot), excluding precursor synthesis |
| Key Reagents | Phenylhydrazine, Propanal, ZnCl₂, H₂, Pt/C | Substituted aniline precursor, NaBH₃CN/H₂, various catalysts |
| Scalability | Excellent, especially with flow chemistry | Moderate, can be limited by precursor availability |
| Safety/Green Profile | Use of H₂ gas, high temps, potential for toxic hydrazines | Use of toxic cyanoborohydride; enzymatic routes are greener |
| Stereocontrol | Not applicable (achiral product) | Possible with chiral catalysts or enzymes[9] |
Conclusion and Recommendations
The choice between these synthetic routes is ultimately dictated by the specific goals of the research.
The Fischer Indole Synthesis followed by Reduction stands out as a robust, scalable, and cost-effective method, particularly for large-scale production where stereochemistry is not a concern. The advent of continuous-flow technology has modernized this classic reaction, making it highly efficient and high-yielding.[3][7] It is the recommended route for producing large quantities of racemic this compound.
Direct Reductive Amination and related cyclization strategies offer a more elegant and convergent pathway. This route becomes particularly advantageous when specific substitution patterns are required on the benzene ring, or when the synthesis of chiral 3-substituted indolines is the goal, for which enzymatic methods are exceptionally well-suited.[9] While potentially having a lower overall yield from basic starting materials due to complex precursor synthesis, its one-pot nature is ideal for library synthesis and exploring structure-activity relationships on a smaller, laboratory scale.
Researchers and process chemists must weigh the trade-offs between the established reliability and scalability of the two-step approach against the convergency and potential for stereocontrol offered by direct cyclization methods.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 3. akjournals.com [akjournals.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 7. akjournals.com [akjournals.com]
- 8. Method for synthesizing 3-methylindole through continuous flow reaction - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. General Path to 3-Methylindoles - ChemistryViews [chemistryviews.org]
A Comparative Guide to Validating 3-Methylindoline's Mechanism of Action in Lung Injury
For researchers, scientists, and drug development professionals, understanding the precise mechanism of a pneumotoxicant like 3-Methylindoline (3-MI) is paramount for developing targeted therapeutics and assessing human health risks. 3-MI, a metabolite of tryptophan found in sources ranging from the digestive tracts of ruminants to cigarette smoke, is a potent and selective lung toxicant.[1][2] Its toxicity is not inherent to the parent molecule but arises from its metabolic transformation within the lung into highly reactive intermediates.[3][4]
This guide provides an in-depth, comparative analysis of the experimental methodologies used to validate the multi-step mechanism of 3-MI-induced lung injury. We will move beyond simple protocol listings to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to investigation.
The Core Mechanism: A Cascade of Bioactivation and Cellular Damage
The central hypothesis for 3-MI pneumotoxicity involves a three-stage process: (1) Metabolic activation by lung-specific enzymes, (2) Formation of covalent adducts with cellular macromolecules, and (3) Induction of oxidative stress, apoptosis, and inflammation, culminating in cellular necrosis and tissue damage.[3]
Stage 1: Metabolic Activation by Cytochrome P450
The lung-specific toxicity of 3-MI is primarily attributed to its bioactivation by Cytochrome P450 (CYP) monooxygenases that are preferentially expressed in the respiratory tract.[1][5] While many CYPs exist, human lung enzymes such as CYP2F1, CYP2A13, and CYP1A1 are particularly efficient at metabolizing 3-MI.[1][6][7]
The principal bioactivation pathway is the dehydrogenation of 3-MI to form a highly electrophilic and reactive intermediate, 3-methyleneindolenine (3-MEIN).[1] This intermediate is the primary driver of toxicity. Alternative, less predominant pathways, such as epoxidation, can also generate other reactive species like 2,3-epoxy-3MI and 3-hydroxy-3-methylindolenine (HMI).[5][8]
Caption: Metabolic activation pathway of this compound in the lung.
Comparative Guide to Experimental Validation
Validating each step of this pathway requires a multi-pronged approach. Below, we compare key experimental strategies, outlining their rationale, protocols, and relative merits.
Part 1: Validating Metabolic Activation and Intermediate Formation
The foundational step is to prove that 3-MI is metabolized by lung enzymes into reactive species.
| Experimental Approach | Objective & Rationale | Strengths | Limitations |
| 1. Microsomal Metabolism Assays | To demonstrate metabolite formation in a biologically relevant matrix. Lung microsomes contain a mixture of CYP enzymes representative of the tissue. | High biological relevance; allows for identification of multiple metabolites and adducts. | Cannot attribute activity to a single CYP enzyme; activity can be low and variable between donors. |
| 2. Recombinant Enzyme Assays | To pinpoint the specific CYP enzyme(s) responsible for 3-MI bioactivation. Uses cell lines engineered to express a single human CYP enzyme. | High specificity; allows for detailed kinetic analysis (Km, Vmax) of individual enzymes.[5] | Lacks the complexity of the native cellular environment; may not fully reflect in vivo metabolism. |
| 3. Isotope Labeling Studies | To confirm the chemical mechanism of transformation. Using deuterated 3-MI (on the methyl group) tests the hypothesis that C-H bond breakage is the rate-limiting step. | Provides definitive mechanistic insight. A slower reaction with the deuterated analog (kinetic isotope effect) confirms the dehydrogenation mechanism.[9] | Requires synthesis of custom labeled compounds; can be costly. |
| 4. Chemical Inhibition/Inactivation | To demonstrate that CYP activity is required for toxicity. Pre-treatment with a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) should abrogate 3-MI-induced damage.[1] | Strong causal link between CYP activity and toxicity; applicable to both in vitro and in vivo systems. | Inhibitors may lack absolute specificity or have off-target effects. |
This protocol aims to identify the formation of reactive intermediates by "trapping" them with glutathione (GSH), a key cellular nucleophile. The formation of a GSH-3-MEIN adduct is strong evidence for the generation of the toxic electrophile.[10][11]
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine HLM (e.g., 0.5 mg/mL), a NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase), 5 mM GSH, and buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes. Add 3-MI (e.g., 100 µM final concentration) to start the reaction. Include negative controls lacking NADPH or HLM.
-
Reaction Quenching: After a set time (e.g., 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate proteins.
-
Sample Preparation: Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the protein. Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a reverse-phase HPLC system coupled to a tandem mass spectrometer. Monitor for the expected mass-to-charge ratio (m/z) of the GSH-3-MEIN adduct (e.g., m/z 437).[5] Fragment the parent ion to confirm its structure.
Causality Check: The presence of the GSH adduct only in incubations containing HLM, 3-MI, and a functional NADPH system validates that the reactive intermediate is a product of CYP-mediated metabolism.[10]
Part 2: Validating Covalent Binding and Cellular Damage
Once the formation of 3-MEIN is established, the next step is to demonstrate that it covalently binds to cellular components and causes damage.
Caption: Comparative workflow for in vitro and in vivo validation of 3-MI toxicity.
| Model System | Objective & Rationale | Strengths | Limitations |
| In Vitro Cell Lines (e.g., BEAS-2B, primary NHBE) | To assess direct cellular toxicity, apoptosis, and oxidative stress in a controlled environment.[1][12] | High throughput, low cost, reduced ethical concerns, allows for mechanistic studies (e.g., gene knockdown). | May not express relevant CYP enzymes at physiological levels; lacks complex cell-cell interactions and immune responses. |
| In Vivo Animal Models (e.g., mice, rats, goats) | To evaluate organ-level pathology, inflammation, and integrated physiological response.[13][14][15][16] | Gold standard for assessing organ toxicity and complex inflammatory cascades; provides data on dose-response and time-course of injury.[13][14] | Higher cost, lower throughput, ethical considerations; species differences in metabolism can affect translation to humans. |
The Comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA fragmentation caused by reactive intermediates.[1][7]
-
Cell Treatment: Culture primary normal human bronchial epithelial (NHBE) cells. Treat cells with varying concentrations of 3-MI (e.g., 0.1 µM to 10 µM) for a defined period (e.g., 4 hours).[1] Include a vehicle control.
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the DNA "nucleoid."
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Visualization & Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. Quantify the amount of DNA in the comet tail relative to the head as a measure of DNA damage.
Self-Validation: To confirm the damage is CYP-dependent, run a parallel experiment where cells are pre-treated with a CYP inhibitor like 1-aminobenzotriazole. A significant reduction in comet tail formation in the inhibited group validates the mechanism.[1]
This protocol assesses the pathological and inflammatory consequences of 3-MI exposure in a whole-organism context.[13][15]
-
Animal Dosing: Administer a single intraperitoneal dose of 3-MI (e.g., 250 mg/kg in a corn oil vehicle) to rats.[13][17] Include a vehicle control group.
-
Time-Course Study: Euthanize subsets of animals at various time points post-treatment (e.g., 12h, 24h, 48h, 1 week, 2 weeks) to observe the progression and resolution of injury.[13][17]
-
Bronchoalveolar Lavage (BAL): Before tissue collection, perform a BAL by instilling and retrieving saline from the lungs. Analyze the BAL fluid (BALF) for:
-
Histopathology: Perfuse and fix the lungs in formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should score the slides for key features of 3-MI injury: necrosis of Type I alveolar and Clara cells, septal edema, and inflammatory cell accumulation.[13][14]
-
Biochemical Markers: Homogenize a portion of the lung tissue to measure markers of oxidative stress (e.g., malondialdehyde) or neutrophil infiltration (e.g., myeloperoxidase (MPO) activity).[18]
Causality Check: The temporal correlation between the administration of 3-MI and the appearance of specific pathological lesions (e.g., Clara cell necrosis appearing at 24h, followed by Type II cell hyperplasia as a repair response) provides strong evidence for a direct toxic effect.[13][14]
Conclusion: Building a Cohesive Mechanistic Picture
Validating the mechanism of action for 3-MI requires a strategic combination of in vitro and in vivo methodologies. The process begins with confirming the metabolic bioactivation by specific pulmonary CYP450 enzymes, primarily through trapping and identifying reactive intermediates. This is followed by demonstrating the downstream consequences of these intermediates, namely their covalent binding to macromolecules, induction of DNA damage, and initiation of oxidative stress.
Cellular models are invaluable for dissecting specific molecular events like apoptosis and CYP-dependency, while animal models are essential for understanding the integrated, organ-level response that includes complex inflammatory cascades and tissue repair processes.[12][14] By comparing results across these complementary systems and incorporating self-validating controls, such as enzyme inhibitors and isotopic labeling, researchers can build a robust and compelling case for the precise pathway of 3-MI-induced lung injury.
References
- 1. 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylindole-induced splenotoxicity: biochemical mechanisms of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of 3-methylindole pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent mutagenicity of 3-methylindole requires pulmonary cytochrome P450-mediated bioactivation: a comparison to the prototype cigarette smoke mutagens B(a)P and NNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thioether adducts of a new imine reactive intermediate of the pneumotoxin 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decreased pneumotoxicity of deuterated 3-methylindole: bioactivation requires methyl C-H bond breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of electrophilic metabolites in 3-methylindole-caused acute lung injury (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 11. Structure of the glutathione adduct of activated 3-methylindole indicates that an imine methide is the electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural and biochemical changes in lungs of 3-methylindole-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pulmonary lesions induced by 3-methylindole in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pulmonary lesions induced by 3-methylindole in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-methylindole-induced pulmonary injury in goats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pico.polito.it [pico.polito.it]
- 18. Altered lung metabolism and mitochondrial DAMPs in lung injury due to acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of glutamine metabolism accelerates resolution of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Gut Microbiota: Unraveling the Metabolic Impact of 3-Methylindoline (Skatole)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide a comprehensive framework for investigating the metabolic influence of 3-Methylindoline (skatole) on the gut microbiota. We move beyond simple protocols to explain the causal-chain logic behind experimental choices, ensuring a robust and self-validating study design.
Introduction: Why Focus on this compound and Metabolomics?
This compound, commonly known as skatole, is a prominent microbial metabolite derived from the essential amino acid L-tryptophan.[1] Produced predominantly by anaerobic bacteria in the colon, such as certain species of Clostridium and Lactobacillus, its concentration and metabolic fate are intrinsically linked to diet, gut microbiome composition, and host physiology.[1][2] Skatole is not merely a waste product; it is a bioactive molecule with a dual nature. While it is a key contributor to malodor, it also functions as a signaling molecule within the gut-brain axis and can exhibit dose-dependent toxicity, particularly pneumotoxicity.[3][4][5] Understanding its influence is critical for research in toxicology, animal science, and human gut health.
Metabolomics, the comprehensive analysis of small molecules in a biological system, offers a functional snapshot of the gut microbiota's activity.[6][7] By comparing the metabolic profiles of microbial communities in the presence and absence of skatole, we can elucidate its direct and indirect effects on the entire metabolic network. This comparative approach allows us to move from observing skatole production to understanding its consequences, revealing how it might alter energy metabolism, cross-feeding networks, and the production of other bioactive compounds.
This guide details an end-to-end workflow, from establishing a controlled in vitro model to advanced analytical techniques and data interpretation, providing the necessary tools to rigorously investigate the metabolic role of this compound.
Experimental Design: An In Vitro Batch Fermentation Model
To isolate the specific effects of this compound from the complex and variable host environment, an in vitro batch fermentation system is the experimental model of choice. This approach offers high reproducibility and precise control over experimental conditions.[8][9] The core principle is to inoculate an anaerobic culture medium with a fecal slurry (representing a complex gut microbial community) and assess the metabolic changes following the introduction of skatole.
Workflow Overview
The experimental workflow is designed to ensure anaerobic conditions are maintained throughout, mimicking the gut environment and preserving the viability of obligate anaerobes.
Caption: High-level experimental workflow for in vitro fermentation.
Detailed Protocol: Batch Fermentation Setup
This protocol is adapted from established methods for studying gut microbiota fermentation.[8][10]
Materials:
-
Fresh human fecal sample (from a healthy donor, collected within 2 hours)
-
Anaerobic fermentation medium (e.g., basal medium with peptone)
-
This compound (skatole) stock solution (in ethanol or DMSO)
-
Vehicle control (ethanol or DMSO)
-
Anaerobic gas mixture (e.g., 80% N₂, 10% CO₂, 10% H₂)
-
Sterile, anaerobic culture tubes or vessels
-
Shaking incubator set to 37°C
Procedure:
-
Medium Preparation: Prepare and autoclave the fermentation medium. Transfer it into an anaerobic chamber at least 24 hours prior to the experiment to ensure it is fully reduced (anoxic).
-
Fecal Slurry Preparation: Inside the anaerobic chamber, homogenize 1 part fresh feces with 3 parts anaerobic phosphate-buffered saline (PBS) to create a fecal slurry. This serves as the microbial inoculum.
-
Inoculation: For each replicate, add the fecal slurry to the anaerobic medium to a final concentration of 5-10% (v/v). This high concentration provides a diverse microbial community and nutrients.[8]
-
Experimental Groups:
-
Treatment Group: Add the this compound stock solution to the desired final concentration (e.g., 100 µM). The concentration should be chosen based on physiologically relevant levels or previous studies.
-
Control Group: Add an equivalent volume of the vehicle (e.g., ethanol) to control for any effects of the solvent.
-
-
Incubation: Seal the tubes tightly and place them in a shaking incubator at 37°C for a defined period (e.g., 24 or 48 hours). The incubation time should be sufficient to observe significant metabolic activity.
-
Sampling: At the end of the incubation period, immediately proceed to metabolic quenching to halt all enzymatic reactions.
Sample Preparation for Metabolomics: Capturing a Metabolic Snapshot
The quality of metabolomics data is critically dependent on proper sample preparation. The primary goal is to instantly stop microbial metabolism ("quenching") and efficiently extract a broad range of metabolites.[11][12]
Protocol: Quenching and Metabolite Extraction
This protocol outlines the separation of extracellular (supernatant) and intracellular (pellet) metabolites.
Materials:
-
-80°C freezer
-
Centrifuge capable of 4°C
-
Cold quenching solution (e.g., 60% methanol at -48°C)[12]
-
Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20 v/v/v, at -20°C)[13]
-
Vortex mixer, sonicator
Procedure:
-
Metabolic Quenching:
-
Separation of Fractions:
-
Centrifuge the quenched sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
The supernatant contains the extracellular metabolites . Carefully collect it into a new tube.
-
The pellet contains the bacterial cells and intracellular metabolites .
-
-
Intracellular Metabolite Extraction:
-
Resuspend the cell pellet in 1 mL of cold extraction solvent.
-
Perform cell lysis to release intracellular components. This can be achieved by a combination of bead beating, sonication, or freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant, which now contains the intracellular metabolites.
-
-
Final Preparation:
-
Evaporate the solvent from both the extracellular and intracellular fractions using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extracts at -80°C until analysis.
-
Just before analysis, reconstitute the dried extracts in an appropriate solvent compatible with the analytical platform (e.g., 50% methanol for LC-MS).
-
Analytical Platforms: Choosing the Right Tool
The two dominant analytical techniques in metabolomics are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][14] They are complementary, and using both provides the most comprehensive coverage of the metabolome.
-
LC-MS/MS is renowned for its exceptional sensitivity and ability to detect thousands of features in a single run, making it ideal for untargeted discovery of low-abundance metabolites.[15]
-
NMR Spectroscopy is highly quantitative, reproducible, and non-destructive. It excels at identifying and quantifying highly abundant metabolites like amino acids, organic acids, and short-chain fatty acids (SCFAs).[16][17][18]
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation followed by mass-to-charge ratio measurement. | Measures the magnetic properties of atomic nuclei. |
| Sensitivity | High (pM to nM range). | Lower (µM to mM range).[18] |
| Coverage | Very broad, detects thousands of molecular features. | More limited, detects dozens to hundreds of metabolites. |
| Quantification | Relative quantification is straightforward; absolute requires standards. | Highly quantitative and reproducible without standards (qNMR).[18] |
| Identification | Based on retention time, mass accuracy, and fragmentation (MS/MS). Requires database matching.[15] | Based on unique spectral signatures. Can identify structures de novo. |
| Best For | Untargeted discovery, lipidomics, detecting low-abundance molecules. | Quantifying core metabolites (amino acids, SCFAs), flux analysis. |
| Sample Prep | More complex, sensitive to matrix effects. | Simpler, more robust to sample matrix. |
Data Analysis and Interpretation: From Raw Data to Biological Insight
Metabolomics data is vast and complex. A structured data analysis pipeline is essential to extract meaningful biological information.
Data Analysis Workflow
Caption: A standard workflow for metabolomics data analysis.
Key Steps:
-
Preprocessing: Raw data from LC-MS or NMR instruments are converted into a feature table, where each feature is defined by its mass-to-charge ratio and retention time (LC-MS) or chemical shift (NMR).
-
Multivariate Analysis: Unsupervised methods like Principal Component Analysis (PCA) are used to visualize the overall variance and identify outliers. Supervised methods like OPLS-DA are then used to maximize the separation between the control and this compound-treated groups.[19]
-
Feature Selection: Significant features responsible for group separation are identified using metrics like Variable Importance in Projection (VIP) scores from OPLS-DA and p-values from univariate tests (e.g., t-tests).
-
Metabolite Identification: The molecular identity of significant features is determined by matching their spectral data (MS/MS fragmentation patterns or NMR spectra) against reference libraries and databases.
-
Pathway Analysis: Identified metabolites are mapped onto known biochemical pathways to understand the functional impact of this compound. Enrichment analysis can highlight pathways that are disproportionately affected.[19]
Expected Outcomes and Mechanistic Insights
The primary output will be a list of metabolites whose concentrations are significantly altered by the presence of this compound. This data can be visualized and interpreted to build a mechanistic understanding.
Hypothetical Comparative Metabolite Profile
| Metabolite | Pathway | Fold Change (Treated/Control) | p-value | Putative Interpretation |
| Indole-3-acetate | Tryptophan Metabolism | 2.5 | < 0.01 | Precursor accumulation or altered conversion. |
| Tryptophan | Amino Acid Metabolism | 0.4 | < 0.01 | Increased consumption for indole/skatole production. |
| Propionate | SCFA Metabolism | 0.6 | < 0.05 | Shift in primary fermentation pathways. |
| Butyrate | SCFA Metabolism | 1.8 | < 0.05 | Compensatory shift or cross-feeding effect. |
| p-Cresol | Tyrosine Metabolism | 1.5 | < 0.05 | Skatole may influence other aromatic amino acid pathways. |
| Cholic Acid | Bile Acid Metabolism | 0.5 | < 0.05 | Inhibition of primary bile acid transformation by microbes. |
Visualizing Metabolic Pathways
Understanding the biochemical context is crucial. The production of skatole is part of a larger network of tryptophan metabolism by the gut microbiota.
Caption: Microbial pathways for skatole and indole production from tryptophan.
Interpretation:
-
Direct Effects: A decrease in tryptophan and an increase in its intermediate, indole-3-acetate, would directly confirm the stimulation of the skatole production pathway.
-
Indirect Effects: Changes in SCFAs like propionate and butyrate would suggest that skatole influences the core energy metabolism of the microbiota. This could be due to toxicity towards certain bacterial groups or stimulation of others.
-
Host-Relevant Effects: Alterations in the metabolism of bile acids or other aromatic amino acids (like tyrosine to p-cresol) indicate broader functional shifts that could have significant consequences for host-microbe interactions.
Conclusion and Future Perspectives
This guide provides a robust, scientifically-grounded framework for conducting a comparative metabolomics study of gut microbiota in response to this compound. By combining controlled in vitro fermentation with high-resolution analytical platforms and a structured data analysis pipeline, researchers can gain deep insights into the metabolic perturbations caused by this important microbial metabolite.
Future studies should aim to integrate these metabolomic findings with other 'omic' technologies, such as metagenomics and metatranscriptomics, to link functional metabolic changes directly to specific microbial taxa and expressed genes. Validating key findings in gnotobiotic animal models will be the crucial next step in translating these in vitro discoveries into a physiological context, ultimately enhancing our understanding of the gut microbiome's role in health and disease.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Nutritional Influences on Skatole Formation and Skatole Metabolism in the Pig [mdpi.com]
- 3. Skatole regulates intestinal epithelial cellular functions through activating aryl hydrocarbon receptors and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Gut Microbiota Profiling: Metabolomics Based Approach to Unravel Compounds Affecting Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Gut Microbiota Profiling: Metabolomics Based Approach to Unravel Compounds Affecting Human Health [frontiersin.org]
- 8. dwscientific.com [dwscientific.com]
- 9. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sample Preparation in Microbial Metabolomics: Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Metabolomics Techniques: How to Select the Right Method - Creative Proteomics [creative-proteomics.com]
- 15. Mass spectrometry-based metabolomics in microbiome investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dsb.cnr.it [dsb.cnr.it]
- 17. NMR Metabolomics Reveal Urine Markers of Microbiome Diversity and Identify Benzoate Metabolism as a Mediator between High Microbial Alpha Diversity and Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methylindoline (Skatole)
As a Senior Application Scientist, my goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. 3-Methylindoline, commonly known as skatole, is a valuable compound in various research and development applications. However, its unique chemical properties, including its potent odor, irritant nature, and environmental toxicity, demand a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Core Hazard Profile and Immediate Safety
Before any disposal procedure, a complete understanding of the risks is paramount. This compound is not merely a nuisance due to its strong fecal odor at high concentrations; it is a hazardous chemical with specific risks that dictate its handling and disposal protocols.[1][2][3]
Causality of Hazards: this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4][5][6] Furthermore, it is recognized as toxic to aquatic life with long-lasting effects, making its release into the environment a significant concern.[4][5][6] These classifications necessitate its treatment as a hazardous waste stream, separate from general laboratory or municipal waste.
Hazard Summary Table
| Hazard Classification | GHS Category | Signal Word | Key Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[4][6] |
| Serious Eye Damage/Irritation | Category 2A | Warning | Causes serious eye irritation.[4][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | May cause respiratory irritation.[4][5][6] |
| Hazardous to the Aquatic Environment (Long-term) | Category 2 | (None) | Toxic to aquatic life with long lasting effects.[4][5][6] |
Essential Personal Protective Equipment (PPE)
Handling this compound, whether in pure form or as waste, requires a specific level of personal protection to mitigate exposure risks.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin exposure.[8]
-
Respiratory Protection: All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[4][9]
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Due to its defined hazards, this compound must be managed as a regulated hazardous waste.
The 'Why': Federal and local regulations, such as those under the Resource Conservation and Recovery Act (RCRA) enforced by the EPA, mandate that chemical waste generators must accurately classify their waste to ensure it is handled and disposed of safely.[4] Misclassification can lead to improper disposal, environmental contamination, and significant legal penalties.
Segregation Protocol:
-
Designated Waste Container: Use a dedicated, leak-proof, and sealable container for all this compound waste. The container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene).
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][4] Waste must be strictly segregated from these materials to prevent dangerous chemical reactions.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Irritant," "Environmentally Hazardous").
Part 3: Step-by-Step Disposal and Decontamination Procedures
The following protocols provide a systematic approach to managing different forms of this compound waste generated in a laboratory setting.
Protocol 1: Disposal of Contaminated Lab Supplies
This protocol applies to items such as pipette tips, wipes, gloves, and weighing papers that are contaminated with trace amounts of this compound.
-
Collection: Immediately place all contaminated disposable items into a designated, labeled hazardous waste bag or container located within the fume hood.
-
Sealing: Once the bag is full, or at the end of the experimental procedure, securely seal the bag.
-
Final Disposal: Place the sealed bag into the larger, rigid this compound hazardous waste container. Do not mix with other waste streams.
Protocol 2: Decontamination of Non-Disposable Labware
For glassware and other reusable equipment.
-
Initial Rinse: Perform an initial rinse with a suitable organic solvent in which this compound is soluble, such as methanol or ethanol.[3] This rinse should be conducted inside a fume hood.
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste. Collect it in a designated, labeled hazardous waste container for liquid organic waste.
-
Secondary Wash: Wash the labware with soap and water as per standard laboratory procedure.
-
Final Rinse: Perform a final rinse with deionized water.
Protocol 3: Management of Spills
In the event of an accidental release, a swift and safe response is critical.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large or outside of a fume hood, evacuate personnel from the immediate area.[9]
-
Don PPE: Before approaching the spill, don the full required PPE as detailed in Part 1.
-
Containment: Prevent further spread of the solid material.
-
Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust.[8]
-
Collection: Carefully scoop or sweep the absorbed material into a designated hazardous waste container.[6]
-
Final Decontamination: Clean the spill surface with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
Protocol 4: Disposal of Unused or Expired Product
Bulk quantities of this compound must never be disposed of down the drain or in regular trash.[7]
-
Secure and Label: Ensure the original container is securely sealed and clearly labeled. If the original label is damaged, relabel it as "Hazardous Waste: this compound."
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office. They are the authoritative body for coordinating the final disposal process.
-
Professional Disposal: The EHS office will arrange for the pickup and disposal of the chemical through a licensed and approved hazardous waste disposal contractor.[4][10] This is the only acceptable method for the final disposition of bulk chemical waste.
Part 4: Disposal Decision Workflow
The process of managing this compound waste can be visualized as a clear decision tree, ensuring all safety and regulatory steps are followed.
Caption: Decision workflow for safe this compound waste management.
Part 5: Regulatory and Compliance Imperatives
This guide provides a framework based on established safety data, but it is not a substitute for legal requirements.
-
Institutional Policies: Your primary resource is always your institution's EHS department. They will provide specific guidance that aligns with their licenses and local regulations.
-
Federal and State Law: In the United States, the EPA governs hazardous waste disposal under the Toxic Substances Control Act (TSCA) and RCRA.[11][12] States may have additional, more stringent requirements. It is the legal responsibility of the waste generator (the laboratory) to ensure full compliance.
-
Record Keeping: Maintain accurate records of your hazardous waste, including the quantities generated and the dates of disposal, as required by your institution and regulatory bodies.
By adhering to these detailed procedures, researchers can confidently manage this compound waste, upholding the highest standards of laboratory safety, personal well-being, and environmental stewardship.
References
- 1. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. 3-Methylindole | 83-34-1 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Skatole SDS GHS MSDS Sheet [skatole.net]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. Page loading... [guidechem.com]
- 10. aksci.com [aksci.com]
- 11. epa.gov [epa.gov]
- 12. Federal Register :: Methylene Chloride; Regulation Under the Toxic Substances Control Act (TSCA) [federalregister.gov]
A Senior Application Scientist's Guide to Handling 3-Methylindoline (Skatole)
This guide provides essential safety protocols and operational directives for the handling of 3-Methylindoline (also known as Skatole, CAS 83-34-1). As a compound frequently used in fragrance development, pharmaceutical research, and as a key signaling molecule, its unique properties demand a rigorous and informed approach to laboratory safety. This document moves beyond mere compliance, offering a framework grounded in risk assessment and scientific causality to ensure the well-being of all laboratory personnel.
The Essential Hazard Profile of this compound
Understanding the "why" behind a safety protocol is the cornerstone of building a robust safety culture. This compound is not merely a compound with an unpleasant odor at high concentrations; it presents a multi-faceted hazard profile that must be respected.
It is classified as a hazardous substance that is harmful if swallowed or inhaled, causes significant skin irritation, and poses a risk of serious eye irritation.[1] Precautionary statements from multiple safety data sheets (SDS) mandate avoiding contact with skin, eyes, and clothing, and preventing the inhalation of its dust or fumes.[1][2]
The primary toxicological concern, demonstrated in animal studies, is its potential for pulmonary toxicity. This compound selectively targets Club cells in the lungs, where cytochrome P450 enzymes metabolize it into a reactive intermediate, 3-methyleneindolenine. This intermediate can lead to cellular damage, pulmonary edema, and emphysema. While occupational exposure limits (OSHA PEL, ACGIH TLV) have not been established, this known mechanism necessitates a highly cautious approach, particularly when handling the compound as a powder.[3]
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control involve robust engineering solutions.
-
Ventilation: All handling of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides constant airflow to prevent the accumulation of vapors or airborne dust, protecting the user from respiratory exposure.[2][3]
-
Designated Work Area: Establish a designated area within the laboratory specifically for working with this compound. This helps to contain potential contamination and simplifies cleanup procedures.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all matter. It must be tailored to the specific task and the physical form of the chemical being handled. The following workflow provides a logical pathway for determining the appropriate level of protection.
Caption: PPE selection workflow for this compound.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory for all procedures.[3] this compound can cause serious eye irritation, and standard safety glasses do not provide an adequate seal against splashes or airborne powder.
-
Enhanced Protection: When handling larger quantities (>50 mL) or if there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
-
Lab Coat: A flame-resistant lab coat is required to protect against incidental skin contact.
-
Gloves (Hand Protection): This is a critical control point. Due to the lack of specific permeation data for this compound, a conservative approach based on its chemical properties and data for similar compounds is necessary.
-
Recommended Material: Nitrile gloves are the standard for incidental contact ("splash protection").[4][5][6] They provide good resistance to a range of chemicals and are a practical choice for most laboratory applications.
-
Best Practice: Double-gloving is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Prolonged Contact: For tasks involving extended contact or immersion, consult manufacturer-specific chemical resistance charts. While data for this compound is scarce, butyl rubber gloves often provide superior protection against a wider variety of organic compounds.[7] However, always verify compatibility.[8]
-
Table 1: Glove Selection Guide for this compound
| Glove Material | Recommended Use | Breakthrough/Permeation Considerations | Degradation Rating (General) |
| Nitrile | Splash Protection (Primary Choice) | Breakthrough can occur quickly with some organic solvents. Change gloves immediately upon contamination.[6] | Good resistance to oils, greases, and some solvents; poor resistance to ketones and aromatic hydrocarbons.[7] |
| Butyl Rubber | Extended Contact / Spills | Excellent resistance to a wide range of chemicals, including ketones, esters, and aldehydes.[7] | Excellent general chemical resistance. May have lower dexterity. |
| Natural Rubber (Latex) | Not Recommended | Prone to causing allergic reactions. Offers less chemical protection compared to nitrile or butyl rubber.[7] | Poor resistance to many organic solvents. |
It is imperative to inspect gloves for any signs of degradation or damage before each use.
Respiratory Protection
-
Handling Solids: When handling powdered this compound (e.g., weighing, transferring solids), a NIOSH-approved N95 respirator is required at a minimum.[1] This is to prevent the inhalation of airborne particulates, which could lead to respiratory irritation and potential lung damage.
-
Handling Solutions: Under normal use within a fume hood, respiratory protection is not typically required when handling solutions of this compound.
Operational Plan: Donning, Doffing, and Disposal
A disciplined, procedural approach to using and removing PPE is as critical as its selection.
Step-by-Step PPE Protocol
-
Inspection: Before starting any work, inspect all PPE for damage (cracks, holes, etc.).
-
Donning Sequence:
-
Put on the lab coat and fasten it completely.
-
Put on the inner pair of nitrile gloves.
-
Put on the outer pair of nitrile gloves, ensuring they overlap the cuff of the lab coat.
-
Put on chemical splash goggles.
-
If required, put on your N95 respirator (ensure it is fit-tested).
-
If required, put on a face shield.
-
-
Doffing Sequence (to avoid self-contamination):
-
Remove the outer pair of gloves.
-
Remove the face shield (if used).
-
Remove the lab coat by rolling it inside-out and away from your body.
-
Remove chemical splash goggles.
-
Remove the inner pair of gloves using a proper glove-on-glove or skin-on-skin technique.
-
Remove the respirator (if used).
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, respirator) that has come into contact with this compound must be considered hazardous waste. Place it in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused this compound and any solutions must be disposed of as hazardous chemical waste.[1] Do not pour down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these scientifically-grounded protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- 1. Skatole GHS SDS, MSDS Sheet [methylindole.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. newpig.scene7.com [newpig.scene7.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. skagitcounty.net [skagitcounty.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
